molecular formula C4H4N2O B053337 1H-pyrazole-4-carbaldehyde CAS No. 35344-95-7

1H-pyrazole-4-carbaldehyde

Cat. No.: B053337
CAS No.: 35344-95-7
M. Wt: 96.09 g/mol
InChI Key: LRGBDJBDJXZTTD-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbaldehyde is a versatile and highly valuable heterocyclic building block extensively employed in synthetic and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery, functionalized with an aldehyde group at the 4-position. This reactive aldehyde moiety serves as a critical handle for diverse chemical transformations, most notably via condensation reactions to form Schiff bases, or through nucleophilic addition, enabling the construction of complex molecular architectures. Its primary research value lies in its application as a key precursor for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, cannabinoid receptor ligands, and various other pharmacologically relevant targets. The pyrazole ring system effectively mimics other heterocycles and can participate in crucial hydrogen bonding interactions with biological targets, making derivatives of this compound essential for structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers utilize this aldehyde to efficiently generate libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. Furthermore, it finds application in materials science as a precursor for the synthesis of ligands in coordination chemistry and functionalized polymers. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGBDJBDJXZTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408613
Record name 1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35344-95-7
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H)-Pyrazole-4-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35344-95-7

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis methodologies, key applications, spectroscopic data, and safety information.

Physicochemical Properties

This compound, also known as 4-formylpyrazole, is a stable crystalline solid at room temperature. Its fundamental properties are summarized below for quick reference.

PropertyValueSource
CAS Number 35344-95-7[1][2][3][4][5][6][7]
Molecular Formula C₄H₄N₂O[1][2][4][5][6][7]
Molecular Weight 96.09 g/mol [1][2][4][5][6]
IUPAC Name This compound[4]
Synonyms 4-Formylpyrazole, Pyrazole-4-carboxaldehyde[1][2][6]
Appearance White crystalline solid
Melting Point 107.0–107.5 °C[2]
Topological Polar Surface Area (TPSA) 45.75 Ų[5]
LogP 0.2222[5]
SMILES O=CC1=CNN=C1[1][5]
InChIKey LRGBDJBDJXZTTD-UHFFFAOYSA-N[4]

Synthesis of this compound

Several synthetic routes to this compound have been established. The following sections detail two prominent and reliable methods: a multi-step synthesis from pyrazole (B372694) and the Vilsmeier-Haack formylation.

Method 1: Two-Step Synthesis from Pyrazole via Iodination

A scalable and reliable method involves the iodination of pyrazole followed by formylation using a Grignard reagent.[2][8] This approach avoids the need for laborious purification of intermediates.[2][8]

Step 1: Synthesis of 4-Iodo-1H-pyrazole [2]

  • Dissolve pyrazole (300 g, 4.41 mol) in a mixture of acetic acid (1200 mL) and 30% aqueous sulfuric acid (173 mL, 0.6 mol).

  • Heat the solution to 60 °C.

  • Add iodine (450 g, 1.77 mol) and hydrated iodic acid (HIO₃·2H₂O, 190 g, 0.89 mol) in small, alternating portions with stirring over 2 hours. The disappearance of the brown iodine color indicates reaction progression.

  • After the addition is complete, stir the mixture for an additional 2 hours at 60–65 °C.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Adjust the pH to 7–8 by adding a 15% solution of potassium carbonate (K₂CO₃).

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-iodo-1H-pyrazole.

Step 2: N-Protection of 4-Iodo-1H-pyrazole [2]

  • To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in benzene (B151609) (300 mL), add 30% HCl in diethyl ether (50 µL) and ethyl vinyl ether (50 mL, 502 mmol).

  • Stir the mixture at 50 °C for 3 hours under a nitrogen atmosphere, then leave it at room temperature overnight.

  • Extract the organic phase with a saturated potassium bicarbonate (KHCO₃) solution, wash with brine, and dry over magnesium sulfate (B86663) (MgSO₄).

  • Evaporation of the solvent yields 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

Step 3: Formylation and Deprotection [2]

  • To a stirred solution of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (80 g, 300 mmol) in dry tetrahydrofuran (B95107) (THF, 250 mL), add ethylmagnesium bromide (EtMgBr) dropwise at 5–7 °C under an argon atmosphere.

  • Stir the reaction mixture for an additional hour.

  • Slowly add N,N-Dimethylformamide (DMF, 40 mL, 517 mmol) to the reaction mixture at a temperature below 15 °C.

  • After 30 minutes, pour the mixture into a stirred solution of 10% hydrochloric acid (HCl, 400 mL).

  • Stir the resulting mixture for 1 hour at room temperature to complete the deprotection.

  • Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue to obtain this compound.

Synthesis_Workflow_Method1 pyrazole Pyrazole iodo_pyrazole 4-Iodo-1H-pyrazole pyrazole->iodo_pyrazole I₂ / HIO₃ protected_pyrazole N-Protected 4-Iodo-1H-pyrazole iodo_pyrazole->protected_pyrazole Ethyl Vinyl Ether grignard_intermediate Grignard Intermediate protected_pyrazole->grignard_intermediate EtMgBr final_product This compound grignard_intermediate->final_product 1. DMF 2. Acidic Hydrolysis

Synthesis of this compound via iodination.
Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][9][10] It can be applied to pyrazole derivatives to introduce a formyl group at the 4-position.[11]

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • Add the substituted hydrazone or pyrazole substrate to the Vilsmeier reagent.

  • The reaction mixture is typically stirred at a low temperature initially and then heated (e.g., 60-70 °C) for several hours to ensure the completion of the reaction.[12]

  • After the reaction is complete, the mixture is carefully poured into crushed ice and neutralized with a base such as sodium bicarbonate (NaHCO₃).[12]

  • The resulting precipitate is filtered, washed with water, and purified, often by recrystallization, to yield the this compound derivative.[12]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Ring Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 4-Formylpyrazole Intermediate->Product Hydrolysis

Mechanism of Vilsmeier-Haack formylation of pyrazole.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules and materials.

  • Pharmaceutical Synthesis : It is a key building block for various pharmaceuticals, including enzyme inhibitors and agents targeting neurological and anti-inflammatory conditions.[13] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, such as anti-inflammatory, anticancer, analgesic, and antimicrobial properties.

  • Precursor to Celecoxib Analogs : The pyrazole scaffold is central to non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. This compound serves as a starting material for the synthesis of novel Celecoxib analogs with potential COX-2 inhibitory activity.

  • Agrochemicals : This compound is utilized in the development of fungicides and herbicides, contributing to crop protection.[13]

  • Materials Science : It finds applications in creating new polymers, resins, and coordination complexes for advanced coatings and adhesives.[13]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science start This compound pharma1 Enzyme Inhibitors start->pharma1 pharma2 Anti-inflammatory Agents (e.g., Celecoxib Analogs) start->pharma2 pharma3 Anticancer Agents start->pharma3 agro1 Fungicides start->agro1 agro2 Herbicides start->agro2 mat1 Polymers & Resins start->mat1 mat2 Coordination Complexes start->mat2

Applications of this compound.

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

TechniqueDataSource
¹H NMR (CDCl₃, 25 °C)δ 9.49 (br. s, 1H, NH), 7.6 (s, 2H, CH)[2]
¹³C NMR (DMSO-d₆, 25 °C)δ 133.8, 56.5[2]
Mass Spectrometry (EI)m/z: 194 (for 4-iodo precursor), 127, 67[2]
Mass Spectrometry (GC-MS)Available[4]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under a nitrogen atmosphere.[1]

References

An In-depth Technical Guide to 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural features, including the pyrazole (B372694) core and a reactive aldehyde group, make it a versatile precursor for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthesis protocols, and significant applications in drug discovery, including its role in developing anti-inflammatory, antidepressant, and antifungal agents. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this important chemical entity.

Physicochemical Properties

This compound, also known as 4-formylpyrazole, is an organic compound featuring a five-membered pyrazole ring substituted with a carbaldehyde group. Its chemical structure is fundamental to its reactivity and utility as a synthetic intermediate.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₄H₄N₂O[1][2][3]
Molecular Weight 96.09 g/mol [1][2][3]
Exact Mass 96.032362755 Da[1]
CAS Number 35344-95-7[1][2][4]
IUPAC Name This compound[1]
SMILES O=CC1=CNN=C1[2][4]
InChIKey LRGBDJBDJXZTTD-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 45.8 Ų[1]
logP 0.2222[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Purity (Typical) ≥96%[2][4]
Storage Conditions 4°C, stored under nitrogen[2]

Synthesis Protocols

The most prevalent and industrially significant method for synthesizing this compound and its derivatives is the Vilsmeier-Haack reaction.[5][6][7] This reaction facilitates the formylation of activated aromatic compounds, such as hydrazones, to produce the corresponding aldehydes.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the synthesis of substituted 1H-pyrazole-4-carbaldehydes from hydrazone intermediates.

Step 1: Preparation of the Vilsmeier-Haack Reagent

  • In a fume hood, cool N,N-dimethylformamide (DMF, 15 mL) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 mL) dropwise to the chilled DMF with constant stirring.

  • Allow the mixture to stir while maintaining the cool temperature. This forms the electrophilic Vilsmeier reagent, chloroiminium salt.

Step 2: Synthesis of Hydrazone Intermediate

  • Dissolve the starting ketone (e.g., substituted acetophenone, 10 mmol) and a substituted hydrazine (B178648) (e.g., phenylhydrazine, 10 mmol) in a suitable solvent such as methanol (B129727) (20 mL).[8]

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Stir the mixture at a controlled temperature (e.g., 60°C) for 4-6 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice to precipitate the hydrazone product.

  • Filter the precipitate and wash thoroughly with water to remove impurities. The intermediate can often be used in the next step without further purification.

Step 3: Cyclization and Formylation

  • Add the synthesized hydrazone intermediate (4 mmol) to the previously prepared Vilsmeier-Haack reagent.[8]

  • Stir the resulting mixture at an elevated temperature (e.g., 70°C) for 4-10 hours.[8][9]

  • Monitor the reaction completion via TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a bicarbonate solution to precipitate the crude this compound product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or DMF) to obtain the purified compound.[8][9]

G cluster_reagent Vilsmeier Reagent Prep cluster_hydrazone Hydrazone Synthesis cluster_cyclization Cyclization & Formylation DMF DMF (ice-cooled) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Add POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture (Stir at 70°C) Vilsmeier->Reaction Ketone Substituted Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation (Methanol, Acetic Acid) Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Hydrazone->Reaction Workup Ice Workup & Neutralization Reaction->Workup 4-10 hours Product This compound Workup->Product Purification

Figure 1. Workflow for the synthesis of this compound via Vilsmeier-Haack reaction.

Applications in Research and Drug Development

This compound serves as a critical starting material for synthesizing diverse heterocyclic compounds with a broad spectrum of pharmacological activities. The aldehyde functional group is readily converted into other functionalities, such as imines (Schiff bases), nitriles, or acids, enabling extensive chemical modifications.[10][11]

Key therapeutic areas where derivatives have shown promise include:

  • Anti-inflammatory Agents: Pyrazole-containing drugs like Celecoxib are well-known COX-2 inhibitors. Novel derivatives synthesized from this compound have been evaluated for potent anti-inflammatory and antioxidant properties.[5][11]

  • Antidepressants: Recent studies have focused on synthesizing pyrazole carbaldehydes as inhibitors of the serotonin (B10506) transporter (SERT), a key target in depression treatment. In silico docking studies have shown strong binding affinities of these derivatives to the transporter protein (PDB ID: 4IAR).[8]

  • Antifungal and Antibacterial Agents: The compound is known to inhibit bacterial ribonucleotide reductase and shows significant activity against fungi like Candida albicans.

  • Anticancer Agents: Derivatives have been investigated as potential anti-melanoma agents through the synthesis of pyrazole-based disubstituted ureas.[11]

G Core 1H-pyrazole-4- carbaldehyde AntiInflammatory Anti-inflammatory (e.g., COX-2 Inhibitors) Core->AntiInflammatory Synthesis of Pyrazole Amides Antidepressant Antidepressants (e.g., SERT Inhibitors) Core->Antidepressant Synthesis of SERT Ligands Antimicrobial Antimicrobial Agents (Antifungal, Antibacterial) Core->Antimicrobial Synthesis of Schiff Bases Anticancer Anticancer Agents (e.g., Anti-melanoma) Core->Anticancer Synthesis of Disubstituted Ureas

Figure 2. Key application areas of this compound in drug development.

Logical Workflow in Drug Discovery

The utilization of this compound in a typical drug discovery pipeline follows a logical progression from initial synthesis to biological validation. This workflow integrates computational and experimental techniques to efficiently identify and optimize lead compounds.

  • Synthesis & Derivatization: The core scaffold is synthesized and then chemically modified to create a library of diverse derivatives.

  • Computational Screening (In Silico): The library of virtual compounds is docked against a specific biological target (e.g., a receptor or enzyme) to predict binding affinities and interaction modes. This step helps prioritize compounds for synthesis and testing.[8]

  • ADME & Toxicity Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the designed molecules, further refining the selection process.[8]

  • In Vitro Evaluation: The most promising compounds are synthesized and evaluated in biochemical and cellular assays to confirm their biological activity and determine key parameters like IC₅₀ values.

  • Lead Optimization: Structure-Activity Relationship (SAR) studies are conducted to further refine the chemical structure of active compounds, improving their potency, selectivity, and pharmacokinetic profile.

G Start Synthesis of This compound Derivatization Chemical Derivatization (Create Library) Start->Derivatization InSilico In Silico Screening (Molecular Docking) Derivatization->InSilico Virtual Library ADME ADME/Toxicity Prediction InSilico->ADME Filter Hits Synthesis Synthesis of Prioritized Compounds ADME->Synthesis Select Candidates InVitro In Vitro Biological Evaluation (IC₅₀) Synthesis->InVitro SAR SAR & Lead Optimization InVitro->SAR Identify Hits End Preclinical Candidate SAR->End

Figure 3. Logical workflow for drug discovery using this compound derivatives.

References

A Comprehensive Technical Guide to the Physical Properties of 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its pyrazole (B372694) core is a key pharmacophore in numerous clinically approved drugs, and the reactive aldehyde functionality allows for a wide range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a detailed overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various chemical suppliers and databases.

PropertyValue
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol
Appearance White to off-white or light yellow crystalline powder
Melting Point 82-83 °C[1][2]
Boiling Point 300.0 °C at 760 mmHg (Predicted)[1][3]
Solubility Slightly soluble in chloroform (B151607) (with heating) and methanol (B129727).[1]
CAS Number 35344-95-7

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

SpectroscopyData
¹H NMR Spectra available, characteristic peaks for pyrazole ring protons and the aldehyde proton are expected.[4]
¹³C NMR Spectra available, with expected signals for the carbonyl carbon and pyrazole ring carbons.
Infrared (IR) Spectra available, showing characteristic absorption bands for C=O (aldehyde) and N-H stretching.
Mass Spectrometry (MS) Spectra available, with the molecular ion peak corresponding to the molecular weight.

Experimental Protocols

The following section details the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1 °C).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to increase rapidly to about 10-15 °C below the expected melting point (82-83 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last crystal melts (the end of melting). The recorded melting point should be reported as a range.

Boiling Point Determination (Microscale Method)

While this compound is a solid at room temperature, a micro boiling point determination can be performed on small quantities.

Apparatus:

  • Melting point apparatus or Thiele tube

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

Procedure:

  • Place a few drops of the molten this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Insert the assembly into a heating bath (e.g., the heating block of a melting point apparatus or a Thiele tube filled with mineral oil).

  • Heat the apparatus. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and then as the sample boils.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6]

Solubility Determination (Qualitative)

This protocol provides a method to assess the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, methanol, chloroform, acetone, hexane) to the test tube.

  • Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

  • Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • If the compound appears to be insoluble at room temperature, gently heat the test tube in a warm water bath to observe if solubility increases with temperature. Record this observation.

  • Repeat the process for each solvent to be tested.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[1]

  • Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

  • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the physical and spectroscopic characterization of a chemical compound like this compound.

Physical_Property_Workflow start Start: Obtain Pure Sample of this compound appearance Visual Inspection: Appearance (Color, Form) start->appearance melting_point Melting Point Determination start->melting_point solubility Solubility Testing (Various Solvents) start->solubility spectroscopy Spectroscopic Analysis start->spectroscopy data_analysis Data Analysis and Structural Confirmation appearance->data_analysis melting_point->data_analysis solubility->data_analysis nmr NMR Spectroscopy (¹H, ¹³C) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms nmr->data_analysis ir->data_analysis ms->data_analysis end End: Complete Physical Property Profile data_analysis->end

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

References

In-Depth Technical Guide: Safety Data for 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1H-pyrazole-4-carbaldehyde (CAS No: 35344-95-7). The information is compiled from Safety Data Sheets (SDS), regulatory databases, and scientific literature to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a solid, crystalline compound that is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄N₂OPubChem[2][3]
Molecular Weight 96.09 g/mol PubChem[2][3]
Appearance White to cream or yellowish-brown solidFisher Scientific, Chem-Impex[1][4]
Melting Point 29 - 34 °CFisher Scientific[4]
Flash Point > 110 °C (closed cup)ChemicalBook[5]
Solubility No data available
Synonyms 1H-pyrazole-4-carboxaldehyde, 4-FormylpyrazolePubChem, Chem-Impex[1][2][3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and skin sensitization.[2][3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 1
alt text
DangerH318: Causes serious eye damage[2][3]
Skin SensitizationCategory 1
alt text
WarningH317: May cause an allergic skin reaction[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningH335: May cause respiratory irritation[2][3]

The following diagram illustrates the logical workflow for hazard identification and the recommended user response based on the GHS classifications.

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_response User Response and Personal Protective Equipment (PPE) H302 H302 Harmful if swallowed Handling Safe Handling Avoid ingestion, skin/eye contact, and inhalation. Use in a well-ventilated area. H302->Handling Risk H315 H315 Causes skin irritation PPE Wear Protective Gear Gloves, Goggles, Lab Coat H315->PPE Risk H318 H318 Causes serious eye damage H318->PPE Risk H317 H317 May cause an allergic skin reaction H317->PPE Risk H335 H335 May cause respiratory irritation H335->Handling Risk First_Aid First Aid Measures Ingestion: Seek medical help. Skin: Wash with plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. PPE->First_Aid In case of exposure Handling->First_Aid In case of exposure

Caption: Hazard Identification and Response Workflow for this compound.

Experimental Protocols for Hazard Assessment

The hazard classifications listed in Table 2 are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific test results for this compound are not publicly available, this section outlines the general methodologies for skin and eye irritation studies.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.

  • Methodology:

    • A small area of the animal's fur is clipped.

    • 0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance is applied to the clipped skin and covered with a gauze patch.

    • The exposure period is typically 4 hours, after which the residual substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.

  • Classification: The substance is classified as a skin irritant (Category 2) if it produces reversible skin damage within the observation period.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause damage to the eye upon a single application.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (again, typically an albino rabbit), with the other eye serving as a control.

  • Methodology:

    • The test substance (typically 0.1 mL of a liquid or 0.1 g of a solid) is placed in the conjunctival sac of one eye.

    • The eyelids are held together for about one second to prevent loss of the material.

    • The eye is examined at 1, 24, 48, and 72 hours after application.

    • Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.

    • The observation period can be extended up to 21 days to determine the reversibility of the effects.

  • Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or significant physical decay of vision.

Potential Signaling Pathways in Skin Sensitization

The classification of this compound as a skin sensitizer (B1316253) (H317) suggests it can elicit an allergic contact dermatitis (ACD) response. While the specific molecular interactions for this compound have not been detailed in the literature, the general mechanism of chemical skin sensitization is well-understood. It is a T-cell-mediated immune response that occurs in two phases: induction and elicitation.

The following diagram illustrates the general signaling pathway for chemical-induced skin sensitization.

Skin_Sensitization_Pathway cluster_induction Induction Phase (First Exposure) cluster_elicitation Elicitation Phase (Subsequent Exposure) Hapten This compound (Hapten) Skin_Penetration Skin Penetration Hapten->Skin_Penetration Protein_Binding Hapten-Protein Complex Formation Skin_Penetration->Protein_Binding LC_Uptake Uptake by Langerhans Cells (Antigen-Presenting Cells) Protein_Binding->LC_Uptake LC_Migration Migration to Lymph Node LC_Uptake->LC_Migration T_Cell_Activation Antigen Presentation to Naive T-Cells LC_Migration->T_Cell_Activation T_Cell_Proliferation Proliferation and Differentiation of Memory T-Cells T_Cell_Activation->T_Cell_Proliferation Re_Exposure Re-exposure to This compound Memory_T_Cell_Activation Activation of Memory T-Cells in the Skin Re_Exposure->Memory_T_Cell_Activation Cytokine_Release Release of Pro-inflammatory Cytokines and Chemokines Memory_T_Cell_Activation->Cytokine_Release Inflammation Inflammatory Response (Allergic Contact Dermatitis) Cytokine_Release->Inflammation

Caption: Generalized Signaling Pathway for Chemical Skin Sensitization.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Table 3: Recommended Handling and Emergency Procedures

ProcedureRecommendation
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6]
Handling Avoid breathing dust, fumes, or vapors.[4][6] Avoid contact with skin and eyes.[4][6] Do not eat, drink, or smoke when using this product.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Store locked up.[6] Some sources recommend storing under an inert gas as it may be air-sensitive.[5]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4][6]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][6]
First Aid: Ingestion Rinse mouth. Get medical help.[6]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6]

Conclusion

This compound is a valuable chemical intermediate with significant, well-defined hazards. A thorough understanding of its toxicological profile, adherence to safe handling practices, and preparedness for emergency situations are critical for researchers, scientists, and drug development professionals. The information presented in this guide, including the summarized data tables and workflow diagrams, is intended to support the safe and effective use of this compound in a laboratory or industrial setting. Always refer to the most current Safety Data Sheet from your supplier before use.

References

A Technical Guide to 1H-Pyrazole-4-carbaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block crucial for the synthesis of a wide range of biologically active molecules. This document outlines key suppliers, presents detailed technical data, and offers experimental protocols for its application, particularly in the development of novel therapeutics.

Sourcing and Procurement of this compound

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Key suppliers include Biosynth, Chem-Impex, Santa Cruz Biotechnology, and others available through platforms like Fisher Scientific and Pinpools. When sourcing this compound, it is imperative to consider purity, available quantities, and the supplier's quality control documentation.

Table 1: Prominent Suppliers of this compound

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
Biosynth---35344-95-7C4H4N2O96.092°C - 8°C[1]
ChemScene≥96%[2]35344-95-7C4H4N2O96.094°C, stored under nitrogen[2]
Santa Cruz Biotechnology---35344-95-7C4H4N2O96.09---
BLD Pharm---35344-95-7C4H4N2O---Inert atmosphere, 2-8°C[3]
AChemBlock97%35344-95-7C4H4N2O96.09---

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Off-white to light yellow solid[4]
Purity (LCMS) 98.29% (example from a Certificate of Analysis for the hydrochloride salt)[4]
Solubility Chloroform (Slightly, Heated), Methanol (Slightly)---
Storage 2-8°C, stored under nitrogen[4]

Experimental Protocols

This compound is a key intermediate in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. The following protocols provide detailed methodologies for its use in synthesis and subsequent biological evaluation.

Synthesis of Pyrazole (B372694) Derivatives via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds, and it is also employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones.

Objective: To synthesize 1,3-diphenyl-1H-pyrazole-4-carbaldehyde from acetophenone (B1666503) phenylhydrazone.

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297) for recrystallization

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.01 mol) dropwise to anhydrous N,N-dimethylformamide (0.01 mol) at 0-5°C with continuous stirring for 15 minutes at the same temperature.

  • To this reagent, add the intermediate acetophenone phenylhydrazone (0.01 mol).

  • The reaction mixture is then refluxed for 2 hours at 100°C. The progress of the reaction should be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then recrystallized from ethyl acetate to yield the purified 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Anti-Inflammatory Activity Assay (Bovine Serum Albumin Denaturation Assay)

This assay is used to evaluate the anti-inflammatory potential of compounds derived from this compound by measuring their ability to inhibit protein denaturation.[5]

Objective: To assess the in vitro anti-inflammatory activity of synthesized pyrazole derivatives.

Materials:

  • Synthesized pyrazole compounds

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Standard drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the synthesized pyrazole compounds and the standard drug in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compounds and the standard drug at various concentrations (e.g., 0.03125 mg/mL to 0.5 mg/mL).

  • The reaction mixture consists of 0.2 mL of the test or standard solution and 2.8 mL of PBS.

  • To this mixture, add 0.2 mL of BSA solution.

  • The control consists of 0.2 mL of vehicle and 2.8 mL of PBS with 0.2 mL of BSA.

  • The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the absorbance is measured at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

Given that many pyrazole derivatives are being investigated as histone deacetylase (HDAC) inhibitors, this protocol outlines a general method to assess their inhibitory activity.[6]

Objective: To determine the in vitro inhibitory activity of pyrazole derivatives against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Synthesized pyrazole compounds dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with excitation at 355-360 nm and emission at 460 nm

Procedure:

  • Prepare serial dilutions of the synthesized pyrazole compounds in HDAC Assay Buffer. Ensure the final DMSO concentration is less than 1%.

  • In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Mix and incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution containing a stop solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a pyrazole-based therapeutic agent, starting from this compound.

G cluster_synthesis Synthesis of Pyrazole Derivative Start Start 1H_Pyrazole_4_carbaldehyde This compound Start->1H_Pyrazole_4_carbaldehyde Vilsmeier_Haack Vilsmeier-Haack Reaction (or other condensation) 1H_Pyrazole_4_carbaldehyde->Vilsmeier_Haack Intermediate Substituted Pyrazole Intermediate Vilsmeier_Haack->Intermediate Further_Modification Further Chemical Modification Intermediate->Further_Modification Final_Compound Final Pyrazole Derivative Further_Modification->Final_Compound Purification Purification (e.g., Chromatography) Final_Compound->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End_Synthesis Synthesized Compound Characterization->End_Synthesis

Caption: A generalized workflow for the synthesis of a pyrazole derivative.

Histone Deacetylase (HDAC) Inhibition Pathway

Derivatives of this compound are actively being investigated as HDAC inhibitors for cancer therapy. The following diagram illustrates the mechanism of action of HDAC inhibitors.[6][7]

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin DNA DNA Histone Histone Proteins Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone Acetylation HAT Histone Acetyltransferase (HAT) Acetyl_Group Acetyl Group HAT->Acetyl_Group Adds HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone Removes Acetyl Group Acetyl_Group->Histone Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Acetylated_Histone->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing Pyrazole_Inhibitor Pyrazole-based HDAC Inhibitor Pyrazole_Inhibitor->HDAC Inhibits

Caption: The role of HDACs in gene expression and their inhibition.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery, providing essential information on this compound and its pivotal role in the synthesis of novel therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document details its current market price, synthesis methodologies, and its application in the development of bioactive compounds, including a specific example of kinase inhibitor synthesis and its mechanism of action.

Market Price and Availability

SupplierQuantity (g)Price (USD)Purity
Chem-Impex1$58.39≥ 95% (HPLC)
5$209.31
25$712.17
Oakwood Chemical0.25$11.00Not Specified
1$22.00
5$82.00
25$301.00
Biosynth25$550.00Not Specified
50$825.00
100$1,169.00
ChemSceneNot SpecifiedInquire≥96%
Santa Cruz BiotechnologyNot SpecifiedInquireNot Specified

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.

Materials:

  • Substituted hydrazone (1 equivalent)

  • Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor, 2-4 equivalents)

  • Ice

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Appropriate solvent for recrystallization (e.g., ethanol (B145695), methanol)

Procedure:

  • The Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride to ice-cold dimethylformamide with stirring.

  • The substituted hydrazone, dissolved in a minimal amount of DMF, is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 60-80°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.

  • The acidic mixture is neutralized with a base, such as sodium bicarbonate, until the pH is neutral or slightly basic. This will precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude this compound is then purified by recrystallization from a suitable solvent to yield the final product.[1][2]

G cluster_synthesis Vilsmeier-Haack Synthesis Workflow reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF) reaction Reaction with Hydrazone reagent_prep->reaction quench Quenching (Ice Water) reaction->quench neutralize Neutralization (e.g., NaHCO₃) quench->neutralize filtration Filtration and Washing neutralize->filtration purification Purification (Recrystallization) filtration->purification product This compound purification->product

Vilsmeier-Haack Synthesis Workflow

Application in the Synthesis of Bioactive Molecules

This compound is a versatile precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and anticancer agents.[3][4][5] The aldehyde functional group allows for various chemical transformations, such as condensation reactions, to build more complex molecular architectures.

Synthesis of Pyrazole-Based Curcumin (B1669340) Analogues as Anticancer Agents

A notable application of this compound is in the synthesis of curcumin analogues with potential anticancer activity. The following experimental protocol is adapted from a study by Tran et al. (2022), which describes a Claisen-Schmidt condensation.[3]

Materials:

  • A this compound derivative (1 equivalent)

  • A 4-phenylbut-3-en-2-one derivative (1 equivalent)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol or tert-Butanol

  • Ice bath

Procedure:

  • A solution of the this compound derivative and the 4-phenylbut-3-en-2-one derivative is prepared in ethanol or tert-butanol.

  • The solution is cooled in an ice bath.

  • A solution of potassium hydroxide in the same solvent is added dropwise to the cooled reaction mixture with continuous stirring.

  • The reaction is allowed to proceed at room temperature for a period of 4 to 24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction, to isolate the crude product.

  • The crude product is then purified by a suitable method, such as column chromatography, to yield the pure pyrazole-fused curcumin analogue.[3]

G cluster_synthesis Claisen-Schmidt Condensation for Bioactive Analogues reactants This compound Derivative + 4-phenylbut-3-en-2-one Derivative reaction Condensation (KOH, Ethanol/t-BuOH) reactants->reaction workup Workup and Isolation reaction->workup purification Purification (Column Chromatography) workup->purification product Pyrazole-Fused Curcumin Analogue purification->product

Synthesis of Bioactive Pyrazole (B372694) Analogues

Signaling Pathway and Mechanism of Action

The pyrazole scaffold is a core component of many kinase inhibitors that target various signaling pathways implicated in cancer and inflammatory diseases. For instance, pyrazole-containing compounds have been developed as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is associated with numerous malignancies and autoimmune disorders.

In the case of the pyrazole-fused curcumin analogues, their anticancer activity has been linked to the inhibition of microtubule assembly. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to apoptosis (programmed cell death) in cancer cells.[6]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.

G cluster_pathway JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene Target Gene Transcription nucleus->gene

JAK/STAT Signaling Pathway

This guide provides a foundational understanding of this compound for professionals in drug development and chemical research. Its versatility as a synthetic intermediate continues to make it a valuable tool in the creation of novel therapeutic agents.

References

Synthesis of 1H-Pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methodologies for 1H-pyrazole-4-carbaldehyde, a crucial building block in the development of various pharmaceutical compounds. This document details the prevalent synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate reproducible research.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two main strategies: the direct formylation of a pyrazole (B372694) ring system or the construction of the pyrazole ring with the aldehyde group already incorporated or introduced in a subsequent step. The most widely employed and versatile method is the Vilsmeier-Haack reaction. An alternative multi-step approach commencing from pyrazole offers another reliable route.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium salt then attacks the electron-rich 4-position of the pyrazole ring, leading to the formation of the corresponding carbaldehyde after hydrolysis.

This method is broadly applicable and can be used for the formylation of various substituted pyrazoles.[3] For instance, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes.[3] A common precursor for this reaction is a hydrazone, which undergoes cyclization and formylation in a one-pot process.[4][5]

Logical Workflow for Vilsmeier-Haack Reaction

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C4-position Vilsmeier_Reagent->Electrophilic_Attack Hydrazone Hydrazone Precursor Hydrazone->Electrophilic_Attack Intermediate Iminium Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole synthesis.

Multi-Step Synthesis from Pyrazole

An alternative and scalable approach involves the synthesis of this compound from the parent pyrazole molecule.[6] This method avoids the direct formylation of the pyrazole ring and instead proceeds through a series of well-defined steps, offering good overall yields without the need for purification of intermediates.[6]

The key steps in this synthesis are:

  • Iodination: Pyrazole is first iodinated at the 4-position to produce 4-iodo-1H-pyrazole.

  • Protection: The nitrogen of the pyrazole ring is protected, for example, with an ethoxyethyl group, to facilitate the subsequent Grignard reaction.

  • Grignard Reaction: The protected 4-iodopyrazole (B32481) is converted into a Grignard reagent.

  • Formylation: The Grignard reagent is then reacted with a formylating agent, such as DMF.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

This method is particularly advantageous for large-scale preparations.[6]

Experimental Workflow for Multi-Step Synthesis

G Start Pyrazole Iodination Iodination (I₂, HIO₃) Start->Iodination IodoPyrazole 4-Iodo-1H-pyrazole Iodination->IodoPyrazole Protection N-Protection (e.g., Ethyl Vinyl Ether) IodoPyrazole->Protection ProtectedPyrazole N-Protected 4-Iodopyrazole Protection->ProtectedPyrazole Grignard Grignard Reagent Formation (EtMgBr) ProtectedPyrazole->Grignard GrignardReagent N-Protected 4-Pyrazolylmagnesium Bromide Grignard->GrignardReagent Formylation Formylation (DMF) GrignardReagent->Formylation ProtectedProduct N-Protected This compound Formylation->ProtectedProduct Deprotection Deprotection (Acid) ProtectedProduct->Deprotection End This compound Deprotection->End

Caption: Multi-step synthesis of this compound from pyrazole.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for this compound and its derivatives.

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-HaackHydrazonePOCl₃, DMF804Good[4]
Vilsmeier-HaackN'-(1-phenylethylidene)benzohydrazidePOCl₃, DMF60-654Good[7]
Vilsmeier-HaackO-benzyl-4-bromo-1-phenyl-1H-pyrazolePOCl₃, DMF701260[8]
Vilsmeier-HaackHydrazonesPOCl₃, DMF70-805-6-[9]
Vilsmeier-HaackN'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazidesPOCl₃, DMFRoom Temp.8-10Good
Multi-stepPyrazoleI₂, HIO₃; Ethyl vinyl ether; EtMgBr; DMF; HCl60 (iodination)-Good (overall)[6]

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Cyclization of Hydrazones[5]
  • Reagent Preparation: To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous DMF (4 mL), add phosphorus oxychloride (POCl₃, 0.5 g, 3.0 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4 hours.

  • Work-up: Pour the resulting mixture onto crushed ice.

  • Neutralization: Neutralize the mixture with a dilute sodium hydroxide (B78521) solution.

  • Isolation: Allow the mixture to stand overnight. The pale yellow precipitate that forms is collected.

  • Purification: Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final this compound derivative.

Note: The use of anhydrous DMF is critical for the success of this reaction.[4]

Protocol 2: Multi-Step Synthesis from Pyrazole[8]

Step 1: 4-Iodo-1H-pyrazole

  • Dissolve pyrazole (300 g, 4.41 mol) in a mixture of 1200 mL of acetic acid and 173 mL of 30% aqueous H₂SO₄ (0.6 mol).

  • Heat the solution to 60°C.

  • Add iodine (450 g, 1.77 mol) and HIO₃·2H₂O (190 g, 0.89 mol) in small portions with stirring.

Step 2: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

  • To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in 300 mL of benzene, add 50 µL of 30% HCl (in Et₂O) and 50 mL (37.5 g, 502 mmol) of ethyl vinyl ether.

Step 3 & 4: Grignard Reaction, Formylation, and Deprotection

  • Prepare the Grignard reagent from 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

  • React the Grignard reagent with DMF.

  • Perform an acidic work-up with HCl in Et₂O to deprotect the pyrazole nitrogen and afford this compound hydrochloride.

This improved procedure allows for the multigram preparation of the title compound without the need for purification of the intermediate compounds.[6]

Protocol 3: Vilsmeier-Haack Formylation of a Substituted Pyrazole[9]
  • Heat a mixture of the substituted pyrazole (e.g., O-benzyl-4-bromo-1-phenyl-1H-pyrazole) with DMF and POCl₃ at 70°C for 12 hours.

  • After the reaction is complete, perform a standard aqueous work-up to isolate the crude product.

  • The crude product can then be purified, for example, by chromatography, to yield the desired pyrazole-4-carbaldehyde. In the cited example, this yielded the target carbaldehyde in 60% yield.[8]

References

An In-Depth Technical Guide to 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and significant applications in drug discovery and materials science.

Chemical Identity and Properties

This compound, a stable, solid organic compound, is a derivative of pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aldehyde functional group at the 4-position makes it a versatile intermediate for a wide array of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms 4-Formylpyrazole, Pyrazole-4-carboxaldehyde[1]
CAS Number 35344-95-7[1]
Molecular Formula C₄H₄N₂O[1]
Molecular Weight 96.09 g/mol [1]
SMILES C1=C(C=NN1)C=O[1]
InChI InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6)[1]
InChIKey LRGBDJBDJXZTTD-UHFFFAOYSA-N[1]
Appearance Solid
Melting Point 84-88 °C

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented, with the Vilsmeier-Haack reaction being a commonly employed method.[2][3] This reaction involves the formylation of an active hydrogen-containing compound, such as a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide).[2][3]

An improved and scalable two-step synthesis has also been developed, utilizing an N-protected 4-pyrazolylmagnesium bromide as a key intermediate.[4] This method avoids laborious purification procedures, allowing for the production of up to 20 grams in a single run.[4]

Detailed Experimental Protocol: Two-Step Synthesis of this compound Hydrochloride [4]

Step 1: Synthesis of 4-Iodo-1H-pyrazole (6)

  • Dissolve pyrazole (300 g, 4.41 mol) in a mixture of 1200 mL of acetic acid and 173 mL of 30% aqueous sulfuric acid.

  • Heat the solution to 60 °C.

  • Add iodine (450 g, 1.77 mol) and iodic acid dihydrate (190 g, 0.89 mol) in small portions with stirring.

  • Maintain the temperature at 60 °C for the duration of the addition.

  • After the addition is complete, continue stirring at 60 °C for an additional period to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

  • Filter the precipitate, wash it with water, and dry to yield 4-iodo-1H-pyrazole.

Step 2: Synthesis of this compound Hydrochloride (1)

  • Prepare a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in 300 mL of benzene.

  • Add 50 µL of 30% HCl in diethyl ether and 50 mL (37.5 g, 502 mmol) of ethyl vinyl ether to protect the pyrazole nitrogen.

  • Prepare a Grignard reagent from ethylmagnesium bromide in tetrahydrofuran (B95107) (THF).

  • Add the protected 4-iodopyrazole (B32481) to the Grignard reagent at 5 °C to form the corresponding pyrazolylmagnesium bromide.

  • Add dimethylformamide (DMF) to the reaction mixture at 0 °C to introduce the formyl group.

  • Quench the reaction with an acidic workup (e.g., HCl in diethyl ether) to deprotect the pyrazole and precipitate the hydrochloride salt of the final product.

  • Filter and dry the precipitate to obtain this compound hydrochloride.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a multitude of biologically active molecules and functional materials.

3.1. Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Derivatives of this compound have shown a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic: Pyrazole derivatives are known to be effective anti-inflammatory agents.[6]

  • Anticancer: The pyrazole moiety is a core component of various anticancer agents.[6]

  • Antimicrobial: Many pyrazole-based compounds exhibit significant antibacterial and antifungal properties.

  • Neurological Conditions: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7]

3.2. Agrochemicals

This compound is utilized in the development of fungicides and herbicides, contributing to crop protection and improved agricultural yields.[7]

3.3. Materials Science

The reactivity of the aldehyde group allows for the incorporation of the pyrazole ring into larger molecular architectures, leading to the creation of:

  • Polymers and Resins: Used in the development of advanced coatings and adhesives.[7]

  • Coordination Complexes and Ligands: The pyrazole nitrogen atoms can coordinate with metal ions, making its derivatives useful as ligands in supramolecular chemistry and for the synthesis of metal-organic frameworks (MOFs).

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted 1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Synthesis Hydrazone Substituted Hydrazone Intermediate Cyclization Intermediate Hydrazone->Intermediate Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product This compound Derivative Intermediate->Product Workup

Caption: Vilsmeier-Haack synthesis of 1H-pyrazole-4-carbaldehydes.

References

A Technical Guide to 1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its nomenclature, key experimental protocols for its use and evaluation, and explores its role as a precursor to potent anti-inflammatory and antioxidant agents.

Nomenclature and Identification

This compound is known by a variety of names in chemical literature and databases. Accurate identification is crucial for researchers. The following table summarizes its primary identifiers and synonyms.

Identifier TypeValue
IUPAC Name This compound
CAS Number 35344-95-7[1][2][3]
Molecular Formula C₄H₄N₂O[1][2]
Molecular Weight 96.09 g/mol [1][2]
Synonyms 1H-Pyrazole-4-carboxaldehyde[1][3], 4-Formylpyrazole[2][3], Pyrazole-4-carbaldehyde[3], 4-Pyrazolecarboxaldehyde[3], 4-Formyl-1H-pyrazole, Pyrazole-4-carboxaldehyde[3]

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of a reactive substrate, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a derivative of this compound, which is a common scaffold for anti-inflammatory and antioxidant compounds.

Step 1: Formation of the Hydrazone

  • In a round-bottom flask, dissolve the starting acetophenone (B1666503) (e.g., acetophenone, 0.01 mol) and a substituted benzohydrazide (B10538) (e.g., benzoylhydrazine, 0.01 mol) in methanol (B129727) (30 mL).

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated hydrazone is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like methanol can be performed for purification.

Step 2: Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold dimethylformamide (DMF, 10 mL) with constant stirring.

  • To the freshly prepared Vilsmeier reagent, add the hydrazone synthesized in Step 1 (0.004 mol) in small portions.

  • Stir the reaction mixture at 60-70°C for 4-6 hours.

  • After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The solid product, the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Biological Activity and Evaluation

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antioxidant agents. The following sections detail the experimental protocols used to assess these biological activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to evaluate the anti-inflammatory properties of novel compounds.

Experimental Protocol:

  • Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: The rats are divided into groups (n=6), including a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) sodium), and test groups (receiving different doses of the synthesized pyrazole (B372694) derivatives).

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives only the vehicle.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test or standard group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This in vitro assay is a rapid and reliable method to determine the radical scavenging activity of compounds.

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Preparation of Test and Standard Solutions: The synthesized pyrazole derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. A series of dilutions are then made to obtain different concentrations.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the test or standard solution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well/tube.

    • A control is prepared with the solvent and the DPPH solution.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where A_control is the absorbance of the control, and A_sample is the absorbance of the test or standard sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.[4]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: COX-2 Inhibition

Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5] The COX-2 signaling pathway plays a crucial role in the inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes to COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins (B1171923) Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyrazole_Derivative Pyrazole Derivative (COX-2 Inhibitor) Pyrazole_Derivative->COX2 inhibits

Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

Pathway Description: Inflammatory stimuli trigger the activation of phospholipase A2 (PLA2), which in turn releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, causing pain, fever, and swelling. Pyrazole derivatives can act as selective inhibitors of COX-2, blocking the production of prostaglandins and thereby reducing inflammation.[6][7][8]

Drug Discovery and Development Workflow

The development of new drugs based on the this compound scaffold follows a structured workflow from initial synthesis to potential clinical application.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Synthesis of Derivatives (e.g., Vilsmeier-Haack) Start->Synthesis Purification Purification & Characterization (Chromatography, Spectroscopy) Synthesis->Purification In_Vitro In Vitro Screening (e.g., DPPH Assay, COX-2 Inhibition) Purification->In_Vitro In_Vivo In Vivo Testing (e.g., Carrageenan-Induced Paw Edema) In_Vitro->In_Vivo Promising Candidates Lead_Opt Lead Optimization In_Vivo->Lead_Opt Active Compounds Lead_Opt->Synthesis Iterative Process Preclinical Preclinical Studies (Toxicology, Pharmacokinetics) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-Depth Technical Guide to the Chemical Compatibility of 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde crucial in the synthesis of a wide range of biologically active compounds. This document outlines its reactivity with common laboratory reagents, stability under various conditions, and provides detailed experimental protocols for its key transformations.

Chemical Identity and Properties

This compound (also known as 4-formylpyrazole) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a formyl group at the 4-position.

PropertyValue
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol
CAS Number 35344-95-7
Appearance Off-white to pale yellow solid
Melting Point 82-83 °C
Boiling Point 300 °C at 760 mmHg
Solubility Slightly soluble in chloroform (B151607) (with heating) and methanol (B129727).

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances, particularly strong oxidizing agents.

Chemical Compatibility and Reactivity

The chemical reactivity of this compound is governed by the interplay of the aromatic pyrazole (B372694) ring and the electrophilic aldehyde functional group. The pyrazole ring is generally stable to a range of conditions due to its aromaticity.

Compatibility with Common Reagents

The following table summarizes the general compatibility of this compound with common classes of laboratory reagents.

Reagent ClassCompatibilityRemarks
Weak Oxidizing Agents Generally CompatibleThe pyrazole ring is resistant to oxidation.[2][3]
Strong Oxidizing Agents Incompatible Aldehyde group is readily oxidized to a carboxylic acid. Strong oxidants like potassium permanganate (B83412) can effect this transformation.[4] A safety data sheet for a similar compound explicitly warns against strong oxidizing agents.[5]
Weak Reducing Agents Generally CompatibleAldehyde can be selectively reduced.
Strong Reducing Agents Incompatible Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to an alcohol.[1] Due to the high reactivity of LAH, it may not be suitable for molecules with other sensitive functional groups.[1][6]
Weak Acids Generally CompatibleThe pyrazole ring is weakly basic and can be protonated by strong acids.[7] Mild acidic conditions are often used in reactions involving this compound.
Strong Acids Use with CautionThe pyrazole ring can be protonated by strong acids.[7] While the ring itself is relatively stable, strong acids can catalyze undesired side reactions.
Weak Bases Generally CompatibleUsed as catalysts in reactions like the Knoevenagel condensation.
Strong Bases Use with CautionThe N-H proton of the pyrazole ring is acidic and can be deprotonated by strong bases. This can be utilized for N-alkylation but may be an undesired side reaction. Deprotonation at C3 can lead to ring-opening in the presence of very strong bases.[8]
Organometallic Reagents Incompatible Grignard reagents and organolithium compounds will readily add to the aldehyde carbonyl group.
Stability in Common Solvents

This compound exhibits good stability in a range of common organic solvents under neutral conditions.

SolventTypeStability
Dimethyl sulfoxide (B87167) (DMSO) Polar AproticGood
N,N-Dimethylformamide (DMF) Polar AproticGood; commonly used as a solvent in its synthesis.
Acetonitrile Polar AproticGood
Dichloromethane (DCM) NonpolarGood
Chloroform NonpolarGood
Tetrahydrofuran (THF) Polar AproticGood
Methanol/Ethanol Polar ProticGood for short-term use in reactions. Long-term storage in protic solvents is not recommended due to the potential for acetal (B89532) formation, especially in the presence of acid or base catalysts.
Water Polar ProticLimited solubility; stable in neutral aqueous solutions for short periods.

Key Reactions and Experimental Protocols

This compound is a versatile building block for the synthesis of more complex molecules. Key reactions include its synthesis via the Vilsmeier-Haack reaction and its subsequent transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds. In the context of pyrazoles, it provides an efficient route to 4-formylpyrazoles.[9]

Experimental Protocol:

  • To a stirred solution of the appropriate hydrazone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (3 equivalents) is added dropwise at 0 °C.[10]

  • The reaction mixture is then heated to 80-90 °C for 4 hours.[10]

  • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Vilsmeier_Haack_Synthesis Hydrazone Hydrazone Intermediate Iminium Salt Intermediate Hydrazone->Intermediate Electrophilic attack Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Cyclization & Hydrol

Vilsmeier-Haack Synthesis of this compound.
Oxidation to 1H-pyrazole-4-carboxylic acid

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents.

Experimental Protocol (using KMnO₄):

  • Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and water.

  • Add potassium permanganate (KMnO₄) (4 equivalents) portion-wise to the solution while stirring.[11]

  • The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then worked up by filtering off the manganese dioxide, acidifying the filtrate, and extracting the product with a suitable organic solvent.

Reduction to (1H-pyrazol-4-yl)methanol

The aldehyde can be reduced to the corresponding primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation.

Experimental Protocol (using NaBH₄):

  • Dissolve this compound (1 equivalent) in methanol.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a weak base.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile (B47326) or diethyl malonate) (1 equivalent) in ethanol, add a catalytic amount of a weak base (e.g., piperidine (B6355638) or triethylamine).

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and recrystallized.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.

Experimental Protocol:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or ether).

  • Add a solution of this compound (1 equivalent) in the same solvent to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The triphenylphosphine (B44618) oxide byproduct can often be removed by crystallization or chromatography.

Pyrazole_Carbaldehyde_Reactions Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig CarboxylicAcid 1H-pyrazole-4- carboxylic acid Oxidation->CarboxylicAcid Alcohol (1H-pyrazol-4-yl)methanol Reduction->Alcohol Alkene_K α,β-Unsaturated Product Knoevenagel->Alkene_K Alkene_W Alkene Product Wittig->Alkene_W

Key Reactions of this compound.

Biological Context and Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound itself in specific biological signaling pathways. However, its derivatives are of significant interest in drug discovery and development. The pyrazole scaffold is a common feature in many pharmacologically active molecules, and the 4-carbaldehyde group serves as a versatile handle for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.

The workflow for utilizing this compound in drug discovery often involves its synthesis followed by derivatization to generate a library of compounds for biological screening.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatization Derivatization Reactions (e.g., Knoevenagel, Wittig, Reductive Amination) Synthesis->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Drug Discovery Workflow using this compound.

Conclusion

This compound is a stable and versatile chemical intermediate. Its reactivity is dominated by the aldehyde group, which undergoes typical transformations, while the pyrazole ring provides a stable scaffold. Understanding its chemical compatibility is essential for its safe handling and successful application in the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides a foundational understanding of its properties and reactivity, enabling researchers to effectively utilize this important building block.

References

The Dawn of a New Heterocycle: A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The discovery of pyrazole (B372694) compounds in the late 19th century marked a pivotal moment in the history of medicinal chemistry. Beginning with the serendipitous synthesis of Antipyrine by Ludwig Knorr in 1883, this class of five-membered heterocyclic compounds rapidly evolved from a laboratory curiosity to a cornerstone of synthetic pharmaceuticals. Antipyrine, one of the first synthetic drugs, demonstrated potent analgesic and antipyretic properties, paving the way for a new era of drug development. This technical guide provides an in-depth exploration of the foundational discovery, early synthetic methodologies, and the initial pharmacological applications of pyrazole derivatives, aimed at researchers, scientists, and drug development professionals. It details the seminal Knorr pyrazole synthesis, presents key quantitative data for early derivatives, outlines detailed experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.

The Seminal Discovery: Ludwig Knorr and the Birth of Pyrazolones

The journey into the world of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine-related compounds at the University of Erlangen, Knorr unexpectedly synthesized the first pyrazolone (B3327878) derivative.[1][3] This compound, resulting from the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776), would later be named Antipyrine (also known as phenazone).[2][4][5] This discovery was a landmark achievement, as Antipyrine was introduced as one of the very first synthetic drugs, exhibiting powerful analgesic and antipyretic effects that rivaled those of natural products.[1][6] The commercial success of Antipyrine catalyzed extensive research into this new class of heterocycles.[2]

The term "pyrazole" itself was first coined by Knorr in 1883.[7][8][9] However, the parent, unsubstituted pyrazole ring was not synthesized until 1889 by Buchner, who achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7] For decades, pyrazoles were known only as synthetic artifacts. It wasn't until 1959 that the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, demonstrating the presence of this scaffold in nature.[7][8][10]

Foundational Synthesis: The Knorr Pyrazole Reaction

The cornerstone of early pyrazole synthesis is the reaction developed by Knorr, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[2][11][12] This versatile and robust reaction provided a straightforward pathway to a wide array of pyrazole and pyrazolone analogs.[2]

General Mechanism

The reaction proceeds through the initial, often acid-catalyzed, condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate.[11][12] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]

knorr_synthesis_workflow reactant1 1,3-Dicarbonyl Compound (e.g., β-Ketoester) process1 Condensation reactant1->process1 reactant2 Hydrazine Derivative reactant2->process1 intermediate Hydrazone Intermediate process1->intermediate process2 Intramolecular Cyclization intermediate->process2 intermediate2 Cyclic Intermediate process2->intermediate2 process3 Dehydration (-H₂O) intermediate2->process3 product Pyrazole / Pyrazolone Product process3->product

Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from the synthesis of Edaravone, a modern drug that shares the same core pyrazolone structure synthesized by Knorr.[13]

Materials:

  • Ethyl acetoacetate (1.63 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Round-bottomed flask, reflux condenser, beaker, ice-water bath, Büchner funnel

Procedure:

  • In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate and the phenylhydrazine in a fume hood. The initial addition is slightly exothermic.[13]

  • Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C. A heavy syrup will form.[13]

  • Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone precipitates.[13]

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath to complete crystallization.[13]

  • Filter the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.[13]

  • The expected product is 3-methyl-1-phenyl-5-pyrazolone, a white crystalline solid.

Experimental Protocol: Synthesis of Antipyrine (Phenazone)

The synthesis of Antipyrine involves an additional methylation step following the initial pyrazolone formation.[4][5]

antipyrine_synthesis_workflow reactant1 Phenylhydrazine process1 Condensation (Knorr Synthesis) reactant1->process1 reactant2 Ethyl Acetoacetate reactant2->process1 intermediate 1-Phenyl-3-methyl-5-pyrazolone process1->intermediate process2 Methylation intermediate->process2 reactant3 Methylating Agent (e.g., Dimethyl Sulfate) reactant3->process2 product Antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) process2->product

Caption: Two-step synthesis workflow for Antipyrine.

Materials:

Procedure:

  • Dissolve the 1-phenyl-3-methyl-5-pyrazolone intermediate in a suitable solvent like acetonitrile in a reaction flask.[5]

  • Add a base to deprotonate the pyrazolone ring, forming the corresponding anion.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture while stirring.

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield crude Antipyrine.

  • The final product can be purified by recrystallization to obtain needle-shaped crystals.[5]

Properties of Early Pyrazole Compounds

The initial pyrazole compounds were characterized by their physical properties. These early data were crucial for confirming the identity and purity of the newly synthesized molecules.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Pyrazole 5-membered ring with 3 carbons and 2 adjacent nitrogensC₃H₄N₂68.0870[7]Colorless solid[7]
Antipyrine (Phenazone) Methylated pyrazolone ring with a phenyl groupC₁₁H₁₂N₂O188.23111-113White crystalline powder
3-Methyl-1-phenyl-5-pyrazolone Pyrazolone ring with methyl and phenyl groupsC₁₀H₁₀N₂O174.20127-131White to off-white solid

Note: Data compiled from various chemical supplier databases and historical literature. Melting points can vary slightly based on purity.

The Dawn of Medicinal Chemistry: Pharmacological Activity

The discovery of Antipyrine's biological activity was as significant as its chemical synthesis. At Knorr's request, Wilhelm Filehne at the Hoechst company tested the compound and confirmed its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Antipyrine was subsequently patented in 1883 and became the most widely used drug worldwide until the rise of Aspirin.[1]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The therapeutic effects of early pyrazolone drugs like Antipyrine are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that act as key mediators of inflammation, pain, and fever.[6] By blocking the COX pathway, Antipyrine reduces the production of prostaglandins, thereby alleviating symptoms of pain and fever.[6]

cox_pathway_inhibition cluster_cell Cellular Environment phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX Enzymes (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins response Inflammation, Pain, Fever prostaglandins->response drug Antipyrine (Pyrazolone Drug) drug->cox Inhibition

Caption: Mechanism of action of Antipyrine via COX enzyme inhibition.
A Privileged Scaffold

The early success of Antipyrine established the pyrazole ring as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery. Over the subsequent century, the pyrazole core has been incorporated into a vast number of pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[10][14][15][16] The journey that began with Knorr's serendipitous discovery continues today, with pyrazole-containing compounds remaining an active and vital area of research in the development of new therapeutics.[17]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-carbaldehyde and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The pyrazole (B372694) scaffold is a "biologically privileged" structure, meaning it is a common feature in many approved drugs.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[2][3][4] Notable drugs incorporating the pyrazole ring include Celecoxib (an anti-inflammatory drug) and Crizotinib (an anticancer agent).[3] The formyl group at the 4-position of the pyrazole ring is a key functional handle that allows for further chemical modifications, making these derivatives highly valuable in medicinal chemistry and drug discovery.[5]

This document provides detailed application notes on the synthesis of this compound derivatives, with a focus on the widely used Vilsmeier-Haack reaction. It includes experimental protocols, quantitative data, and visualizations to aid researchers in their synthetic endeavors.

Synthetic Methodologies

Several methods are employed for the synthesis of this compound derivatives. The most prominent and versatile of these is the Vilsmeier-Haack reaction.[6][7] This reaction allows for the formylation of electron-rich aromatic and heterocyclic compounds. Other methods include multicomponent reactions and modifications of existing pyrazole rings.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 4-formylpyrazoles from hydrazones.[6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7] The Vilsmeier reagent acts as an electrophile, attacking the electron-rich hydrazone to initiate cyclization and formylation, ultimately yielding the this compound derivative.

The general workflow for the Vilsmeier-Haack synthesis of this compound derivatives is depicted below:

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hydrazone Hydrazone Reaction_Vessel Reaction Mixture (Stirring & Heating) Hydrazone->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Vessel Quenching Quenching (Crushed Ice) Reaction_Vessel->Quenching Pour into Neutralization Neutralization (e.g., NaHCO₃) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization or Column Chromatography Filtration->Recrystallization Product This compound Derivative Recrystallization->Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes

This protocol is adapted from the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[6]

Materials:

  • Substituted hydrazone (1.0 mmol)

  • Phosphoryl chloride (POCl₃) (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (4 mL)

  • Crushed ice

  • Dilute sodium hydroxide (B78521) solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve the hydrazone (1.0 mmol) in anhydrous DMF (4 mL).

  • Cool the solution in an ice bath.

  • Add phosphoryl chloride (3.0 mmol) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture at 80 °C for 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Collect the pale yellow precipitate by filtration.

  • Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to obtain the desired this compound derivative.

General Protocol for the Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

This protocol is based on the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives with antioxidant and anti-inflammatory activity.[8]

Materials:

  • N'-(1-phenylethylidene)benzohydrazide derivative (0.004 mol)

  • N,N-dimethylformamide (DMF) (10 mL)

  • Phosphoryl chloride (POCl₃) (1.1 mL, 0.012 mol)

  • Crushed ice

  • Solid sodium bicarbonate (NaHCO₃)

  • Methanol

Procedure:

  • Prepare the Vilsmeier-Haack reagent by adding POCl₃ (1.1 mL) to chilled DMF (10 mL) at 0 °C.

  • To this reagent, add the N'-(1-phenylethylidene)benzohydrazide derivative (0.004 mol) in small portions.

  • Stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, slowly pour the reaction mixture into crushed ice with constant stirring.

  • Neutralize the mixture with solid NaHCO₃.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from methanol.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives via the Vilsmeier-Haack reaction.

Starting Hydrazone/PyrazoleReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
N'-(1-phenylethylidene)benzohydrazide60-654Good[8]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-N'-(1-phenylethylidene)hydrazine80475-88[6]
3-benzyloxy-1-phenyl-1H-pyrazole701260[9]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine556Excellent[10]
Phenylhydrazone of acetophenone70-806Good[10]
2-methyl-N'-[(1E)-1-phenylethylidene]-1H-indole-3-carbohydrazideReflux4-[11]

Applications in Drug Development

This compound derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Their therapeutic potential stems from their ability to interact with various biological targets.

Drug_Development_Applications cluster_derivatives This compound Derivatives cluster_activities Biological Activities cluster_targets Potential Drug Targets PCD Pyrazole-4-carbaldehyde Core Structure Anticancer Anticancer PCD->Anticancer Anti_inflammatory Anti-inflammatory PCD->Anti_inflammatory Antimicrobial Antimicrobial PCD->Antimicrobial Antiviral Antiviral PCD->Antiviral Analgesic Analgesic PCD->Analgesic Kinases Kinases (e.g., PI3K, CDK2) Anticancer->Kinases COX_enzymes COX Enzymes Anti_inflammatory->COX_enzymes Microbial_enzymes Microbial Enzymes Antimicrobial->Microbial_enzymes Viral_proteins Viral Proteins Antiviral->Viral_proteins

Caption: Applications of pyrazole derivatives in drug development.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[3][4] These compounds have been shown to inhibit various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HepG2).[3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as phosphoinositide 3-kinases (PI3K) and cyclin-dependent kinases (CDK2).[3] For instance, certain pyrazole carbaldehyde derivatives have demonstrated potent cytotoxicity against MCF7 breast cancer cells with IC₅₀ values as low as 0.25 μM.[3]

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory drugs, with Celecoxib being a prime example. Derivatives of this compound have also been investigated for their anti-inflammatory and analgesic properties.[8] These compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Antimicrobial and Antiviral Activity

The versatility of the pyrazole ring extends to the development of antimicrobial and antiviral agents.[2] Schiff bases derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and investigated for their potential antimicrobial and antifungal properties.[12]

Conclusion

The synthesis of this compound derivatives, particularly through the Vilsmeier-Haack reaction, offers a robust and efficient route to a diverse range of compounds with significant potential in drug discovery and development. The ability to readily functionalize the pyrazole core at the 4-position provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents targeting a variety of diseases. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in this exciting field.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole (B372694) ring, typically at the C4 position, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and are of significant interest in drug discovery and development.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization via formylation opens avenues for creating novel therapeutic agents.[2][3]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4][5] In the second stage, the electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired formylated pyrazole.[5][6]

G Vilsmeier-Haack Reaction Mechanism for Pyrazoles cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Electrophilic Attack Pyrazole Pyrazole Pyrazole->Iminium_intermediate + Vilsmeier Reagent Formyl_pyrazole 4-Formylpyrazole Iminium_intermediate->Formyl_pyrazole Hydrolysis (H₂O)

Caption: Reaction mechanism of Vilsmeier-Haack formylation.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrazoles

This protocol provides a general procedure for the formylation of a substituted pyrazole. Reagent quantities and reaction conditions may need to be optimized for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4-6 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like 1,2-dichloroethane.

  • Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 70 °C and 120 °C).[7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-20 hours).[9]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure formylated pyrazole.

G Experimental Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep add_pyrazole Add Pyrazole Substrate reagent_prep->add_pyrazole reaction Heat Reaction Mixture (e.g., 70-120°C) add_pyrazole->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Ice + Neutralization) monitor->workup Complete extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Pure Product purification->product

Caption: A typical experimental workflow for the reaction.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation of pyrazoles is dependent on the nature of the substituents on the pyrazole ring, the ratio of reagents, and the reaction conditions. The following table summarizes the reaction conditions and yields for the formylation of various pyrazole derivatives as reported in the literature.

Pyrazole SubstrateMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
1,3-Dimethyl-5-pyrazolone1:9.4:2.2590170[10]
1-Methyl-3-propyl-5-chloro-1H-pyrazole1:5:2120255[8][11]
1-Phenyl-3-propyl-5-chloro-1H-pyrazole1:6:41201052[11]
1-(4-Methoxyphenyl)-3-(2-methoxyethoxy)-1H-pyrazole1:6:6702448N/A
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazineN/A556Excellent[7]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneN/A705-6Good[7]
1,3-Disubstituted-5-chloro-1H-pyrazolesN/A1202Good[7]

Note: "N/A" indicates that the specific molar ratio was not provided in the cited abstract. "Excellent" and "Good" are qualitative descriptions of yield from the source.

Applications in Drug Development

Formylated pyrazoles are key building blocks in medicinal chemistry. The formyl group can be readily transformed into other functionalities, allowing for the synthesis of diverse libraries of compounds for biological screening.[12] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][13][14]

A prominent example is the role of pyrazole derivatives as kinase inhibitors. For instance, Encorafenib, an FDA-approved drug for melanoma, features a pyrazole core and functions as a BRAF inhibitor, targeting the MAP kinase/ERK signaling pathway.[2] This pathway is often dysregulated in various cancers, making it a critical target for therapeutic intervention.

MAPK/ERK Signaling Pathway and BRAF Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in proteins within this pathway, such as BRAF, can lead to uncontrolled cell growth and cancer. Pyrazole-based BRAF inhibitors can block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth.

G MAPK/ERK Pathway Inhibition by a Pyrazole-Based Drug cluster_0 Cell Signaling Cascade cluster_1 Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (Mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazole-Based BRAF Inhibitor (e.g., Encorafenib) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole drug.

References

Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyrazole (B372694) core is a privileged scaffold found in numerous biologically active compounds and approved drugs. The aldehyde functional group at the 4-position serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. This allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, primarily through the inhibition of key cellular enzymes like kinases and cyclooxygenases.

Synthetic Applications

This compound is a key intermediate in the synthesis of a multitude of bioactive molecules. The Vilsmeier-Haack reaction is a common method for its preparation. Subsequently, the aldehyde group can readily undergo condensation reactions with various nucleophiles to introduce molecular diversity.

General Synthetic Workflow

The synthesis of bioactive derivatives from this compound typically follows a multi-step process, which can be generalized as follows:

G cluster_0 Synthesis of this compound cluster_1 Derivatization cluster_2 Biological Evaluation A Starting Materials (e.g., Hydrazones) B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C This compound B->C D Condensation Reaction C->D F Bioactive Pyrazole Derivatives D->F E Diverse Nucleophiles (e.g., Amines, Thiazolidinones) E->D G In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) F->G H In vivo Models (e.g., Animal models of disease) G->H I Lead Compound Identification H->I

Caption: General workflow for the synthesis and evaluation of bioactive this compound derivatives.

Key Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize some of the reported quantitative data for its derivatives.

Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
1d Leukemia0.69 - 3.35[1]
5h Ehrlich ascites carcinomaPotent[2]
5e, 5i MDA-MB231 (Breast)Potent[2]
4A6 MCF-7 (Breast)-3.4 (Binding Affinity, kcal/mol)[3]
4B4 MCF-7 (Breast)-3.0 (Binding Affinity, kcal/mol)[3]
4A3 MCF-7 (Breast)-2.2 (Binding Affinity, kcal/mol)[3]
6h A549 (Lung, KRAS mutant)9.3[4]
6j A549 (Lung, KRAS mutant)10.2[4]
Anti-inflammatory Activity
Compound IDAssay% Inhibition or IC50Standard DrugReference
N9 Carrageenan-induced paw edema (1h)1.08 (relative activity)Celecoxib[5]
N7 Cotton granuloma test1.13 (relative activity)Celecoxib[5]
4g, 4i, 4k Carrageenan-induced paw edemaMore active than standardDiclofenac Sodium
4g, 4h, 4j COX-2 DockingGood binding interactionsCelecoxib[6]
Various Carrageenan-induced paw edema65-80% reduction at 10 mg/kgIndomethacin (55%)
Antimicrobial Activity
Compound IDOrganismZone of Inhibition (mm) or MIC (µg/mL)Standard DrugReference
4a-e (Chloro derivatives) S. aureus, C. albicansPotent activity-[7]
4a-e B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, A. flavusModerate to goodOfloxacin, Fluconazole[8]
21a Various bacteria and fungiMIC: 2.9 - 125 µg/mLChloramphenicol, Clotrimazole[9]
6b, 6f, 6g, 6j, 6k E. coli, S. aureus, A. niger, C. albicansGood to very activeCiprofloxacin, Griseofulvin[10]
Antioxidant Activity
Compound IDAssay% Scavenging or IC50Standard DrugReference
4e DPPH radical scavenging92.64%Ascorbic Acid (96.69%)[8]
4b DPPH radical scavenging63.14%Ascorbic Acid (96.69%)[8]
4d DPPH radical scavenging72.25%Ascorbic Acid (96.69%)[8]
4c, 4e DPPH, NO, OH, H2O2 scavengingPotent-[11]
XIV DPPH radical scavengingGood activity at 0.25 mg/mL-[12]

Signaling Pathways

Many pyrazole derivatives exert their biological effects by inhibiting key signaling pathways involved in disease pathogenesis. A common target is the cyclooxygenase (COX) pathway, which is central to inflammation.

G cluster_0 Inflammatory Stimuli cluster_1 COX Pathway cluster_2 Inhibition A Cell Membrane Phospholipids B Phospholipase A2 A->B activates C Arachidonic Acid B->C produces D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins D->F E->F G Inflammation Pain Fever F->G H Pyrazole Derivatives (e.g., Celecoxib) H->E inhibit

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound derivatives, compiled from various research articles.

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol describes a common method for synthesizing the pyrazole-4-carbaldehyde core structure.[11][12][13][14]

Materials:

  • Substituted acetophenone (B1666503) phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • Prepare the Vilsmeier-Haack reagent by adding POCl₃ (1.1 ml, 0.012 mol) dropwise to ice-cold DMF (10 ml) with stirring.

  • Slowly add the substituted acetophenone phenylhydrazone (0.004 mol) to the Vilsmeier-Haack reagent.

  • Stir the reaction mixture at 60-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative.

Synthesis of Pyrazolyl-Thiazolidinedione Derivatives (Condensation Reaction)

This protocol illustrates the derivatization of the pyrazole-4-carbaldehyde.[15]

Materials:

Procedure:

  • Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and 2,4-thiazolidinedione (1 mmol) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried to yield the pyrazolyl-thiazolidinedione derivative.

In Vitro Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][2][3]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[5][16][6]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Test compounds

  • Standard drug (e.g., Diclofenac sodium or Celecoxib)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial susceptibility of the synthesized compounds.[7][8][10]

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar (B569324) or Sabouraud dextrose agar plates

  • Sterile cork borer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and/or antifungal drugs

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Spread a standardized inoculum of the microbial culture onto the surface of the agar plates.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug, and solvent control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and rapid method to evaluate the free radical scavenging ability of compounds.[8][11][12]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Test compounds (dissolved in methanol or DMSO)

  • Standard antioxidant (e.g., Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and the standard antioxidant.

  • Mix a specific volume of the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of promising biological activities. The protocols and data presented in these application notes provide a foundation for researchers to synthesize, evaluate, and optimize new pyrazole-based compounds for various therapeutic targets. Further exploration of this scaffold holds significant potential for the discovery of new and effective drugs.

References

Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-4-carbaldehyde is a versatile heterocyclic building block playing a pivotal role in the synthesis of a wide array of modern agrochemicals.[1] Its reactive aldehyde group and the stable pyrazole (B372694) core allow for diverse chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. The pyrazole scaffold is considered a "privileged structure" in agrochemical discovery due to its ability to interact with various biological targets in pests, weeds, and fungi.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the development of next-generation crop protection agents.

Applications in Agrochemicals

The structural versatility of this compound has been exploited to develop commercial agrochemicals with distinct modes of action.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides derived from the pyrazole scaffold are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens. The key pharmacophore for many SDHIs is the pyrazole-carboxamide moiety, which can be synthesized from this compound.[2][3]

  • Mode of Action: SDHIs inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. This blockage disrupts the production of ATP, the cellular energy currency, leading to the cessation of fungal growth and spore germination.[2]

  • Examples of Pyrazole-Based SDHI Fungicides: Penthiopyrad, Bixafen, Fluxapyroxad, and Penflufen.[3]

Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Pyrazole derivatives are prominent in the development of herbicides that target critical plant enzymes. A major class of these are the inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants.[2]

  • Mode of Action: Inhibition of the HPPD enzyme leads to a deficiency in essential compounds, causing bleaching of new growth and eventual plant death.[2]

  • Examples of Pyrazole-Based HPPD Inhibiting Herbicides: Pyrasulfotole, Topramezone, and Pyrazoxyfen.[2]

Insecticides: GABA-gated Chloride Channel Antagonists

Pyrazole-based insecticides are highly effective against a wide range of agricultural pests, primarily by targeting the insect's nervous system.[2]

  • Mode of Action: Fipronil, a prominent phenylpyrazole insecticide, acts as a potent antagonist of the GABA-gated chloride channel in neurons. This disruption of the central nervous system leads to hyperexcitation and the death of the insect.[1]

Quantitative Data

The following table summarizes the biological activity of representative agrochemicals derived from the pyrazole scaffold.

Compound ClassAgrochemical ExampleTarget OrganismBiological Activity (EC50/IC50/LC50)Reference
Fungicide (SDHI) BixafenAlternaria solaniEC50: 0.043 mg/L[4]
Compound 8jAlternaria solaniEC50: 3.06 µg/mL[5]
Compound 1vFusarium graminearumEC50: 0.0530 µM[6]
Herbicide (HPPD) KPP-297Annual lowland weedsGood activity at 100 g a.i./ha[7]
Insecticide FipronilTermitesLC50: 0.038 µg/mL[8]
Compound 7hAphis fabae85.7% mortality at 12.5 mg/L[9]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

SDHI_Pathway cluster_mito Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate SDHI Pyrazole-Carboxamide (SDHI Fungicide) SDHI->Complex_II Inhibition Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP

Caption: Inhibition of Fungal Respiration by Pyrazole-Carboxamide SDHI Fungicides.

Fipronil_Pathway GABA GABA Neurotransmitter GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens No_Influx Chloride Influx Blocked GABA_Receptor->No_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Fipronil Fipronil Fipronil->GABA_Receptor Blocks Hyperexcitation Neuronal Hyperexcitation (Insect Death) No_Influx->Hyperexcitation Results in

Caption: Mode of Action of Fipronil on Insect GABA Receptors.

Experimental Workflows

Synthesis_Workflow node1 Start Substituted Hydrazone node2 Vilsmeier-Haack Reaction POCl3, DMF node1->node2 node3 Intermediate This compound Derivative node2->node3 node4 Oxidation KMnO4 or K2Cr2O7 node3->node4 node5 Intermediate 1H-Pyrazole-4-carboxylic Acid node4->node5 node6 Amidation SOCl2, then Amine node5->node6 node7 Final Product Pyrazole-Carboxamide Agrochemical node6->node7

Caption: General Synthetic Workflow for Pyrazole-Carboxamide Agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a key intermediate, a substituted this compound, using the Vilsmeier-Haack reaction.[10]

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphoryl chloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (B145695)

Procedure:

  • Add phosphoryl chloride (0.35 mol, 32 mL) dropwise to ice-cold DMF (0.16 mol, 12 mL).

  • To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol).

  • Reflux the reaction mixture for 1 hour.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with water, dry, and recrystallize from ethanol to yield pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol details the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid, a crucial step for the synthesis of pyrazole-carboxamide fungicides.[10]

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (B83412) (KMnO4)

  • Water/acetone mixture (3:2)

  • Hydrochloric acid (HCl)

Procedure:

  • Add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol) to a water/acetone mixture (3:2 ratio, 50 mL).

  • Heat the mixture at 80 °C for 4 hours.

  • Filter the reaction mixture.

  • Acidify the filtrate to pH = 2 using HCl to precipitate the product.

  • Filter off the white solid and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of Pyrazole-Carboxamides

This protocol provides a general method for the synthesis of pyrazole-carboxamides from the corresponding carboxylic acid.[11]

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative

  • Triethylamine (B128534)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Substituted 5-amino-1H-pyrazole derivative

Procedure:

  • To a stirred solution of the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative (1 mmol) and triethylamine (2 mmol) in DMF (12 mL), add a mixture of EDCI (1 mmol) and HOBt (1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the substituted 5-amino-1H-pyrazole derivative (1 mmol) in DMF (5 mL) to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, isolate and purify the product to obtain the desired N-(1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of highly effective agrochemicals. The synthetic accessibility and the possibility for extensive structural modifications of the pyrazole core will continue to drive the discovery of novel fungicides, herbicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Use of 1H-Pyrazole-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1H-pyrazole-4-carbaldehyde and its derivatives as key building blocks in various multicomponent reactions (MCRs). The protocols outlined below offer starting points for the synthesis of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

The four-component reaction of an aldehyde, an active methylene (B1212753) compound, a β-ketoester, and hydrazine (B178648) is a highly efficient method for the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds known for their diverse biological activities. This compound serves as an excellent aldehyde component in this reaction, leading to the formation of 4-(1H-pyrazol-4-yl)-substituted pyrano[2,3-c]pyrazoles.

Quantitative Data Summary
EntryAldehyde ComponentCatalystSolventTime (h)Yield (%)Reference
13-(4-methylphenyl)-1H-pyrazole-4-carbaldehydeNoneEthanol (B145695)580.7[1]
21-Phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles[Bmim]FeCl4[Bmim]FeCl42-384-90[2]
3Aromatic AldehydesStarch SolutionWater0.5-185-95[3]
4Aromatic AldehydesPiperidine (B6355638) (5 mol%)Water0.385-93[2]
Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from a general procedure for the synthesis of pyrano[2,3-c]pyrazole derivatives.[2][3]

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and water (10 mL).

  • Add piperidine (5 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 6-amino-3-methyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Knoevenagel Adduct R1->I1 Piperidine R2 Malononitrile R2->I1 R3 Ethyl Acetoacetate I2 Pyrazolone R3->I2 R4 Hydrazine Hydrate R4->I2 P Pyrano[2,3-c]pyrazole Derivative I1->P Michael Addition I2->P Cyclization

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic multicomponent reaction for the synthesis of dihydropyridines. By employing this compound as the aldehyde component, novel 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives can be synthesized. These compounds are analogues of nifedipine (B1678770) and other calcium channel blockers, making them interesting targets for medicinal chemistry.

Quantitative Data Summary
EntryAldehyde Componentβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)Reference
13-(4-methylphenyl)-1H-pyrazole-4-carbaldehydeEthyl acetoacetateAmmonium (B1175870) acetate (B1210297)Ethanol580.7[1]
25-Phenyl-1H-pyrazole-4-carbaldehydeEthyl acetoacetateAmmonium acetateEthanol-72.2[4]
3Aromatic AldehydesEthyl acetoacetateAmmonium acetateEthanol4~75[5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-(4-methylphenyl)-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

Materials:

  • 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 0.187 g)

  • Ethyl acetoacetate (2.0 mmol, 0.26 g)

  • Ammonium acetate (1.2 mmol, 0.092 g)

  • Ethanol (7 mL)

Procedure:

  • In a round-bottom flask, combine 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (7 mL).

  • Reflux the reaction mixture in an oil bath for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into crushed ice.

  • Collect the precipitated product by filtration and wash with water.

  • Recrystallize the solid from an ethanol:water (1:1) mixture to obtain the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and X-ray crystallography.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I2 Knoevenagel Condensation Product R1->I2 R2 Ethyl Acetoacetate (2 eq.) I1 Enamine R2->I1 R2->I2 R3 Ammonium Acetate R3->I1 P 4-(Pyrazol-4-yl)-1,4-dihydropyridine I1->P Michael Addition I2->P Cyclization

Hantzsch Dihydropyridine Synthesis.

Biginelli-like Reaction for Pyrazolo[3,4-d]pyrimidines

While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones, a closely related and highly valuable multicomponent reaction utilizes 5-aminopyrazoles (which can be formed in situ from hydrazine and a β-ketonitrile) or pyrazolones, an aldehyde, and urea or thiourea (B124793) to construct the pyrazolo[3,4-d]pyrimidine scaffold. This compound is a suitable aldehyde for this transformation.

Quantitative Data Summary
EntryPyrazole (B372694) ComponentAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
15-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneAromatic AldehydesUreap-TSAGlycerol (B35011)0.5-180-92[3]
25-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneAromatic AldehydesUreaPoly(N-vinylpyridinium) hydrogen sulfateGlycerol0.5-1High[1]
31,3-Diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thioneAcetylacetoneThioureaCaCl2Ethanol-High[4]
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

This protocol is based on a general procedure for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[3]

Materials:

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)

  • This compound (1.0 mmol)

  • Urea (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Glycerol (5 mL)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), this compound (1.0 mmol), urea (1.2 mmol), and p-TSA (10 mol%) in glycerol (5 mL).

  • Heat the reaction mixture at 100 °C for 30-60 minutes, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • The product will precipitate. Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR, and elemental analysis.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 5-Aminopyrazole Derivative I2 Michael Adduct R1->I2 Michael Addition R2 This compound I1 Acyliminium Ion R2->I1 p-TSA R3 Urea R3->I1 I1->I2 P Pyrazolo[3,4-d]pyrimidine I2->P Cyclization & Dehydration

Biginelli-like Synthesis of Pyrazolo[3,4-d]pyrimidines.

Ugi Four-Component Reaction

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This compound can be utilized as the aldehyde component to generate peptide-like structures containing a pyrazole moiety, which is of significant interest in the development of peptidomimetics and new drug candidates.

Quantitative Data Summary

While a specific literature example with a complete experimental protocol for the Ugi reaction of this compound was not found during the search, the following table provides representative yields for Ugi reactions with other aldehydes under various green conditions.

AldehydeAmineCarboxylic AcidIsocyanideConditionsTime (h)Yield (%)Reference
BenzaldehydeAniline (B41778)Benzoic Acidtert-Butyl isocyanideWater, rt2471[6]
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideSolvent-free, rt2465[6]
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideSolvent-free, MW0.585[6]
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideWater, Ultrasound0.582[6]
Representative Experimental Protocol: Synthesis of a Pyrazole-Containing α-Acylamino Amide

This is a representative protocol based on general Ugi reaction procedures.[6]

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Benzoic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Methanol (B129727) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), aniline (1.0 mmol), and benzoic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the solution.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Iminium Ion R1->I1 R2 Amine R2->I1 R3 Carboxylic Acid R3->I1 R4 Isocyanide I2 Nitrilium Ion Adduct R4->I2 I1->I2 I3 Mumm Rearrangement Intermediate I2->I3 P α-Acylamino Amide I3->P Mumm Rearrangement

Ugi Four-Component Reaction Pathway.

References

Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 1H-pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry and drug development. The N-alkylation of the pyrazole (B372694) ring is a critical step in the synthesis of a wide array of biologically active compounds. This protocol focuses on a general and robust base-mediated alkylation method.

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, allowing for the diversification of the pyrazole scaffold to modulate the physicochemical and pharmacological properties of the resulting molecules. This compound is a particularly useful starting material due to the presence of a reactive aldehyde group, which can be further functionalized. The N-alkylation of unsymmetrically substituted pyrazoles can potentially lead to two regioisomers (N1 and N2 alkylation). The regiochemical outcome is influenced by factors such as the steric and electronic nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent. For this compound, the electronic properties of the two ring nitrogen atoms are similar, which can make achieving high regioselectivity challenging.

General Reaction Scheme

The N-alkylation of this compound is typically carried out by deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole This compound base Base (e.g., NaH, K2CO3) pyrazole->base + alkyl_halide Alkyl Halide (R-X) alkyl_halide->base + product N-Alkyl-pyrazole-4-carbaldehyde base->product solvent Solvent (e.g., DMF) G start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add Base (NaH or K2CO3) dissolve->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide reaction Stir at appropriate temperature (2-24h) add_alkyl_halide->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification by Column Chromatography workup->purification end End purification->end

Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-pyrazole-4-carbaldehyde and its derivatives as key intermediates in the synthesis of high-value pharmaceuticals. Detailed protocols for the synthesis of the intermediate itself and its subsequent conversion to active pharmaceutical ingredients (APIs), such as Celecoxib (B62257) and Sildenafil, are provided.

Introduction

This compound is a pivotal building block in medicinal chemistry, primarily owing to the presence of the pyrazole (B372694) nucleus, a pharmacologically significant scaffold. The aldehyde functional group offers a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This intermediate is notably employed in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors and phosphodiesterase type 5 (PDE5) inhibitors, classes of drugs with significant therapeutic impact.

Synthesis of this compound Derivatives

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles, yielding this compound and its derivatives.

Experimental Protocol: Vilsmeier-Haack Formylation of Phenylhydrazones

This protocol describes the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes from the corresponding phenylhydrazones.

Step 1: Preparation of Hydrazone

  • In a round-bottom flask, dissolve the appropriately substituted acetophenone (B1666503) (1.0 eq) and phenylhydrazine (B124118) (1.0 eq) in ethanol (B145695).

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture can be heated under reflux for 1-4 hours or subjected to microwave irradiation (200 W) for 5-15 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice to precipitate the hydrazone.

  • Filter the solid, wash with water, and dry.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes).

  • To this reagent, add the hydrazone from Step 1 (1.0 eq).

  • Stir the reaction mixture at 60-65 °C for 2-5 hours.[1][2]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The crude this compound derivative precipitates and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
CompoundR¹ SubstituentYield (%)Reference
1,3-diphenyl-1H-pyrazole-4-carbaldehydeH65[1]
1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydeCH₃74[3]
1-phenyl-3-(p-bromophenyl)-1H-pyrazole-4-carbaldehydeBr68[3]
1-phenyl-3-(p-nitrophenyl)-1H-pyrazole-4-carbaldehydeNO₂71[3]

Workflow for Vilsmeier-Haack Synthesis

G cluster_0 Hydrazone Formation cluster_1 Vilsmeier-Haack Reaction Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Ethanol, Acetic Acid Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Final_Product This compound Derivative Hydrazone->Final_Product Vilsmeier Reagent, 60-65°C DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent

Caption: General workflow for the synthesis of this compound derivatives.

Application in the Synthesis of Celecoxib (A COX-2 Inhibitor)

This compound derivatives are precursors to the diketone intermediate required for the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat arthritis and acute pain.

Signaling Pathway of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (B1171923) that mediate inflammation and pain. This selectivity spares the COX-1 enzyme, which is involved in maintaining the gastric lining and platelet function, thus reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a common synthetic route to Celecoxib.

Step 1: Claisen Condensation

  • In a suitable reactor, add p-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (B77799) (1.1 eq) to a solution of sodium methoxide (B1231860) (1.2 eq) in an appropriate solvent like toluene.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and quench with aqueous acid (e.g., HCl).

  • Extract the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the diketone from Step 1 (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

  • Heat the mixture to reflux for 8-10 hours.

  • Cool the reaction mixture to room temperature, allowing Celecoxib to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/n-hexane) to yield high-purity Celecoxib.[4]

Quantitative Data for Celecoxib Synthesis
StepReactantsSolvent/CatalystYield (%)Reference
Claisen Condensationp-methylacetophenone, ethyl trifluoroacetateSodium methoxide/Toluene91-96[5]
Cyclization1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazineEthanol~80[6]
Continuous Flow (Overall)2-bromo-3,3,3-trifluoropropene as starting material-50[7]

Application in the Synthesis of Sildenafil (A PDE5 Inhibitor)

Derivatives of this compound are integral to the synthesis of Sildenafil, a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction.

Signaling Pathway of Sildenafil

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. Increased cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[8][9]

G Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP to GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Inactive_GMP Inactive GMP cGMP->Inactive_GMP Degradation by PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 PDE5 Enzyme Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Mechanism of action of Sildenafil via PDE5 inhibition.

Experimental Protocol: Convergent Synthesis of Sildenafil

This protocol outlines a more efficient, convergent synthesis route for Sildenafil.

Step 1: Synthesis of the Pyrazole Core

  • React a diketoester with hydrazine (B178648) to form the initial pyrazole ring.

  • Perform regioselective N-methylation of the pyrazole.

  • Hydrolyze the ester to the corresponding carboxylic acid.

  • Nitrate the pyrazole ring.

  • Convert the carboxylic acid to a carboxamide.

  • Reduce the nitro group to an amino group to yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Step 2: Synthesis of the Sulfonyl Chloride Side Chain

  • Start with 2-ethoxybenzoic acid.

  • Perform chlorosulfonylation to obtain 2-ethoxy-5-(chlorosulfonyl)benzoic acid.

  • React with N-methylpiperazine to form the sulfonamide.

Step 3: Coupling and Cyclization

  • Activate the carboxylic acid of the sulfonamide from Step 2.

  • Couple the activated sulfonamide with the aminopyrazole from Step 1.

  • Perform a cyclization reaction, often using a base such as potassium t-butoxide, to form the pyrazolo[4,3-d]pyrimidin-7-one ring system of Sildenafil.[10]

  • The final product is then typically converted to its citrate (B86180) salt for pharmaceutical use.

Quantitative Data for Sildenafil Synthesis
Synthesis RouteKey StepsOverall Yield (%)Reference
Initial Medicinal ChemistryLinear, 9 steps, late-stage chlorosulfonation~7.5[11]
Convergent Process ChemistryConvergent, optimized pyrazole synthesis, early-stage chlorosulfonationup to 51.7[12]
Improved Final Coupling StepCoupling of sulfonyl chloride with N-methylpiperazine90

General Workflow for Sildenafil Synthesis

G cluster_0 Pyrazole Core Synthesis cluster_1 Side Chain Synthesis Diketoester Diketoester Aminopyrazole 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Diketoester->Aminopyrazole Multiple Steps Coupling Coupling Aminopyrazole->Coupling Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Sulfonyl_Chloride Sulfonyl Chloride Side Chain Ethoxybenzoic_Acid->Sulfonyl_Chloride Chlorosulfonation & Amidation Sulfonyl_Chloride->Coupling Cyclization Cyclization Coupling->Cyclization Sildenafil Sildenafil Cyclization->Sildenafil

Caption: A simplified convergent workflow for the synthesis of Sildenafil.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of pharmaceuticals. The protocols and data presented herein demonstrate their critical role in constructing complex, biologically active molecules. The synthetic versatility of the pyrazole-4-carbaldehyde scaffold ensures its continued importance in the field of drug discovery and development. Researchers can utilize these notes as a foundation for the synthesis of known APIs and as a starting point for the design and creation of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Pyrazole-Based Ligands Using 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pyrazole-based ligands starting from the versatile building block, 1H-pyrazole-4-carbaldehyde. The methodologies covered include the formation of Schiff bases, Knoevenagel condensation products, and complex heterocyclic systems via multicomponent reactions. These ligands are of significant interest in drug discovery and materials science, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Synthesis of Pyrazole-Based Schiff Base Ligands

Schiff base ligands are synthesized through the condensation reaction of this compound with various primary amines.[3][4] These ligands are valuable in coordination chemistry and are widely explored for their biological potential.[5][6]

Experimental Protocol: Synthesis of (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline

This protocol details the synthesis of a representative Schiff base from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and aniline (B41778).

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Substituted Aniline (e.g., aniline, 4-bromoaniline, 4-methylaniline)

  • Ethanol (B145695)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 1.0 mmol of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 20 mL of hot ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Add 1.0 mmol of the substituted aniline to the reaction mixture.

  • Reflux the mixture for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • Recrystallize the final product from a suitable solvent like ethanol to obtain the pure Schiff base ligand.[7]

Data Presentation: Physicochemical and Spectral Data of Synthesized Schiff Bases
Compound IDAmine ReactantYield (%)M.P. (°C)Azomethine Proton (δ, ppm) in ¹H NMRKey IR Bands (cm⁻¹) (C=N)Reference
SB-1 Aniline85142-1448.54 - 10.04~1608[6]
SB-2 4-Bromoaniline881488.50~1610
SB-3 4-Methylaniline821488.51~1594
SB-4 4-Nitroaniline79215-21710.2~1608[6]

Knoevenagel Condensation for Pyrazole-Based Ligands

The Knoevenagel condensation involves the reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326), catalyzed by a mild base.[8][9] This reaction is a green and efficient method for synthesizing substituted alkenes with potential biological activities.[8][10]

Experimental Protocol: Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol describes a green synthesis approach using an aqueous medium.

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Ammonium (B1175870) Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 1.0 mmol of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 1.1 mmol of malononitrile in a 1:1 mixture of water and ethanol (10 mL).

  • Add ammonium carbonate (20 mol%) as a catalyst.

  • Reflux the reaction mixture for 1-2 hours or irradiate in a microwave reactor at 60°C for 30 minutes.[11] The reaction can also be performed at room temperature with sonication.[8]

  • Monitor the reaction completion using TLC.

  • After completion, cool the mixture, and the product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water to remove the catalyst and then with cold ethanol.

  • Dry the purified product under vacuum.

Data Presentation: Yields of Knoevenagel Condensation Products
Aldehyde ReactantActive Methylene CompoundCatalystSolvent SystemYield (%)Reference
1,3-diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)92[8]
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)94[8]
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)91[8]
Benzaldehyde (for comparison)MalononitrileMicrowave (no base)Methanol>98[11]

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are synthesized via a one-pot, four-component reaction involving an aromatic aldehyde (or this compound), an active methylene compound (malononitrile), a β-ketoester (ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303).[12][13][14] This method is highly efficient for creating complex heterocyclic scaffolds.

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in 10 mL of ethanol or water, add hydrazine hydrate (1 mmol).

  • Add a catalytic amount of piperidine (5 mol%) or sodium benzoate.[13][15]

  • Stir the reaction mixture vigorously at room temperature for 20-30 minutes or reflux for 2-3 hours, depending on the catalyst and solvent system.[13]

  • Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the precipitate with water and then with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure pyrano[2,3-c]pyrazole.

Data Presentation: Yields of Four-Component Pyrano[2,3-c]pyrazole Synthesis
Aldehyde ReactantCatalyst (mol%)SolventTime (min)Yield (%)Reference
4-Cl-C₆H₄CHOPiperidine (5)Water2092[13]
4-MeO-C₆H₄CHOPiperidine (5)Water2589[13]
4-NO₂-C₆H₄CHOPiperidine (5)Water2093[13]
4-Cl-C₆H₄CHOSodium BenzoateWater2596[15]

Visualizations

Experimental Workflow Diagrams

Schiff_Base_Synthesis reagents 1. Mix Pyrazole (B372694) Carbaldehyde & Substituted Amine in Ethanol catalyst 2. Add Catalytic Glacial Acetic Acid reagents->catalyst reflux 3. Reflux (4-7 hours) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Vacuum Filtration cool->filter wash 6. Wash with Cold Ethanol filter->wash recrystallize 7. Recrystallize wash->recrystallize product Pure Schiff Base Ligand recrystallize->product

Caption: Workflow for the synthesis of pyrazole-based Schiff base ligands.

Knoevenagel_Condensation mix 1. Suspend Aldehyde & Malononitrile in Water/Ethanol catalyze 2. Add Ammonium Carbonate Catalyst mix->catalyze react 3. Reflux / Microwave / Sonicate catalyze->react cool 4. Cool Mixture react->cool filter 5. Vacuum Filtration cool->filter wash 6. Wash with Water & Cold Ethanol filter->wash product Pure Condensation Product wash->product

Caption: Green synthesis workflow for Knoevenagel condensation.

Signaling Pathway Diagrams

Many synthesized pyrazole-based ligands are evaluated for their potential as therapeutic agents. Below are simplified diagrams of signaling pathways inhibited by certain classes of pyrazole derivatives.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Co-factor DHFR->THF Product DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Pyrazole Pyrazole-Based DHFR Inhibitor Pyrazole->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by pyrazole-based ligands.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA Replication DNA Replication Supercoiled_DNA->Replication DNA_Gyrase->Supercoiled_DNA Introduces supercoils Pyrazole Pyrazole-Based DNA Gyrase Inhibitor Pyrazole->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by pyrazole-based ligands.

Applications and Biological Activity Protocols

Pyrazole-based ligands are frequently screened for antimicrobial and anticancer activities.[16][17] Some pyrazole-Schiff bases have shown promise as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, key enzymes in microbial survival.[5] In oncology, pyrazole derivatives have been found to target various kinases and proteins involved in cell proliferation and apoptosis, such as EGFR, VEGFR-2, and Bcl-2.[1][18][19][20]

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of synthesized ligands against cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based ligand (e.g., 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[21]

Protocol: In Vitro Antimicrobial Activity (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the ligands against bacterial strains.

Procedure:

  • Preparation: Prepare a two-fold serial dilution of the pyrazole-based ligands in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.[5]

References

Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from 1H-pyrazole-4-carbaldehyde. This document includes detailed experimental protocols for synthesis and biological assays, quantitative data on the anti-inflammatory activity of representative compounds, and visualizations of key signaling pathways and experimental workflows.

Introduction

Pyrazole (B372694) derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The pyrazole scaffold is a key structural motif in several commercially available anti-inflammatory drugs, such as celecoxib, a selective COX-2 inhibitor.[2][3] this compound serves as a versatile starting material for the synthesis of a diverse array of pyrazole-containing compounds with potential therapeutic applications. Its aldehyde functionality allows for facile chemical modifications, such as condensation reactions, to generate more complex molecules with enhanced biological activity.[1][4]

This document outlines the synthesis of pyrazole derivatives from this compound and details the protocols for assessing their anti-inflammatory efficacy through both in vivo and in vitro models.

Data Presentation

The following tables summarize the anti-inflammatory activity of representative pyrazole derivatives synthesized from precursors related to this compound.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
Compound 6bNot SpecifiedNot Specified85.78 ± 0.99Indomethacin (B1671933)72.99
Celebrex83.76
Compound 9bNot SpecifiedNot Specified86.37Indomethacin72.99
Celebrex83.76
Compound K-3100452.0--
Compound 4gNot SpecifiedNot SpecifiedHigh ActivityDiclofenac SodiumStandard
Compound 4iNot SpecifiedNot SpecifiedHigh ActivityDiclofenac SodiumStandard
Compound 4kNot SpecifiedNot SpecifiedHigh ActivityDiclofenac SodiumStandard

Data synthesized from multiple sources.[1][5][6]

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM) (Reference)
Compound 3b0.039>100>2564Celecoxib0.04
Compound 4a0.061>100>1639Celecoxib0.04
Compound 5b0.038>100>2631Celecoxib0.04
Compound 5e0.039>100>2564Celecoxib0.04
Pyrazole-Thiazole Hybrid0.030.124--

Data synthesized from multiple sources.[2][7]

Experimental Protocols

A. Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

This protocol describes a general method for the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which have shown significant anti-inflammatory and antioxidant activities.[8][9]

Step 1: Synthesis of N'-(1-phenylethylidene)benzohydrazide (Hydrazone Formation)

  • In a round-bottom flask, dissolve the desired substituted acetophenone (B1666503) (0.01 mol) and an appropriate acid hydrazide (0.01 mol) in methanol (B129727) (30 mL).

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the product from methanol to obtain the pure hydrazone.

Step 2: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl3, 1.1 mL, 0.012 mol) dropwise to chilled dimethylformamide (DMF, 10 mL) at 0 °C with constant stirring.

  • To this reagent, add the synthesized hydrazone (0.004 mol) in small portions.

  • Stir the reaction mixture at 60-65 °C for 4 hours.

  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to yield the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.

B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a test compound.[4][6][10][11]

  • Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Fast the animals overnight before the experiment, with free access to water.

  • Divide the rats into groups (n=6): a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the synthesized pyrazole derivatives.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

C. In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.[7][12]

  • Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.

  • Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound solution.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a commercial ELISA kit.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

D. In Vitro Anti-inflammatory Activity: TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α, a pro-inflammatory cytokine.[13][14][15]

  • Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell supernatant and measure the concentration of TNF-α using a commercial ELISA kit.

  • Calculate the percentage of TNF-α inhibition for each concentration of the test compound.

  • Determine the IC50 value for TNF-α inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

G cluster_nucleus Nucleus ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) ProInflammatoryStimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB NFkB_IkB_complex NF-κB-IκB Complex IkB->NFkB_IkB_complex NFkB_dimer NF-κB (p50/p65) NFkB_dimer->NFkB_IkB_complex Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_in_nucleus Active NF-κB NFkB_dimer->NFkB_in_nucleus NFkB_IkB_complex->NFkB_dimer Release DNA DNA (κB sites) NFkB_in_nucleus->DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines COX2 COX-2 Gene_expression->COX2 Pyrazole_derivative Pyrazole Derivative Pyrazole_derivative->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway in Inflammation.

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Activated by inflammatory stimuli COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by inflammation) ArachidonicAcid->COX2 Prostaglandins_homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_homeostatic Prostaglandins_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_inflammatory Pyrazole_derivative Selective COX-2 Inhibitor (Pyrazole Derivative) Pyrazole_derivative->COX2 Inhibition

Caption: Arachidonic Acid Cascade and COX Inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of anti-inflammatory pyrazole derivatives.

G Start Starting Materials (Substituted Acetophenone, Hydrazide) HydrazoneFormation Hydrazone Formation Start->HydrazoneFormation VilsmeierHaack Vilsmeier-Haack Reaction HydrazoneFormation->VilsmeierHaack Purification Purification & Characterization VilsmeierHaack->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: Synthetic Workflow for Pyrazole Derivatives.

G SynthesizedCompound Synthesized Pyrazole Derivative InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) SynthesizedCompound->InVivo InVitro In Vitro Evaluation (COX-2, TNF-α Inhibition) SynthesizedCompound->InVitro DataAnalysis Data Analysis (% Inhibition, IC50) InVivo->DataAnalysis InVitro->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Caption: Biological Evaluation Workflow.

References

Synthetic Protocols for Pyrazolopyridines: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pyrazolopyridines, heterocyclic compounds formed by the fusion of pyrazole (B372694) and pyridine (B92270) rings, represent a critical scaffold in medicinal chemistry and drug development. Their structural similarity to purine (B94841) bases allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Various isomers exist, with 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine (B1195680) being among the most extensively studied.[1][3] This application note provides detailed experimental procedures for the synthesis of substituted pyrazolopyridines, summarizing key quantitative data and illustrating the synthetic workflows and a relevant biological signaling pathway.

I. Synthetic Methodologies and Experimental Protocols

Several synthetic strategies have been developed for the efficient construction of the pyrazolopyridine core. These methods, including multicomponent reactions, cyclization of aminopyrazoles with dicarbonyl compounds, and cascade reactions, offer access to a wide array of substituted derivatives.

A. Three-Component Synthesis of Tetrahydro-Pyrazolopyridines

This one-pot, pseudo-six-component reaction provides an efficient route to 3,5-dimethyl-4-aryl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4ʹ,3ʹ-e]pyridines with high yields.[4]

Protocol 1: Synthesis of 3,5-dimethyl-4-aryl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4ʹ,3ʹ-e]pyridines

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine (B178648) hydrate (B1144303) (2 mmol), ethyl acetoacetate (B1235776) (2 mmol), and urea (B33335) (1.5 mmol).

  • Catalyst and Solvent: Add [Zn-2BSMP]Cl2 (0.03 g) as the catalyst and 5 mL of ethanol (B145695) as the solvent.

  • Reaction Conditions: Stir the mixture at 80 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product is then filtered, washed with cold ethanol, and dried to afford the pure product.

Aromatic Aldehyde (R)Time (min)Yield (%)
C6H51096
4-Cl-C6H41294
4-Me-C6H41592
4-NO2-C6H4898
3-NO2-C6H41095

Table 1: Reaction times and yields for the synthesis of tetrahydro-pyrazolopyridines with various aromatic aldehydes.[4]

Diagram of the Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde E Mix and add [Zn-2BSMP]Cl2 in Ethanol A->E B Hydrazine Hydrate B->E C Ethyl Acetoacetate C->E D Urea D->E F Stir at 80°C E->F G Cool to RT F->G H Filter G->H I Wash with Cold Ethanol H->I J Dry I->J K Pure Tetrahydro- Pyrazolopyridine J->K

Caption: Workflow for the three-component synthesis of tetrahydro-pyrazolopyridines.

B. Synthesis of Pyrazolo[3,4-b]pyridines via Cascade Cyclization

This method allows for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes through a cascade 6-endo-dig cyclization reaction.[5]

Protocol 2: Synthesis of Halogenated Pyrazolo[3,4-b]pyridines

  • Reaction Setup: To a 25 mL pressure vial, add 5-aminopyrazole (0.20 mmol), alkynyl aldehyde (0.20 mmol), and a silver catalyst such as Ag(CF3CO2) (10 mol%).

  • Solvent and Acid: Add DMAc (1.5 mL) as the solvent and TfOH (30 mol%) as an acid.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at 100 °C for 2 hours under an air atmosphere.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, add 50 mL of water to the mixture and extract with EtOAc (3 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

R1 (on Pyrazole)R2 (on Aldehyde)Yield (%)
1-phenyl-3-methylphenyl85
1-(4-chlorophenyl)-3-methyl4-methoxyphenyl78
1-benzyl-3-methylthiophen-2-yl82
1-methyl-3-phenylcyclohexyl75

Table 2: Yields for the synthesis of various pyrazolo[3,4-b]pyridines via cascade cyclization.[5]

Diagram of the Synthetic Route:

G A 5-Aminopyrazole C Intermediate Adduct A->C Ag(CF3CO2) TfOH, DMAc 100°C B Alkynyl Aldehyde B->C D Pyrazolo[3,4-b]pyridine C->D 6-endo-dig cyclization

Caption: Synthetic pathway for pyrazolo[3,4-b]pyridines via cascade cyclization.

II. Biological Activity and Signaling Pathways

Pyrazolopyridine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2][4][6][7] Their mechanism of action often involves the modulation of key cellular signaling pathways.

A. Inhibition of the MAPK Signaling Pathway

Certain 1H-pyrazolo[3,4-b]pyridines have been designed as potent and selective inhibitors of B-Raf kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Constitutive activation of this pathway, often due to mutations like B-RafV600E, is a hallmark of several cancers.

Diagram of the MAPK Signaling Pathway Inhibition:

G cluster_pathway MAPK Signaling Pathway Ras Ras BRaf B-Raf (V600E) Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRaf

Caption: Inhibition of the B-Raf kinase in the MAPK pathway by pyrazolopyridines.

B. Inhibition of the NF-κB Signaling Pathway

Novel amino-pyrazolopyridines have demonstrated anti-NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activity.[8] The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Diagram of the NF-κB Signaling Pathway Inhibition:

G cluster_pathway NF-κB Signaling Pathway TNFa TNFα IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Inhibitor Amino-pyrazolopyridine Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by amino-pyrazolopyridines.

The synthetic versatility of the pyrazolopyridine scaffold allows for the generation of diverse libraries of compounds for biological screening. The detailed protocols and methodologies presented in this application note provide a solid foundation for researchers and scientists in the field of drug discovery to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. The provided diagrams offer a clear visualization of the synthetic workflows and the biological pathways in which these compounds are active, facilitating a deeper understanding of their chemical and pharmacological properties.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 1H-Pyrazole-4-carbaldehyde Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of hydrazone derivatives of 1H-pyrazole-4-carbaldehyde. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8]

The protocols outlined below detail the synthesis of the key intermediate, this compound, via the Vilsmeier-Haack reaction, followed by its condensation with various hydrazines to generate a library of pyrazole-hydrazone derivatives. This document also summarizes key quantitative biological data to facilitate structure-activity relationship (SAR) studies and guide further drug discovery efforts.

Synthetic Protocols

The synthesis of this compound and its subsequent hydrazone derivatives is a versatile and well-established process. The Vilsmeier-Haack reaction is a key method for the formylation of hydrazones to produce the desired pyrazole-4-carbaldehyde scaffold.[1][2][9][10]

Synthesis of Substituted 1H-Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 1-aryl-3-substituted-1H-pyrazole-4-carbaldehydes from the corresponding acetophenone (B1666503) hydrazones.

Experimental Protocol:

Step 1: Synthesis of Acetophenone Hydrazones

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in methanol (B129727) or ethanol (B145695).

  • Add the desired substituted hydrazine (B178648) or hydrazine hydrate (B1144303) (1.0-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated hydrazone is collected by filtration, washed with cold water or ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF).

  • To this pre-formed reagent, add the acetophenone hydrazone (1.0 eq.) portion-wise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a short period and then heat to 60-90 °C for 4-10 hours.[1][2] The reaction progress should be monitored by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, until a precipitate is formed.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).[1]

Synthesis of this compound Hydrazones

This protocol outlines the condensation of this compound with various hydrazine derivatives.

Experimental Protocol:

  • Dissolve the synthesized this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add the selected substituted hydrazine or hydrazide (1.0 eq.).

  • A few drops of a catalytic acid like glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature to allow the hydrazone product to precipitate.

  • Filter the solid, wash with a small amount of cold solvent, and dry.

  • The product can be further purified by recrystallization.

Data Presentation: Biological Activities

The following tables summarize the biological activities of various this compound derivatives.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole (B372694) derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives

Compound IDSubstituent (R)Test OrganismMIC (µg/mL)Reference
4a -HB. subtilis>100[1]
4c 4-BrB. subtilis50[1]
4f 2,4,6-trichloroB. subtilis50[1]
4a -HE. coli>100[1]
4c 4-BrE. coli100[1]
4f 2,4,6-trichloroE. coli100[1]
4a -HC. albicans>100[1]
4c 4-BrC. albicans100[1]
4f 2,4,6-trichloroC. albicans50[1]
21a p-tolylS. aureus62.5[11]
21a p-tolylA. niger2.9[11]
21b 4-ChlorophenylB. subtilis125[11]

Note: The compound numbering is as per the cited references.

Anticancer Activity

The cytotoxic effects of these compounds are typically assessed against various cancer cell lines, with results reported as IC₅₀ values.

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected Pyrazole Hydrazone Derivatives

Compound IDRR1Cancer Cell LineIC₅₀ (µM)Reference
6b ClHHNO-9710[3]
6d Cl4-BrHNO-9710.56[3]
7a Benzimidazole-HNO-9748.6[3]
22b H4-FC₆H₄A54923.21[12]
24e HMeOPC-34.2[12]
24e HMeOMCF-75.5[12]
11a Phenylamino-HeLaMicromolar[5][7]
11a Phenylamino-MCF-7Micromolar[6][7]

Note: The compound numbering and substituent definitions are as per the cited references.

Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated through assays such as the inhibition of carrageenan-induced paw edema or by measuring the inhibition of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDAssayActivity/IC₅₀Reference
2g Soybean Lipoxygenase InhibitionIC₅₀ = 80 µM[13]
PMPH BSA Denaturation Inhibition76.38% at 0.5 mg/mL[14]
4F-PMPH BSA Denaturation Inhibition88.31% at 0.5 mg/mL[14]

Note: The compound numbering is as per the cited references.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound hydrazone derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Acetophenone + Hydrazine hydrazone Acetophenone Hydrazone start->hydrazone Reflux, cat. H+ pyrazole_aldehyde This compound hydrazone->pyrazole_aldehyde Vilsmeier-Haack Reaction vh_reagent Vilsmeier-Haack Reagent (POCl3 + DMF) vh_reagent->pyrazole_aldehyde final_product Pyrazole-Hydrazone Derivatives pyrazole_aldehyde->final_product hydrazine2 Substituted Hydrazine/Hydrazide hydrazine2->final_product Condensation, Reflux antimicrobial Antimicrobial Screening (MIC) final_product->antimicrobial anticancer Anticancer Assays (IC50) final_product->anticancer anti_inflammatory Anti-inflammatory Assays (IC50) final_product->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar

Caption: General workflow for the synthesis and biological evaluation of this compound hydrazones.

Structure-Activity Relationship (SAR) Insights

The biological activity of these pyrazole-hydrazone derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the hydrazine moieties.

SAR cluster_r1 R1 (Position 1 of Pyrazole) cluster_r2 R2 (Position 3 of Pyrazole) cluster_r3 R3 (on Hydrazine) core This compound Hydrazone Core R1 R2 R3 activity Biological Activity Antimicrobial Anticancer Anti-inflammatory core->activity Modulates r1_node Aryl groups (e.g., phenyl, substituted phenyl) can influence lipophilicity and binding. r2_node Aryl or heteroaryl groups. Electron-withdrawing groups (e.g., halogens) on the aryl ring often enhance activity. r3_node Varied substituents (H, aryl, acyl). Modulation here significantly impacts the pharmacokinetic and pharmacodynamic properties. substituents Substituent Effects on Biological Activity

Caption: Key structural features influencing the biological activity of this compound hydrazones.

References

Application Notes and Protocols: Suzuki Coupling Reactions with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for conducting Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrazole (B372694) derivatives. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of bioactive molecules and drug candidates.

Introduction to Suzuki Coupling of Pyrazoles

The pyrazole scaffold is a critical pharmacophore found in numerous commercially available drugs, including Celebrex (Celecoxib), Viagra (Sildenafil), and Acomplia (Rimonabant). The Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method for the functionalization of the pyrazole ring system, allowing for the introduction of aryl, heteroaryl, and styryl groups.[1][2] This reaction typically involves the coupling of a halopyrazole or a pyrazole-derived triflate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[3]

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being used.[4][5] Microwave-assisted organic synthesis (MAOS) has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[6]

Core Concepts and Workflow

The general workflow for a Suzuki coupling reaction with a pyrazole derivative involves several key steps, from substrate preparation to product purification and analysis.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Substrate_Prep Substrate Preparation (Halopyrazole/Boronic Acid) Reaction_Setup Reaction Setup (Catalyst, Base, Solvent) Substrate_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating/Microwave) Reaction_Setup->Reaction_Execution Workup Aqueous Work-up Reaction_Execution->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for Suzuki coupling of pyrazole derivatives.

Key Reaction Components and Optimization

The success of a Suzuki coupling reaction with pyrazole derivatives is highly dependent on the careful selection and optimization of several components.

Catalysts and Ligands

Palladium catalysts are central to the Suzuki-Miyaura reaction. The choice of the palladium source and the ancillary ligand can significantly impact the reaction's efficiency and substrate scope.[4]

  • Palladium Sources: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like XPhos Pd G2.[1][4]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[7] Examples include SPhos, XPhos, and RuPhos.[4] Pyrazole-based ligands have also been developed and shown to be effective.[7][8][9]

Bases and Solvents

The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of solvent is also critical for substrate solubility and reaction temperature.

  • Bases: A variety of inorganic and organic bases can be used, with carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[10][11]

  • Solvents: Solvent systems often consist of a mixture of an organic solvent and water. Common organic solvents include dioxane, toluene, and dimethoxyethane (DME).[10][11] Aqueous media are also gaining attention for green chemistry applications.[12][13]

Catalytic_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery

The Suzuki coupling of pyrazole derivatives is a powerful tool in drug discovery for generating libraries of compounds for biological screening.[14] For instance, it has been used to synthesize inhibitors of enzymes like COX-2 and mushroom tyrosinase.[14] The ability to rapidly create diverse pyrazole-based structures facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Suzuki coupling of pyrazole derivatives, highlighting the impact of different reaction parameters on product yields.

Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole
EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂O (10:1)Reflux-14
2Pd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂O (10:1)MW524
3Pd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12High

Data sourced from a study on microwave-promoted Suzuki cross-coupling.

Table 2: Suzuki Coupling of Halogenated Aminopyrazoles
Pyrazole SubstrateMethodCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product Yield (%)
4-BromopyrazoleBXPhos Pd G2 (1), XPhos (2)K₂CO₃ (2)EtOH/H₂O120 (µW)0.33High
4-IodopyrazoleAXPhos Pd G2 (1), XPhos (2)K₂CO₃ (2)Dioxane/H₂O10024Moderate

This table illustrates that for halogenated aminopyrazoles, bromo derivatives can be superior to iodo derivatives, leading to higher yields and reduced dehalogenation side reactions.[2][15][16]

Experimental Protocols

The following are detailed methodologies for key Suzuki coupling reactions with pyrazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-1-methyl-1H-pyrazoles

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Cesium carbonate (Cs₂CO₃)

  • Dimethoxyethane (DME)

  • Water (deionized)

  • Microwave vial

  • Nitrogen atmosphere

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and acetone (B3395972) for elution

Procedure:

  • In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.) and the desired arylboronic acid (0.5 mmol, 1.0 equiv.).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Introduce Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Seal the vial and place it under a nitrogen atmosphere.

  • Irradiate the reaction mixture in a microwave apparatus at 90°C for 5-12 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/acetone eluent system to obtain the pure 4-aryl-1-methyl-1H-pyrazole.

Protocol 2: Suzuki Coupling of 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole

Materials:

  • 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole

  • Arylboronic acid

  • RuPhos-Pd catalyst

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/H₂O)

Procedure:

  • To a stirred solution of 4-bromo-1H-pyrazole (10.0 g, 68.04 mmol) in 1,4-dioxane (B91453) (100 ml), add sodium carbonate (21.6 g, 204 mmol) at room temperature and stir for 30 minutes.

  • Cool the mixture to 0°C and add a solution of (chloromethyl)(methyl)sulfane (6.79 g, 70.4 mmol) in dioxane (30 ml) dropwise.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Concentrate the solvent under reduced pressure.

  • Dilute the residue with water (100 ml) and extract with ethyl acetate (B1210297) (2 x 100 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole.

  • For the Suzuki coupling, combine the synthesized bromopyrazole derivative and the arylboronic acid in a reaction vessel with a suitable solvent and base.

  • Add the RuPhos-Pd catalyst.

  • Heat the reaction mixture (conventional or microwave) until the starting material is consumed (typically within 3 minutes for microwave-assisted reactions).

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of pyrazole derivatives. Its broad substrate scope, functional group tolerance, and the availability of various catalytic systems make it highly adaptable for applications in drug discovery and materials science. By carefully optimizing reaction conditions, researchers can efficiently generate diverse libraries of pyrazole-containing compounds for further investigation. The use of microwave irradiation can further enhance the efficiency of these transformations.

References

Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of kinase inhibitors.[1][2] The pyrazole (B372694) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[3][4][5] The aldehyde functional group at the 4-position provides a reactive handle for various chemical transformations, enabling the construction of diverse and complex molecular architectures targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][3][6] This document provides detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, along with quantitative data for representative compounds and visual diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against different protein kinases and cancer cell lines.

Table 1: Pyrazole Derivatives Targeting Aurora Kinases

Compound ReferenceTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 7Aurora A28.9U937 (leukemia)5.106
Aurora B2.2K562 (leukemia)5.003
A549 (lung)0.487
LoVo (colon)0.789
HT29 (colon)0.381
Compound 6Aurora A160HCT116 (colon)0.39
MCF7 (breast)0.46
Compound P-6Aurora A110HCT116 (colon)0.37
MCF-7 (breast)0.44

Table 2: Pyrazole Derivatives Targeting Cyclin-Dependent Kinases (CDKs)

Compound ReferenceTarget KinaseKi (µM)Antiproliferative GI50 (µM) (Cancer Cell Lines)
Compound 15CDK20.0050.127–0.560 (panel of 13 cell lines)
Compound 14CDK20.007-
CDK50.003-
Compound 4CDK2-3.82 (IC50)
Compound 7aCDK2-2.0 (IC50)
Compound 7dCDK2-1.47 (IC50)
Compound 9CDK2-0.96 (IC50)

Table 3: Pyrazole Derivatives Targeting Janus Kinases (JAKs)

Compound ReferenceTarget KinaseIC50 (nM)
Compound 3fJAK13.4
JAK22.2
JAK33.5
RuxolitinibJAK1~3
JAK2~3
JAK3~430

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-Based Kinase Inhibitor Precursor via Vilsmeier-Haack Reaction

This protocol describes the formylation of a substituted pyrazole to yield a pyrazole-4-carbaldehyde, a key intermediate.

Materials:

  • Substituted pyrazole (e.g., 1-phenyl-3-substituted-1H-pyrazole)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (10 volumes).

  • To this reagent, add the substituted pyrazole (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a 5% sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of a Pyrazole-Based Schiff Base Kinase Inhibitor

This protocol details the condensation of a pyrazole-4-carbaldehyde with an amino-heterocycle to form a Schiff base.

Materials:

  • Pyrazole-4-carbaldehyde derivative (from Protocol 1)

  • Amino-heterocycle (e.g., 2-aminopyrimidine)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in ethanol.

  • Add the amino-heterocycle (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice with constant stirring.

  • Filter the precipitated solid, wash with water, and then with a sodium bisulfite solution to remove any unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • Synthesized pyrazole inhibitor compounds

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the appropriate solvent (e.g., DMSO).

  • In a multiwell plate, set up the kinase reaction by adding the kinase, its substrate, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent (volume equal to the sum of the kinase reaction and ADP-Glo™ Reagent) to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized pyrazole inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor:p1->STAT1 4. STAT Recruitment STAT2 STAT Receptor:p2->STAT2 JAK1->Receptor:p1 JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor:p2 JAK2->STAT2 Dimer STAT Dimer STAT1->Dimer STAT2->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation Inhibitor Pyrazole Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Target Gene Transcription DNA->Gene 8. Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Mitotic Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Phosphorylates substrates Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Centrosome->M_Phase Spindle->M_Phase Chromosome->M_Phase Inhibitor Pyrazole Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 1H-Pyrazole- 4-carbaldehyde Intermediate Schiff Base Formation Start->Intermediate Condensation Final_Compound Final Kinase Inhibitor Intermediate->Final_Compound Modification/ Reduction Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Final_Compound->Kinase_Assay Screening Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Lead Compound Selection Mechanism Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) Cell_Viability->Mechanism Further Characterization

Caption: Workflow for kinase inhibitor development.

References

Flow Chemistry Applications for Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Traditional batch synthesis of pyrazoles, while well-established, can be hampered by challenges related to safety, scalability, and reaction control.[1][3][4][5] Flow chemistry, or continuous flow processing, has emerged as a powerful technology to address these limitations by conducting reactions in a continuously flowing stream within a network of tubes or microreactors.[1][3][4][5] This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater consistency.[1][3][4][5] The ability to safely handle hazardous intermediates in situ and to telescope multi-step syntheses makes flow chemistry particularly attractive for the production of pyrazole (B372694) derivatives.[1][2] This document provides detailed application notes and protocols for the synthesis of pyrazoles using flow chemistry, targeting researchers, scientists, and drug development professionals.

Logical Workflow for Pyrazole Synthesis in Flow Chemistry

The general workflow for pyrazole synthesis in a continuous flow setup involves the precise pumping of reactant solutions, mixing, reaction in a heated or irradiated coil, and collection of the product stream. Back-pressure regulators are often employed to enable superheating of solvents for accelerated reaction rates.

cluster_reactants Reactant Delivery cluster_pumps Pumping System cluster_reaction Reaction Module cluster_collection Product Collection Reactant_A Reactant A Solution Pump_A Pump A Reactant_A->Pump_A Reactant_B Reactant B Solution Pump_B Pump B Reactant_B->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor_Coil Heated Reactor Coil Mixer->Reactor_Coil BPR Back-Pressure Regulator Reactor_Coil->BPR Product Product Stream BPR->Product

Caption: General experimental workflow for pyrazole synthesis in continuous flow.

Application Note 1: Knorr Pyrazole Synthesis in Flow - Continuous Synthesis of Celecoxib (B62257)

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a classic and versatile method for preparing pyrazoles.[6][7] Its adaptation to flow chemistry has been exemplified by the synthesis of the COX-2 inhibitor, Celecoxib.[3][8][9] This process involves a Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by a cyclocondensation with 4-sulfamidophenylhydrazine hydrochloride.[3][8]

Experimental Protocol: Telescoped Flow Synthesis of Celecoxib

This protocol describes a two-stage telescoped flow synthesis of Celecoxib.[3]

Stage 1: Claisen Condensation

  • Reactant Preparation:

  • Flow Setup:

    • Pump solutions A and B at specified flow rates into a glass mixing chip.

    • The mixture then flows through a heated reactor coil.

    • The output from this stage is directly fed into the second stage.

Stage 2: Cyclocondensation

  • Reactant Preparation:

    • Solution C: The output stream from Stage 1 containing 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione.

    • Solution D: 4-sulfamidophenylhydrazine hydrochloride solution.

  • Flow Setup:

    • Pump solutions C and D through a T-piece mixer.

    • The combined stream passes through a heated PTFE coil reactor equipped with a back-pressure regulator.

  • Work-up and Purification:

    • Collect the reactor output.

    • Remove the solvent under reduced pressure.

    • Suspend the resulting solid in ethyl acetate (B1210297) and filter.

    • Concentrate the filtrate to obtain Celecoxib.

Quantitative Data
ParameterStage 1 (Claisen Condensation)Stage 2 (Cyclocondensation)Telescoped ProcessBatch Process
Reactants 4-methylacetophenone, Ethyl trifluoroacetate, Sodium ethoxide1,3-dicarbonyl intermediate, 4-sulfamidophenylhydrazine HClAs aboveAs above
Temperature 50 °C (mixing chip)90 °C (PTFE coil)50 °C then 90 °CNot specified
Residence Time Not specifiedNot specifiedNot specified20 hours
Yield Quantitative99%90% (isolated)90% (isolated)
Key Advantage Greatly shortened reaction times (e.g., from 20 h to 1 h) and reduced chemical exposure.[8]

Application Note 2: Synthesis of Pyrazole-4-carboxylates from Vinylidene Keto Esters

A two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed using vinylidene keto esters as key intermediates.[10] This method offers high yields and excellent regioselectivity.[1][10]

Experimental Protocol
  • Reactant Preparation:

    • Solution A: A solution of the vinylidene keto ester intermediate.

    • Solution B: A solution of a hydrazine derivative (e.g., methylhydrazine).

  • Flow Setup:

    • Solutions A and B are pumped and mixed in a T-mixer.

    • The reaction mixture flows through a heated reactor coil.

  • Work-up:

    • The product stream is collected and the solvent is evaporated.

    • Purification is typically achieved by column chromatography.

Quantitative Data
Substrate (Hydrazine)SolventTemperature (°C)Residence Time (min)Yield (%)Regioselectivity
MethylhydrazineDioxane100208298:2
HydrazineEthanol802075-
PhenylhydrazineDioxane100206295:5

Data sourced from a 2019 study by Das et al.[1]

Application Note 3: Multi-step Flow Synthesis of Pyrazoles from Anilines

A versatile four-step continuous flow process enables the conversion of anilines into N-arylated pyrazoles.[2][11] This "synthesis machine" approach is advantageous as it allows for the in situ formation and use of hazardous intermediates like diazonium salts and hydrazines, significantly improving safety.[1][2] The process involves diazotization, a metal-free reduction (using Vitamin C), hydrolysis, and cyclo-condensation.[2]

Experimental Workflow Diagram

Aniline (B41778) Aniline Solution Mixer1 Mixer 1 Aniline->Mixer1 Diazotizing_Agent Diazotizing Agent (e.g., t-butyl nitrite) Diazotizing_Agent->Mixer1 Reducer Reducing Agent (Vitamin C) Mixer2 Mixer 2 Reducer->Mixer2 Dicarbonyl 1,3-Dicarbonyl Compound Mixer3 Mixer 3 Dicarbonyl->Mixer3 Coil1 Diazotization Coil Mixer1->Coil1 Coil1->Mixer2 Coil2 Reduction Coil Mixer2->Coil2 Coil2->Mixer3 Coil3 Cyclocondensation Coil Mixer3->Coil3 Product Pyrazole Product Coil3->Product

Caption: Telescoped four-step synthesis of pyrazoles from anilines.

Experimental Protocol
  • Diazotization Module: An aniline solution is mixed with a diazotizing agent (e.g., t-butyl nitrite) and passed through a reactor coil to form the diazonium salt in situ.

  • Reduction Module: The diazonium salt stream is then mixed with a solution of a reducing agent (e.g., L-ascorbic acid) and flows through a second reactor coil to generate the corresponding hydrazine.

  • Cyclocondensation Module: The in situ generated hydrazine is mixed with a 1,3-dicarbonyl compound and passed through a heated third reactor coil to form the pyrazole product.

  • Collection: The output stream is collected, and the product is isolated, typically after extraction and solvent evaporation.

Quantitative Data
Aniline Derivative1,3-DicarbonylOverall Yield (%)
4-TrifluoromethylanilinePentane-2,4-dione69
3-Amino-2-chloropyridinePentane-2,4-dione62
4-Pentafluorosulfanyl anilinePentane-2,4-dione45
4-NitroanilinePentane-2,4-dione40 (3.76 g scale-up)

Data from a 2017 study by Poh et al.[2]

Application Note 4: Transition Metal-Free Synthesis of 3,5-Disubstituted Pyrazoles from Alkynes

A transition metal-free continuous-flow process has been developed for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles.[1] This method involves the in situ generation of ynones from terminal aryl alkynes, which then react with hydrazine derivatives.[1]

Experimental Protocol
  • Ynone Formation: A solution of a terminal aryl alkyne is treated with n-BuLi and then coupled with an acyl chloride derivative in a flow reactor to generate the ynone intermediate.

  • Cyclocondensation: The ynone stream is then mixed with a solution of a hydrazine derivative and passed through a second reactor coil to yield the pyrazole product.

Quantitative Data
Product TypeYield Range (%)Total Residence Time (min)
N-unsubstituted pyrazoles54-77~70
N-phenyl pyrazoles20-70~70

Data from a 2018 study by Kandasamy et al.[1]

Conclusion

Flow chemistry offers significant advantages for the synthesis of pyrazoles, enabling safer, more efficient, and scalable production.[1][3][4][5] The protocols and data presented here demonstrate the versatility of flow chemistry in accommodating various synthetic routes to the pyrazole core, from classical Knorr-type condensations to modern multi-step telescoped processes.[1][2][3] The ability to generate and consume reactive intermediates in situ not only enhances safety but also opens up new avenues for chemical synthesis.[1][2] For researchers and professionals in drug development, adopting these continuous flow methodologies can accelerate the synthesis of novel pyrazole-based compounds and facilitate a more efficient transition from laboratory-scale research to production.

References

Troubleshooting & Optimization

Technical Support Center: 1H-Pyrazole-4-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-pyrazole-4-carbaldehyde, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery Yield after Purification Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent. The chosen solvent system may not be optimal.- Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly and then chill on ice to maximize crystal formation. - Test a variety of solvent systems to find one with high solubility at elevated temperatures and low solubility at room temperature or below.
Incomplete Elution from Chromatography Column: The chosen eluent may not be polar enough to move the product effectively. The product may be strongly adsorbed to the silica (B1680970) gel.- Gradually increase the polarity of the eluent system during column chromatography. - A common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381); the proportion of ethyl acetate can be increased. - Consider pre-treating the silica gel with a small amount of a polar solvent or a suitable amine if strong acidic interactions are suspected.
Product Decomposition: this compound may be sensitive to prolonged heat or certain pH conditions.- Avoid unnecessarily high temperatures during recrystallization. - Maintain neutral pH during work-up and purification steps.
Persistent Impurities in Final Product Co-elution during Column Chromatography: Impurities may have a similar polarity to the desired product, leading to overlapping fractions.- Optimize the eluent system for better separation. A shallower gradient or isocratic elution with an optimal solvent mixture might improve resolution. An Rf value between 0.2 and 0.4 for the target compound on TLC is often ideal for good separation on a column. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
Ineffective Recrystallization: The impurity may have similar solubility characteristics to the product in the chosen solvent.- Try a different solvent or a multi-solvent system for recrystallization. - Perform a second recrystallization step if necessary.
Incomplete Reaction or Side Products: The synthesis, particularly if using the Vilsmeier-Haack reaction, may result in unreacted starting materials or side products that are difficult to remove. Impurities from the Vilsmeier-Haack reagent (prepared from DMF and POCl₃) can also be present.- Ensure the initial reaction goes to completion as monitored by TLC. - A careful aqueous work-up is crucial to remove water-soluble impurities before proceeding to chromatography or recrystallization. Neutralization with a mild base like sodium bicarbonate is often employed.
Oily Product Instead of Crystalline Solid Presence of Residual Solvents: Solvents from the reaction or purification may be trapped in the product.- Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but care must be taken to avoid decomposition.
Presence of Impurities: Impurities can sometimes inhibit crystallization.- Re-purify the product using column chromatography to remove impurities that may be acting as crystallization inhibitors.
Product Discoloration (Yellowing) Oxidation or Decomposition: Aldehydes can be prone to oxidation, especially if exposed to air and light over time.- Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is commonly recommended). - Minimize exposure to light.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most frequently reported and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A mixture of ethyl acetate and hexane is a commonly used and effective eluent system for silica gel column chromatography. The polarity can be adjusted by varying the ratio of the two solvents. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). A typical Rf value to aim for is around 0.2-0.4 for the product to ensure good separation. One specific literature example reports an Rf of 0.37 in a 1:4 ethyl acetate to n-hexane mixture.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Ethanol has been successfully used for the recrystallization of pyrazole (B372694) carbaldehyde derivatives. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is advisable to test a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water or hexane) to find the optimal conditions.

Q4: My this compound was synthesized via a Vilsmeier-Haack reaction. What specific impurities should I be looking out for?

A4: The Vilsmeier-Haack reaction can introduce specific impurities. These may include unreacted starting materials (e.g., the parent pyrazole), residual DMF, and byproducts from the Vilsmeier reagent itself. Careful quenching of the reaction with ice and neutralization (e.g., with NaHCO₃) is a critical first step in removing many of these before further purification.

Q5: How should I store purified this compound to ensure its stability?

A5: this compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen, in a cool and dry place. Recommended storage temperatures are typically between 2°C and 8°C. This minimizes the risk of degradation, such as oxidation of the aldehyde group.

Quantitative Data Summary

While specific yields for the purification step alone are not always detailed in the literature, the following table summarizes typical outcomes and parameters for the most common purification methods.

Purification Method Solvent/Eluent System Typical Purity Achieved Typical Recovery Yield Notes
Column Chromatography Ethyl Acetate / Hexane mixtures>95%Moderate to HighA 2% methanol (B129727) in dichloromethane (B109758) system has also been reported.
Recrystallization EthanolHighVariable, depends on solvent choice and crude purity.Losses can be higher compared to chromatography but it can be very effective for removing certain impurities.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat gently. If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the bulk of the crude product

Technical Support Center: Synthesis of 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazole-4-carbaldehyde and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Deactivated Pyrazole (B372694) Ring: Electron-withdrawing substituents on the pyrazole ring hinder the electrophilic substitution of the Vilsmeier-Haack reaction.[1] 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Degradation of Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive.1. Modify Reaction Conditions: For substrates with electron-withdrawing groups, prolonged reaction times and higher temperatures may be necessary.[1] Consider using microwave activation to enhance the reaction rate. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[2] 3. Ensure Anhydrous Conditions: Use dry solvents and glassware. Prepare the Vilsmeier reagent fresh before use.
Presence of Chlorinated Byproducts Reaction with Hydroxyl Groups: If the pyrazole starting material contains a hydroxyl group, the phosphorus oxychloride (POCl₃) in the Vilsmeier reagent can replace it with a chlorine atom.[3]1. Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., benzyl) before performing the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.[3][4]
Formation of Multiple Products/Isomers 1. Multiple Reactive Sites: The pyrazole ring may have other positions susceptible to formylation, leading to a mixture of isomers. 2. Side Reactions of Substituents: Substituents on the pyrazole ring may undergo side reactions under the reaction conditions. For example, a dehydrochlorination reaction has been observed in a specific case.[1]1. Purification: Isolate the desired product using column chromatography or recrystallization.[5][6] A method involving the formation and crystallization of acid addition salts has also been reported for purification.[7] 2. Optimize Reaction Conditions: Adjusting the temperature and reaction time may help to improve the selectivity of the reaction.
Difficult Purification of the Final Product Presence of Polar Impurities or Unreacted Starting Material: The crude product may be contaminated with highly polar byproducts or unreacted starting materials, making purification challenging.1. Aqueous Workup: After quenching the reaction with ice, neutralize carefully with a base like sodium bicarbonate.[5][8] This can help to remove some impurities. 2. Chromatography: Utilize flash column chromatography with an appropriate solvent system (e.g., hexanes/EtOAc) to separate the product from impurities.[6] 3. Recrystallization: Recrystallize the purified product from a suitable solvent such as methanol (B129727) to obtain a highly pure compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of pyrazoles to produce 1H-pyrazole-4-carbaldehydes.[9][10][11] This reaction typically involves the use of a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][9]

Q2: My pyrazole starting material is not reacting under standard Vilsmeier-Haack conditions. What could be the reason?

A2: The reactivity of the pyrazole ring in the Vilsmeier-Haack reaction is highly dependent on the electronic nature of its substituents. If your pyrazole has strong electron-withdrawing groups, it will be deactivated towards electrophilic substitution, making formylation difficult.[1] In such cases, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be required.[1]

Q3: I have a hydroxyl-substituted pyrazole. Can I directly formylate it using the Vilsmeier-Haack reaction?

A3: Direct formylation of hydroxyl-substituted pyrazoles using a Vilsmeier-Haack reaction with POCl₃ is not recommended as it can lead to the replacement of the hydroxyl group with a chlorine atom.[3][4] It is advisable to protect the hydroxyl group before the formylation step.

Q4: What are the typical reaction conditions for the Vilsmeier-Haack formylation of pyrazoles?

A4: The reaction is often initiated by preparing the Vilsmeier reagent at a low temperature (e.g., 0 °C) by adding POCl₃ to DMF.[5] The pyrazole substrate is then added, and the reaction mixture is stirred, often at an elevated temperature (e.g., 60-120 °C) for a period ranging from a few hours to overnight.[3][5][9] The reaction progress should be monitored by TLC.[2]

Q5: How can I purify the crude this compound?

A5: Common purification techniques for this compound include recrystallization from solvents like methanol and purification by column chromatography on silica (B1680970) gel.[5][6] Another reported method for purifying pyrazoles involves the formation of acid addition salts, which can be crystallized and then neutralized to give the pure pyrazole.[7]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Aryl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a general guideline based on literature procedures for the synthesis of a substituted pyrazole-4-carbaldehyde.[5][8]

Materials:

  • N'-(1-phenylethylidene)benzohydrazide (or other suitable hydrazone precursor)

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool anhydrous DMF in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Continue stirring at 0 °C for 15-30 minutes.

  • Reaction: To the freshly prepared Vilsmeier reagent, add the N'-(1-phenylethylidene)benzohydrazide in small portions while maintaining the temperature at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-65 °C.[5] Stir the mixture at this temperature for 4-10 hours, monitoring the reaction progress by TLC.[5][8]

  • Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is neutral.[5][8]

  • Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold water.[8]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[5]

Visualizations

Vilsmeier_Haack_Reaction cluster_reagent Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H2O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

Side_Reaction_Chlorination Hydroxypyrazole Hydroxypyrazole Desired_Product Hydroxy-pyrazole-4-carbaldehyde (Intended Product) Hydroxypyrazole->Desired_Product Formylation Side_Product Chloro-pyrazole-4-carbaldehyde (Side Product) Hydroxypyrazole->Side_Product Chlorination Side Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Desired_Product Vilsmeier_Reagent->Side_Product

Caption: Chlorination side reaction of hydroxypyrazoles.

Troubleshooting_Workflow Start Start Synthesis Check_Reaction Low or No Product? Start->Check_Reaction Check_Substituents Electron-withdrawing groups? Check_Reaction->Check_Substituents Yes Proceed Proceed to Workup Check_Reaction->Proceed No Increase_Temp_Time Increase Temp/Time Check_Substituents->Increase_Temp_Time Yes Check_Substituents->Proceed No Increase_Temp_Time->Check_Reaction Check_Byproducts Multiple Products? Purify Column Chromatography/ Recrystallization Check_Byproducts->Purify Yes End Pure Product Check_Byproducts->End No Purify->End Proceed->Check_Byproducts

Caption: Troubleshooting workflow for pyrazole synthesis.

References

Technical Support Center: Synthesis of 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrazole-4-carbaldehyde, a critical building block in pharmaceutical chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield or no product in my Vilsmeier-Haack formylation of pyrazole (B372694). What are the common causes and solutions?

A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue. Here are the primary causes and corresponding troubleshooting steps:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture. Any water present in your glassware, solvents, or reagents will decompose it.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity phosphorus oxychloride (POCl₃). It is also recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Insufficiently Reactive Substrate: While pyrazole itself is generally reactive, substituents on the pyrazole ring can reduce its electron density, making the formylation more difficult.

    • Solution: For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1]

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.

    • Solution: Monitor the reaction progress using TLC. Continue the reaction until the starting material spot is no longer visible. If the reaction stalls, consider a moderate increase in temperature.

  • Product Decomposition During Work-up: The aldehyde product can be sensitive to the work-up conditions.

    • Solution: The work-up often involves quenching the reaction mixture with ice. This should be done slowly and carefully to control the exothermic reaction.[1] Neutralization with a mild base like sodium bicarbonate is also a critical step.

Q2: My reaction mixture turned into a dark, tarry residue. What went wrong?

A2: The formation of a dark, tarry residue is typically due to overheating or impurities.

  • Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition of reagents and products.

    • Solution: Maintain strict temperature control throughout the process, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Using an ice bath is essential.[1]

  • Impurities: Impurities in the starting materials or solvents can catalyze side reactions.

    • Solution: Use purified, high-purity starting materials and anhydrous solvents.

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for synthesizing this compound?

A3: Yes, several alternative methods exist, which can be advantageous if the Vilsmeier-Haack reaction proves problematic. These include:

  • Grignard Reagent Method: This approach involves the formation of a pyrazole-based Grignard reagent, which then reacts with a formylating agent like DMF.[2] This method can be particularly useful for substrates that are sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction.

  • Ortho-lithiation: Direct ortho-lithiation of the pyrazole ring followed by quenching with DMF is another possibility.[3]

  • Bromine-Lithium Exchange: Starting from a brominated pyrazole, a bromine-lithium exchange can be performed, followed by formylation with DMF.[3][4]

Q4: I am having trouble with the purification of this compound. Any suggestions?

A4: Purification can indeed be challenging. Here are some common strategies:

  • Recrystallization: After the work-up and extraction, recrystallization from a suitable solvent is a common and effective purification method. The choice of solvent will depend on the specific pyrazole derivative.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique. A range of solvent systems (e.g., ethyl acetate/hexane) can be employed.

  • Washing: In some cases, simply washing the crude solid product with a solvent in which the impurities are soluble but the product is not can significantly improve purity. For instance, washing with a small amount of cold carbon tetrachloride has been reported.[5]

Data Presentation: Comparison of Synthesis Methods

MethodKey ReagentsTypical ConditionsReported YieldAdvantagesDisadvantages
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to 70 °C, 2-12 h60-90%[4][6]Widely applicable, uses common reagents.Sensitive to moisture, can be strongly acidic, work-up can be hazardous.
Grignard Reagent Method Mg, Iodo-pyrazole, DMFVariesGood overall yield[5]Milder conditions, good for sensitive substrates.Requires preparation of Grignard reagent, multi-step.
Bromine-Lithium Exchange n-BuLi, Bromo-pyrazole, DMF-78 °C to rt, 0.5 h~70%[4]High yields, selective.Requires cryogenic temperatures, organolithium reagents are pyrophoric.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrazole

This protocol is a general guideline and may require optimization for substituted pyrazoles.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
  • Cool the flask in an ice bath to 0-5 °C.
  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1][7]
  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (B109758) (DCM).
  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
  • After the addition, the reaction mixture is typically stirred at room temperature or heated (e.g., 60-70 °C) for several hours (2-12 h).[1][7]
  • Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
  • Neutralize the mixture to a pH of 7-8 by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide (B78521) solution.
  • The product may precipitate out of the solution. If so, collect it by filtration.
  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Protocol 2: Synthesis via Grignard Reagent

This protocol outlines a two-step synthesis starting from pyrazole.

1. N-Protection and Iodination (Example with 1-(1-Ethoxyethyl) protection):

  • React pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid to obtain N-protected pyrazole.
  • The N-protected pyrazole is then iodinated, for example, using iodine and a base, to yield the 4-iodo-N-protected pyrazole.

2. Grignard Formation and Formylation:

  • In a dried flask under an inert atmosphere, react the N-protected 4-iodopyrazole (B32481) with magnesium turnings to form the Grignard reagent.
  • Cool the Grignard reagent solution and add anhydrous DMF dropwise.
  • Stir the reaction mixture at room temperature for a specified time.

3. Deprotection and Work-up:

  • Quench the reaction with a saturated ammonium (B1175870) chloride solution.
  • Perform an acidic work-up to remove the N-protecting group.
  • Extract the product with an organic solvent, wash, dry, and concentrate to get the crude this compound.[5]

4. Purification:

  • Purify the crude product as described in Protocol 1.

Visualizations

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Electrophilic Substitution Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Product_imine Iminium Intermediate Intermediate->Product_imine Final_Product This compound Product_imine->Final_Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Final_Product Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagents & Conditions: - Anhydrous solvents? - Fresh POCl3? - Dry glassware? Start->Check_Reagents Check_Reagents->Start [ No ] (Rectify) Check_Temp Check Temperature Control: - Maintained 0-5°C for Vilsmeier reagent prep? - Controlled during substrate addition? Check_Reagents->Check_Temp [ Yes ] Check_Temp->Start [ No ] (Rectify) Check_Reaction_Time Check Reaction Monitoring: - Monitored by TLC? - Starting material consumed? Check_Temp->Check_Reaction_Time [ Yes ] Optimize_Conditions Optimize Conditions: - Increase excess of Vilsmeier reagent? - Increase reaction temperature? Check_Reaction_Time->Optimize_Conditions [ No ] (Incomplete) Success Improved Yield Check_Reaction_Time->Success [ Yes ] Consider_Alternative Consider Alternative Method: - Grignard Synthesis? - Lithiation? Optimize_Conditions->Consider_Alternative [ Unsuccessful ] Optimize_Conditions->Success [ Successful ] Consider_Alternative->Success

References

Troubleshooting Vilsmeier-Haack reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to enhance product yield and purity.

Issue 1: Low or No Product Yield

Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the conversion?

Answer: Low reactivity can be a significant hurdle, particularly with less-activated aromatic substrates. The Vilsmeier reagent is a weak electrophile, and successful formylation depends on the nucleophilicity of the aromatic ring.[1][2] Here are several factors to consider for troubleshooting:

  • Substrate Reactivity: The reaction is most effective with electron-rich aromatic or heterocyclic compounds.[1][3][4] If your substrate contains electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.[5]

    • Solution: If possible, consider modifying the substrate to include a stronger electron-donating group to enhance its reactivity.

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.[2][6]

    • Solution: Use anhydrous DMF and fresh, high-purity POCl₃. Ensure all glassware is thoroughly dried before use.[6] The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used immediately.[6]

  • Reaction Temperature: The optimal reaction temperature is dependent on the substrate's reactivity, typically ranging from 0 °C to 80 °C.[7] Some substrates may require higher temperatures to react.[2][6]

    • Solution: If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[6] However, be aware that higher temperatures can also lead to decomposition.[5]

  • Solvent Choice: The choice of solvent can impact the reaction rate. While DMF is a reactant, co-solvents are often used.

Issue 2: Formation of Multiple Products (e.g., Di- or Tri-formylation)

Question: My reaction is yielding significant amounts of di- and tri-formylated products instead of the desired mono-formylated product. How can I improve selectivity?

Answer: Over-formylation is a common challenge, especially with highly activated aromatic or heteroaromatic substrates.[9] This issue typically arises from an excess of the Vilsmeier reagent or extended reaction times. To enhance selectivity for mono-formylation, consider the following adjustments:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[9]

  • Order of Addition: Adding the substrate to a pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions.

    • Solution: Consider the dropwise addition of the Vilsmeier reagent to a solution of the substrate.[9]

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to manage the reaction rate and enhance selectivity.[9]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of significant amounts of di-formylated product.[9]

Data on Stoichiometry and Yield

The following table summarizes the effect of the Vilsmeier reagent-to-substrate ratio on product distribution for a generic activated aromatic compound.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
[9]
Issue 3: Formation of Chlorinated Byproducts

Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?

Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃).[9] The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent.[9]

  • Reaction Temperature: Higher reaction temperatures can favor chlorination. It is crucial to run the reaction at the lowest effective temperature.[9]

  • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[9]

  • Work-up Procedure: Ensure that the aqueous work-up is performed promptly and efficiently to hydrolyze the intermediate iminium salt and minimize contact time with any residual reactive chlorine species.[9]

Issue 4: Dark, Tarry Residue Formation

Question: My reaction mixture turned into a dark, tarry residue. What could be the cause?

Answer: The formation of a dark, tarry residue often indicates the decomposition of the starting material or product.[5][6] This can be caused by:

  • Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[6]

    • Solution: Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[6]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[6]

    • Solution: Use purified, high-purity starting materials and anhydrous solvents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[3][6] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.[6]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[6] A small sample of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an appropriate organic solvent, and then spotted on a TLC plate.[6]

Q3: What are the best practices for the work-up procedure?

A3: A careful work-up is essential for hydrolyzing the intermediate iminium salt to the desired aldehyde and neutralizing acidic byproducts.[9]

  • Quenching: The reaction mixture is typically poured slowly into a cold aqueous solution, such as ice water, with vigorous stirring.[6][9]

  • Neutralization: A mild base like sodium bicarbonate or sodium acetate (B1210297) solution is used for neutralization.[6][9]

  • Extraction: The product is then extracted with a suitable organic solvent.[9]

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.[9]

Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A4: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] The Vilsmeier reagent itself is moisture-sensitive.[6] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6] The quenching of the reaction mixture with ice should be done slowly and carefully to control the exothermic reaction.[6]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound
  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 equivalents).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[6]

    • After the addition is complete, stir the resulting mixture at 0-5 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.[6]

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature or heat as required, depending on the substrate's reactivity.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[6]

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Aromatic_Substrate Electron-Rich Aromatic Substrate Aromatic_Substrate->Intermediate Product Aryl Aldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Substrate Is Substrate Electron-Rich? Start->Check_Substrate Check_Reagents Are Reagents Anhydrous & Pure? Check_Substrate->Check_Reagents Yes Activate_Substrate Modify Substrate Check_Substrate->Activate_Substrate No Check_Temp Is Temperature Optimized? Check_Reagents->Check_Temp Yes Use_Anhydrous Use Fresh/Dry Reagents Check_Reagents->Use_Anhydrous No Check_Stoichiometry Is Stoichiometry Correct? Check_Temp->Check_Stoichiometry Yes Optimize_Temp Adjust Temperature (Increase/Decrease) Check_Temp->Optimize_Temp No Adjust_Ratio Adjust Reagent Ratio (1:1 to 1.5:1) Check_Stoichiometry->Adjust_Ratio No Success Successful Reaction Check_Stoichiometry->Success Yes Activate_Substrate->Check_Reagents Use_Anhydrous->Check_Temp Optimize_Temp->Check_Stoichiometry Adjust_Ratio->Success

Caption: A troubleshooting workflow for the Vilsmeier-Haack reaction.

References

Technical Support Center: 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, as well as troubleshooting for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at temperatures between 2°C and 8°C.[1]

Q2: What is the typical appearance of this compound?

A2: The compound is typically an off-white to pale yellow or yellowish-brown solid.[2] Significant color deviation may indicate degradation.

Q3: What are the key solubility characteristics of this compound?

A3: this compound is slightly soluble in chloroform (B151607) (with heating) and methanol (B129727).[1]

Q4: Is this compound sensitive to air or moisture?

A4: While not explicitly stated to be highly sensitive, as an aldehyde, it is prudent to handle it under an inert atmosphere to prevent oxidation. The recommended storage under nitrogen or argon suggests a degree of sensitivity.

Stability and Degradation

Proper storage is crucial to maintain the integrity of this compound. Degradation can affect the outcome of your experiments.

ParameterRecommendation/InformationSource
Storage Temperature 2°C - 8°C[1]
Atmosphere Inert gas (Nitrogen or Argon)[1]
Appearance (Fresh) Off-white to pale yellow solid[2]
Appearance (Degraded) Significant darkening or change in colorInferred from typical aldehyde behavior
Potential Degradation Oxidation of the aldehyde group to a carboxylic acid is a common degradation pathway for aldehydes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

TroubleshootingGuide cluster_storage Storage & Handling Issues cluster_reaction Reaction Troubleshooting cluster_knoevenagel Knoevenagel Condensation cluster_vilsmeier Vilsmeier-Haack Reaction cluster_wittig Wittig Reaction StorageIssue Unexpected reaction outcome or low yield CheckPurity Check purity of starting material (TLC, NMR) StorageIssue->CheckPurity ColorChange Observe color of the compound CheckPurity->ColorChange Yellowing Compound is yellow or brown ColorChange->Yellowing Color is off-white/pale yellow (Likely okay) ColorChange->Yellowing Significant darkening Purification Consider purification by recrystallization Yellowing->Purification ReactionProblem Low yield or incomplete reaction Knoevenagel Knoevenagel Condensation Issue ReactionProblem->Knoevenagel Vilsmeier Vilsmeier-Haack Reaction Issue ReactionProblem->Vilsmeier Wittig Wittig Reaction Issue ReactionProblem->Wittig Catalyst Check catalyst activity (e.g., ammonium (B1175870) carbonate) Knoevenagel->Catalyst Solvent Optimize solvent system (e.g., water:ethanol (B145695) 1:1) Knoevenagel->Solvent ReagentPrep Ensure Vilsmeier reagent is freshly prepared and active Vilsmeier->ReagentPrep Temperature Verify reaction temperature Vilsmeier->Temperature YlideFormation Confirm ylide formation (color change) Wittig->YlideFormation Anhydrous Ensure anhydrous conditions Wittig->Anhydrous

Caption: Troubleshooting flowchart for common issues with this compound.

Problem: My reaction is giving a low yield, and I suspect the starting material.

  • Observation: The this compound has darkened in color from its original off-white or pale yellow appearance.

  • Possible Cause: The compound may have degraded, likely through oxidation of the aldehyde to a carboxylic acid. This impurity can interfere with subsequent reactions.

  • Solution: Before use, check the purity of your starting material using techniques like TLC or NMR. If impurities are detected, consider purifying the compound by recrystallization.

Problem: My Knoevenagel condensation is not proceeding to completion.

  • Observation: TLC analysis shows significant unreacted starting material.

  • Possible Cause 1: The catalyst, such as ammonium carbonate, may be old or inactive.

  • Solution 1: Use a fresh batch of the catalyst.

  • Possible Cause 2: The solvent system may not be optimal for the solubility of all reactants.

  • Solution 2: A 1:1 mixture of water and ethanol has been shown to be an effective solvent system for the Knoevenagel condensation of pyrazole (B372694) aldehydes.[1]

Problem: My Wittig reaction is sluggish or failing.

  • Observation: The characteristic color change associated with ylide formation is not occurring, or the reaction is not proceeding after the addition of the aldehyde.

  • Possible Cause: The reaction is highly sensitive to moisture.

  • Solution: Ensure all glassware is oven-dried and the reaction is run under a strictly anhydrous and inert atmosphere (e.g., dry nitrogen or argon).

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

ExperimentalWorkflow cluster_vilsmeier Vilsmeier-Haack Synthesis cluster_knoevenagel Knoevenagel Condensation Start_V Start with appropriate hydrazone Reagent_V Prepare Vilsmeier reagent (POCl3 + DMF) Start_V->Reagent_V React_V React hydrazone with Vilsmeier reagent Reagent_V->React_V Workup_V Aqueous workup and neutralization React_V->Workup_V Purify_V Purify by recrystallization or chromatography Workup_V->Purify_V Product_V This compound Purify_V->Product_V Start_K This compound + Active Methylene Compound Solvent_K Dissolve in 1:1 Water:Ethanol Start_K->Solvent_K Catalyst_K Add Ammonium Carbonate (20 mol%) Solvent_K->Catalyst_K React_K Stir at reflux temperature Catalyst_K->React_K Monitor_K Monitor by TLC React_K->Monitor_K Isolate_K Cool, filter, and wash with water Monitor_K->Isolate_K Product_K Knoevenagel condensation product Isolate_K->Product_K

Caption: General workflows for synthesis and reaction of this compound.

Vilsmeier-Haack Synthesis of Substituted 1-Phenyl-1H-pyrazole-4-carbaldehydes

This protocol describes a general method for synthesizing pyrazole-4-carbaldehydes from the corresponding hydrazones.

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature until the Vilsmeier reagent is formed.

  • Reaction: Dissolve the appropriate phenylhydrazone in a suitable solvent (e.g., acetonitrile). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, stir the reaction mixture at 60-65°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the solution with a suitable base, such as sodium bicarbonate.

  • Isolation: Filter the resulting precipitate, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified pyrazole-4-carbaldehyde.

Knoevenagel Condensation with Malononitrile (B47326)

This protocol provides a green and efficient method for the Knoevenagel condensation.[1]

  • Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Mixing: Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Catalyst Addition: Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Reaction: Stir the resulting mixture at reflux temperature for 3-20 minutes, monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: Filter the solid product, wash it with water, and dry it to obtain the desired Knoevenagel condensation product.[1]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Always consult the relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: 1H-Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrazole-4-carbaldehyde. The information focuses on identifying and addressing common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][7][8]

Q2: What are the likely impurities I might encounter in my sample of this compound?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual hydrazone precursors or the initial ketone/aldehyde and hydrazine (B178648) used to form the hydrazone.

  • Incompletely Reacted Intermediates: In some cases, the cyclization to the pyrazole (B372694) ring might be incomplete, leading to the presence of intermediate species.[3]

  • Over-formylated Products: Although the 4-position of the pyrazole ring is the most reactive towards Vilsmeier-Haack formylation, under harsh conditions or with prolonged reaction times, di-formylation can occur, though this is less common for simple pyrazoles.[7]

  • By-products from Side Reactions: Depending on the specific starting materials and reaction conditions, various side reactions can lead to other heterocyclic structures or chlorinated by-products if POCl₃ is used in excess or at high temperatures.[9]

  • Residual Solvents: Solvents used during the reaction (e.g., DMF) or purification (e.g., ethyl acetate (B1210297), dichloromethane, methanol) may be present in the final product.

Q3: How can I identify these impurities?

A3: A combination of analytical techniques is recommended for impurity identification:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components in your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to identify the main product and elucidate the structures of impurities.[10][11] Characteristic signals for the aldehyde proton (around 9.8-10.1 ppm in ¹H NMR) and pyrazole ring protons can be compared to literature values.[10] Impurity signals may appear in specific regions depending on their structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for assessing the purity of your sample and quantifying the levels of impurities.[12] A typical purity level for commercially available this compound is ≥95% as determined by HPLC.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities.[13][14][15] The mass spectrum provides the molecular weight and fragmentation pattern of each component, aiding in its identification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure the Vilsmeier reagent was prepared correctly and used in appropriate stoichiometry (typically 1.2-3 equivalents).- Monitor the reaction progress using TLC to ensure the complete consumption of the starting hydrazone.- If the reaction is sluggish, consider moderately increasing the reaction temperature (e.g., to 60-80°C) or extending the reaction time.[5][7]
Degradation of starting materials or product - Use high-purity, anhydrous solvents and reagents.[7] The Vilsmeier reagent is sensitive to moisture.- Maintain strict temperature control during the preparation of the Vilsmeier reagent (typically 0-5°C).[7]
Product loss during work-up - The product may have some solubility in the aqueous layer during extraction. Back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7]
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Troubleshooting Steps
Unreacted starting material - The spot corresponding to the starting hydrazone will likely have a different Rf value. If present, consider optimizing reaction conditions as described in "Low Yield".
Formation of by-products - The formation of by-products can result from non-regioselective reactions or side reactions.[16][17] - Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[7] - Ensure the reaction temperature is not too high.[7]
Product decomposition - The product might be sensitive to the work-up conditions. Ensure the neutralization step is performed carefully and at a low temperature.
Issue 3: Difficulty in Purifying this compound
Method Problem Solution
Recrystallization Product is highly soluble in common solvents.- Try a solvent/anti-solvent system. For example, dissolve the crude product in a small amount of a good solvent (e.g., methanol (B129727), ethyl acetate) and then slowly add a poor solvent (e.g., hexane (B92381), water) until turbidity is observed, then cool.[5]
Oily product instead of crystals.- Ensure all residual DMF from the reaction is removed before attempting recrystallization. Co-evaporation with a high-boiling solvent like toluene (B28343) can help.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Column Chromatography Poor separation of impurities.- Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). A gradient elution may be necessary.- Ensure the silica (B1680970) gel is properly packed and the column is not overloaded.
Product streaking on the column.- The aldehyde group can sometimes interact strongly with silica gel. Adding a small amount of a polar solvent like methanol to the eluent can help.

Quantitative Data Summary

The following table provides an illustrative example of a typical impurity profile for a crude synthesis of this compound before and after purification. Actual values will vary depending on the specific reaction conditions and purification efficiency.

Compound Typical % in Crude Product (by HPLC) Typical % after Purification (by HPLC)
This compound85-90%>98%
Unreacted Hydrazone Precursor5-10%<0.5%
Starting Ketone/Hydrazine1-3%Not Detected
Over-formylated By-product<1%Not Detected
Other By-products1-5%<1%
Residual DMFVariable<0.1%

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This is a general procedure and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5°C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C. Stir the mixture at 0-5°C for 30 minutes.[7]

  • Reaction: Dissolve the hydrazone precursor (1.0 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5°C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide (B78521) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Hydrazone Precursor reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (DMF + POCl3) reagent->reaction workup Aqueous Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction crude Crude Product extraction->crude purification Purification (Recrystallization or Column Chromatography) crude->purification pure Pure this compound purification->pure analysis Purity & Identity Check (TLC, NMR, HPLC, GC-MS) pure->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation cluster_impurities Potential Impurities start Starting Materials (Hydrazone Precursor) product Desired Product (this compound) start->product Ideal Reaction unreacted Unreacted Starting Material start->unreacted Incomplete Conversion incomplete Incomplete Cyclization start->incomplete Partial Reaction side_products Side-Reaction Products start->side_products Alternative Pathways over_formylation Over-formylation product->over_formylation Excess Reagent/ Harsh Conditions

Caption: Logical relationships in the formation of impurities during synthesis.

References

Preventing N-alkylation during pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with pyrazole (B372694) functionalization, specifically the prevention of undesired N-alkylation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of an unsymmetrical pyrazole is giving a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A1: Achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge influenced by a combination of steric and electronic factors. Here are key parameters to consider for optimization:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming alkyl group will preferentially react with the more accessible nitrogen. Similarly, using a bulkier alkylating agent can increase selectivity for the less hindered nitrogen.[1][2]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF and DMSO are often effective in favoring the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to significantly enhance regioselectivity.[1]

  • Base Selection: The choice of base can dramatically influence the N1/N2 ratio. Potassium carbonate (K₂CO₃) in DMSO is a widely used system that often provides high regioselectivity for N1-alkylation of 3-substituted pyrazoles.[1][3] In contrast, switching to a different base, such as sodium hydride (NaH), can sometimes reverse or improve selectivity by altering the ionic character of the pyrazole anion.[4][5]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[1]

Q2: I want to perform a C-H functionalization on my pyrazole, but I keep getting N-alkylation as the major side product. What strategies can I use to prevent this?

A2: Preventing competitive N-alkylation is crucial for achieving desired C-H functionalization. The two primary strategies are the use of protecting groups and directing groups.

  • Nitrogen Protection: The most direct method is to protect the reactive N-H proton. This allows for subsequent functionalization at the carbon positions. The protecting group can be removed in a later step.

    • SEM Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. It protects the pyrazole nitrogen, enabling regioselective C-H arylation. A key advantage is its ability to be "transposed" to direct functionalization to different positions.[6]

    • Other Groups: Other common protecting groups include Boc (di-tert-butyl dicarbonate), which can be applied under green conditions using catalysts like PEG-400[7], as well as THP (tetrahydropyran) and various sulfonyl groups.[8][9] The choice of protecting group depends on its stability to the subsequent reaction conditions.

  • Directing Groups: An alternative approach is to use a directing group, which leverages transition-metal catalysis to selectively functionalize a specific C-H bond. The pyrazole ring itself can act as a directing group to functionalize substituents attached to it.[10][11] This strategy avoids the need for a protection/deprotection sequence.

Q3: Can I achieve C-H functionalization directly without using a protecting group?

A3: Yes, direct C-H functionalization of pyrazoles without N-H protection is a powerful strategy that inherently avoids N-alkylation.[12] This is typically achieved using transition-metal catalysis (e.g., palladium, rhodium). The regioselectivity of these reactions is guided by the inherent electronic properties of the pyrazole ring or by the presence of other directing groups on the molecule.[13][14] For instance, direct C-H arylation can be selective for the C5 position due to the acidity of the C-H bond.[6]

Q4: My pyrazole seems unstable and undergoes rearrangement or ring-opening during functionalization. Why is this happening?

A4: The stability of the pyrazole ring can be compromised by the presence of highly reactive functional groups, such as azides or nitro groups. Under certain conditions, particularly with heating or specific catalysts, these groups can trigger complex rearrangements or ring-opening cascades.[15] Careful selection of reaction conditions and consideration of the electronic nature of your substituents are essential to avoid these side reactions.

Troubleshooting Guide

This guide addresses specific issues encountered during pyrazole functionalization experiments.

Issue Potential Cause Suggested Solution(s)
Mixture of N1 and N2 Alkylation Products Poor regioselectivity due to competing steric/electronic factors.1. Modify the Base/Solvent System: Start with K₂CO₃ in DMSO, which is known to favor N1-alkylation.[1][3] If unsuccessful, try NaH in THF.[2] 2. Change Solvent Polarity: Test polar aprotic solvents (DMF, DMSO) or fluorinated alcohols (TFE, HFIP).[1] 3. Vary the Alkylating Agent: If possible, use a bulkier alkylating agent to increase steric differentiation between the two nitrogen atoms.[2]
Dominant N-Alkylation instead of C-Functionalization The pyrazole N-H is more nucleophilic/reactive than the targeted C-H bond under the reaction conditions.1. Protect the N-H Group: Introduce a protecting group like SEM-Cl[6], (Boc)₂O[7], or a sulfonyl chloride[9] prior to attempting C-H functionalization. 2. Employ a Directing Group Strategy: Utilize a directing group to facilitate metal-catalyzed C-H activation at the desired carbon position.[16]
Low Yield of Desired Product Suboptimal reaction conditions, poor reagent quality, or decomposition of starting material/product.1. Verify Reagent Purity: Ensure starting materials and reagents are pure and anhydrous where necessary.[15] 2. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and stoichiometry. 3. Consider Alternative Catalysts: For C-H functionalization, screen different transition metal catalysts and ligands.[12]
Formation of Unexpected Byproducts Side reactions such as C-alkylation, ring-opening, or rearrangements are occurring.1. Analyze Byproducts: Characterize unexpected products to understand the competing reaction pathway. 2. Modify Conditions to Suppress Side Reactions: For competing C-alkylation, Mitsunobu conditions often favor N-alkylation.[15] For rearrangements, consider milder reaction conditions (lower temperature).[15]

Data Summary

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of 3-Substituted Pyrazoles

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-MethylpyrazoleEthyl BromoacetateK₂CO₃DMSO>95:585[1] (representative)
3-PhenylpyrazoleMethyl IodideK₂CO₃DMF>95:590[1] (representative)
3-CF₃-5-R-pyrazoleEthyl IodoacetateK₂CO₃MeCNMixture-[5]
3-CF₃-5-R-pyrazoleEthyl IodoacetateNaHTHFSingle Isomer-[2][5]
4-ChloropyrazolePhenethyl trichloroacetimidateCSA (acid cat.)CH₂Cl₂1:185[17]

Note: Ratios and yields are highly substrate-dependent. This table illustrates general trends.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles [1]

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (B87167) (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the desired alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or elevated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: SEM Protection of Pyrazole for Subsequent C-H Functionalization [6]

  • In a round-bottom flask, dissolve the pyrazole (1.0 equiv) in anhydrous acetonitrile (B52724) (MeCN).

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1-1.2 equiv). Note: Some protocols may use a catalytic amount of a base or acid.

  • Heat the reaction mixture (e.g., to 95 °C) and stir for 24 hours or until completion as monitored by TLC/LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting SEM-protected pyrazole by column chromatography. The product is now ready for C-H functionalization reactions.

Protocol 3: Deprotection of SEM-Protected Pyrazole [6]

  • Dissolve the SEM-protected pyrazole in an alcoholic solvent such as ethanol.

  • Add a solution of hydrochloric acid (e.g., 2M HCl).

  • Stir the mixture at room temperature or with gentle heating until deprotection is complete (monitor by TLC/LC-MS).

  • Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the free (NH)-pyrazole.

Visual Guides

Troubleshooting_N_Alkylation start Start: Unsatisfactory Pyrazole Functionalization issue Identify Primary Issue start->issue regio_mix Poor N1/N2 Regioselectivity issue->regio_mix Isomer Mixture? n_alk_side N-Alkylation is an Unwanted Side Reaction issue->n_alk_side Wrong Product Type? mod_base Modify Base: Try K2CO3 or NaH regio_mix->mod_base protect_n Strategy 1: Protect N-H (e.g., SEM, Boc) n_alk_side->protect_n direct_c Strategy 2: Direct C-H Functionalization n_alk_side->direct_c mod_solvent Change Solvent: Try DMSO, DMF, or TFE mod_base->mod_solvent Still a mixture? end_ok Desired Product Achieved mod_solvent->end_ok Selectivity Improved protect_n->end_ok direct_c->end_ok C_Functionalization_Strategy start Goal: C-H Functionalization of Pyrazole pyrazole Pyrazole (N-H) start->pyrazole protect Step 1: Protect N-H (e.g., with SEM-Cl) pyrazole->protect Protection Pathway direct_func Direct C-H Functionalization (Transition Metal Catalyst) pyrazole->direct_func Direct Pathway n_protected N-Protected Pyrazole protect->n_protected c_func Step 2: C-H Functionalization (e.g., Pd-catalyzed arylation) n_protected->c_func c_func_protected C-Functionalized N-Protected Pyrazole c_func->c_func_protected deprotect Step 3: Deprotect N-H (e.g., with HCl) c_func_protected->deprotect final_product C-Functionalized Pyrazole (N-H) deprotect->final_product direct_func->final_product

References

Technical Support Center: Recrystallization of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of pyrazole-4-carbaldehydes. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

A detailed methodology for a typical recrystallization experiment is provided below. This protocol should be adapted based on the specific pyrazole-4-carbaldehyde derivative and the chosen solvent system.

Objective: To purify a crude pyrazole-4-carbaldehyde sample by removing impurities through recrystallization.

Materials:

  • Crude pyrazole-4-carbaldehyde

  • Recrystallization solvent (e.g., ethanol (B145695), methanol, dimethylformamide, ethyl acetate/hexane mixture)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. An ideal solvent should dissolve the pyrazole-4-carbaldehyde sparingly at room temperature but have high solubility at elevated temperatures. Common solvents for pyrazole-4-carbaldehydes include ethanol, methanol, and dimethylformamide (DMF).[1][2] For less polar derivatives, a mixed solvent system like ethyl acetate/hexane may be effective.

  • Dissolution: Place the crude pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a small amount of the selected solvent and gently heat the mixture while stirring. Continue adding the solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that does not dissolve in the hot solvent.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the melting point of the compound.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides representative solubility data for aromatic aldehydes structurally similar to pyrazole-4-carbaldehydes in common organic solvents. This data can serve as a starting point for solvent screening. Note: This data is for analogous compounds and actual solubility of specific pyrazole-4-carbaldehydes may vary.

SolventBenzaldehyde Solubility ( g/100 mL)Salicylaldehyde Solubility ( g/100 mL)4-Chlorobenzaldehyde Recrystallization Solvent
Water~0.6 at 20°C[3]1.7 at 86°C[4][5]-
EthanolMiscible[3]Miscible[4][5]55% ethanol/45% H₂O[6]
Diethyl EtherMiscibleSoluble[7][8]Ether (for extraction)[9]
Acetone-Very Soluble[4]-
Benzene-Very Soluble[4]-
Chloroform-Slightly Soluble[4]-
Ligroin--Suitable for recrystallization[9]
n-Hexane--Used in solvent mixtures[5]

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of pyrazole-4-carbaldehydes in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to screen for recrystallizing a new pyrazole-4-carbaldehyde derivative?

A1: Based on the polar nature of the pyrazole (B372694) ring and the aldehyde group, good starting points for solvent screening are polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. For derivatives with significant non-polar substituents, a mixed solvent system such as ethyl acetate/hexane can be effective.

Q2: My pyrazole-4-carbaldehyde is colored. How can I remove the colored impurities?

A2: If the colored impurities are soluble in the recrystallization solvent, they may remain in the mother liquor upon cooling. If the crystals are still colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize the formation of pure crystals. Recovering a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling can also increase the overall yield.

Troubleshooting Common Problems

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause A: The boiling point of the solvent is higher than the melting point of the pyrazole-4-carbaldehyde.

    • Solution: Select a solvent with a lower boiling point.

  • Cause B: The solution is supersaturated, and the compound is coming out of solution too rapidly at a temperature above its melting point.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly. Insulating the flask can help slow the cooling rate.

Problem 2: No Crystals Form Upon Cooling.

  • Cause A: Too much solvent was used, and the solution is not saturated.

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Cause B: The solution is supersaturated, but crystal nucleation has not occurred.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.

    • Solution 2 (Seeding): Add a seed crystal of the pure pyrazole-4-carbaldehyde to the solution to induce crystallization.

Problem 3: Very Low Recovery of the Purified Product.

  • Cause A: The pyrazole-4-carbaldehyde has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider choosing a different solvent in which the compound is less soluble at low temperatures.

  • Cause B: Too much solvent was used during the initial dissolution.

    • Solution: Use the minimum amount of hot solvent required for complete dissolution. You can try to recover more product from the mother liquor by evaporating a portion of the solvent and cooling again.

  • Cause C: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtration to prevent the compound from crystallizing in the funnel.

Visualizations

The following diagrams illustrate the standard workflow for recrystallization and a logical approach to troubleshooting common issues.

Recrystallization_Workflow start Start: Crude Pyrazole-4-carbaldehyde dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A standard experimental workflow for the recrystallization of pyrazole-4-carbaldehydes.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oil Reheat, Add More Solvent, Cool Slowly oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Boil Off Excess Solvent or Seed/Scratch no_crystals->solution_no_crystals Yes solution_low_yield Use Less Solvent Initially, Cool Thoroughly low_yield->solution_low_yield Yes end Successful Purification low_yield->end No solution_oil->end solution_no_crystals->end solution_low_yield->end

Caption: A logical workflow for troubleshooting common issues in recrystallization.

References

Technical Support Center: Characterization of Unexpected Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole (B372694) synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected challenges in your experimental work. The content is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual workflows to facilitate problem-solving and optimization of your synthetic routes.

Troubleshooting Guides & FAQs

This section is designed to provide direct, actionable advice for specific issues you may encounter during pyrazole synthesis.

Q1: My pyrazole synthesis is producing a significant amount of an unexpected byproduct. What are the likely culprits?

A1: The formation of unexpected byproducts in pyrazole synthesis can arise from several sources. The most common issues include:

  • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomers is a frequent complication.[1][2][3] The regioselectivity of the reaction is influenced by both the steric and electronic properties of the substituents on your starting materials, as well as the reaction conditions.[2]

  • Incomplete Dehydration: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[1][2]

  • Side Reactions of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine (B178648) derivative can lead to the formation of undesired side products.[1] Additionally, the starting materials themselves might undergo self-condensation or decomposition under the reaction conditions.

  • Ring Opening or Rearrangement: Highly reactive functional groups on the pyrazole ring, such as nitro or azide (B81097) groups, can lead to complex rearrangements or ring-opening reactions, especially at elevated temperatures.[1]

  • Di-addition Intermediate: In some cases, a di-addition of the hydrazine to the diketone can occur, leading to an unexpected intermediate.[2]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

A2: Achieving high regioselectivity is a common challenge. Here are several strategies to control the formation of regioisomers:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity in favor of a single isomer.[1]

  • pH Control: Adjusting the pH of the reaction medium can alter the initial site of nucleophilic attack by the hydrazine.[1][2] For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Catalyst Selection: The choice of acid or base catalyst can be critical. Protic acids like acetic acid are commonly used in Knorr and Paal-Knorr syntheses.[4] In some cases, Lewis acids or other catalysts have been shown to improve yields and selectivity.[4]

  • Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been shown to affect the regioisomeric ratio of the products.[2]

  • Temperature Control: Carefully controlling the reaction temperature can help minimize side reactions and potentially influence the kinetic versus thermodynamic product distribution.

Q3: What are the best analytical techniques to identify and characterize these unexpected byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the characterization of byproducts:

  • Thin-Layer Chromatography (TLC): TLC is an essential first step for monitoring the reaction progress and identifying the presence of multiple components in the crude reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating the components of the reaction mixture and obtaining the molecular weight of each species, providing initial clues about the identity of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed chemical structure of the isolated byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the byproducts, such as hydroxyl groups in a hydroxylpyrazolidine intermediate or carbonyl groups from unreacted starting materials.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the byproduct.

Data Presentation

The following table summarizes the effect of different solvents on the regioselectivity of a representative pyrazole synthesis, highlighting the significant improvement that can be achieved with fluorinated alcohols.

1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol~1:1
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFEUp to 99:1
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol: Characterization of an Unknown Byproduct by LC-MS

This protocol outlines a general procedure for the initial analysis of a crude pyrazole reaction mixture to identify the presence and molecular weights of byproducts.

1. Sample Preparation: a. Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Analysis: a. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to elute compounds of varying polarities.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C. b. Mass Spectrometry (MS) Conditions:
  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
  • Mass Range: Scan a wide mass range (e.g., 100-1000 m/z) to detect a variety of potential byproducts.
  • Data Acquisition: Collect full scan data to identify all ions present.

3. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC) to determine the relative abundance of each component. b. Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound. c. Compare the observed molecular weights to the expected molecular weight of the desired product and consider potential side products (e.g., regioisomers, intermediates, dimers).

Mandatory Visualization

Byproduct_Characterization_Workflow cluster_synthesis Pyrazole Synthesis cluster_analysis Initial Analysis cluster_decision Evaluation cluster_characterization Structural Elucidation cluster_optimization Process Optimization Start Crude Reaction Mixture TLC TLC Analysis (Identify Number of Components) Start->TLC LCMS LC-MS Analysis (Determine Molecular Weights) Start->LCMS Decision Unexpected Byproducts Detected? TLC->Decision LCMS->Decision Purification Purification (e.g., Column Chromatography) Decision->Purification Yes Optimization Modify Reaction Conditions (Solvent, pH, Temp, etc.) Decision->Optimization No (Proceed with current protocol) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR HRMS HRMS Analysis (Determine Elemental Composition) Purification->HRMS Structure Byproduct Structure Elucidated NMR->Structure HRMS->Structure Structure->Optimization

Caption: Workflow for the identification and characterization of unexpected byproducts.

References

Technical Support Center: Handling and Disposal of 1H-Pyrazole-4-Carbaldehyde Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and disposal of waste generated from experiments involving 1H-pyrazole-4-carbaldehyde. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Troubleshooting Guide for Experimental Waste

This section addresses common issues encountered during experiments with this compound that can impact waste handling and disposal.

Issue Potential Cause Solution & Waste Management Implication
Incomplete Reaction - Insufficient reaction time or temperature.- Low purity of starting materials.- Inefficient catalyst.- Solution: Monitor the reaction using TLC or LC-MS to ensure completion. Consider optimizing reaction conditions (e.g., temperature, catalyst concentration).- Waste Implication: The waste stream will contain unreacted this compound, which is a hazardous substance. This waste must be collected and disposed of as hazardous organic waste. Do not attempt to neutralize in the lab without a validated procedure.
Formation of Colored Impurities - Degradation of starting materials or products.- Side reactions promoted by acidic or basic conditions.- Solution: Use fresh, high-purity reagents. If using a base like NaOH, ensure it is added slowly and the temperature is controlled. Consider purification of the crude product by recrystallization or column chromatography.- Waste Implication: The colored impurities may indicate the presence of various byproducts. The purification waste (e.g., mother liquor from recrystallization, silica (B1680970) gel from chromatography) should be collected as hazardous waste.
Poor Solubility of Product During Workup - The pyrazole (B372694) derivative may have low solubility in the chosen solvent system.- Solution: For recrystallization, use a binary solvent system (a "good" solvent to dissolve the compound at high temperature and a "poor" solvent to induce crystallization upon cooling). Hot filtration can be used to remove insoluble impurities.- Waste Implication: Large volumes of solvent waste may be generated. Ensure solvent waste containers are properly labeled with all components and are not overfilled.
Excess Unreacted Reagents in Waste - Use of a large excess of one reagent to drive the reaction to completion.- Solution: Optimize the stoichiometry of the reactants to minimize excess. Quench reactive reagents before disposal (see FAQs below).- Waste Implication: The waste will contain a higher concentration of the excess reagent. This must be considered when labeling the waste container and may affect the disposal route. Never mix waste streams containing incompatible chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Q2: How should I store waste containing this compound?

A2: Waste containing this compound should be stored in a designated hazardous waste accumulation area.[3] The containers must be:

  • Clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.

  • Made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene (B3416737) for solids).

  • Kept securely closed except when adding waste.

Q3: Can I mix waste from different experiments?

A3: Do not mix waste streams unless you are certain of their compatibility.[3] this compound and its derivatives are incompatible with strong oxidizing agents. Mixing incompatible chemicals can lead to dangerous reactions. It is best practice to collect different waste streams in separate, appropriately labeled containers.

Q4: What is the proper procedure for disposing of solid waste contaminated with this compound?

A4: Solid waste, such as contaminated gloves, weighing paper, and filter paper, should be collected in a dedicated, labeled hazardous waste container for solids.[3] This container should be kept sealed and stored in a designated hazardous waste area until it is collected by a licensed professional waste disposal company.

Q5: How should I handle liquid waste containing this compound?

A5: Liquid waste, such as reaction mixtures and solutions from workup and purification, should be collected in a labeled, leak-proof, and chemically compatible hazardous waste container for liquids. The label should list all components of the waste, including solvents. The primary and recommended disposal method is through a licensed hazardous waste disposal contractor, often via high-temperature incineration.[3]

Q6: What should I do in case of a small spill of this compound?

A6: For a small spill, ensure the area is well-ventilated and evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite (B1170534) or sand. Carefully collect the contaminated absorbent and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Q7: How do I dispose of quenching solutions for reactive reagents like sodium borohydride (B1222165)?

A7: Quenching of reactive hydrides like sodium borohydride should be done slowly and in a controlled manner in a fume hood. A common procedure is the slow, dropwise addition of isopropanol (B130326) to the hydride suspension until the reaction ceases. This is followed by the slow addition of methanol, and then water, to ensure complete quenching. The resulting solution, which contains borates, should be collected as hazardous aqueous waste. Do not seal the quenching vessel tightly during the process as hydrogen gas is evolved.

Experimental Protocol: Synthesis of a Pyrazole-Based Chalcone

This protocol details a Claisen-Schmidt condensation reaction using this compound as a starting material to synthesize a pyrazole-based chalcone.

Materials:

Procedure:

  • In a reaction flask, dissolve equimolar amounts of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and the substituted acetophenone in a minimal amount of PEG-400 (e.g., 10 ml).

  • Slowly add 1 ml of a 20% sodium hydroxide solution to the mixture while stirring at room temperature with a magnetic stirrer.

  • Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring to precipitate the product.

  • Collect the precipitated solid by filtration, wash it with water, and then dry it.

Waste Disposal for this Protocol:

  • Aqueous Filtrate: The filtrate will contain PEG-400 and sodium hydroxide. This should be collected in a hazardous aqueous waste container. Neutralize the basic solution with a dilute acid (e.g., HCl) before collection, ensuring the container is vented.

  • Solid Product: Any impure product or excess solid should be disposed of in the solid hazardous waste container for organic chemicals.

  • Contaminated Materials: All contaminated items, including TLC plates, filter paper, and gloves, should be placed in the solid hazardous waste container.

Visualizations

Waste_Handling_Workflow cluster_experiment Experimental Stage cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway start Start Experiment with This compound reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup unreacted_sm Unreacted Starting Material reaction->unreacted_sm byproducts Reaction Byproducts reaction->byproducts product Final Product workup->product solid_waste Solid Waste (Gloves, Filter Paper, etc.) workup->solid_waste liquid_waste Liquid Waste (Solvents, Filtrate) workup->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container unreacted_sm->liquid_container byproducts->liquid_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup pro_disposal Professional Disposal (e.g., Incineration) ehs_pickup->pro_disposal

Caption: Workflow for handling and disposal of waste from experiments involving this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution & Waste Implication cluster_disposal_action Disposal Action issue Unexpected Experimental Result (e.g., low yield, impurity) cause1 Incomplete Reaction? issue->cause1 cause2 Side Reaction? issue->cause2 cause3 Purification Issue? issue->cause3 solution1 Optimize Reaction Conditions Waste: Unreacted Starting Material cause1->solution1 solution2 Adjust Stoichiometry/Conditions Waste: Byproducts cause2->solution2 solution3 Modify Purification Method Waste: Purification Media cause3->solution3 dispose Segregate and Dispose of Hazardous Waste Correctly solution1->dispose solution2->dispose solution3->dispose

References

Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack reaction and formylation via organometallic intermediates.[1][2][3] The Vilsmeier-Haack reaction involves the formylation of a pyrazole (B372694) precursor using a Vilsmeier reagent (commonly generated from DMF and POCl₃).[4][5][6] The organometallic route often involves metal-halogen exchange on a halo-pyrazole followed by quenching with a formylating agent like DMF.[1][2]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using substituted pyrazoles.[7] The regioselectivity is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the reaction conditions.[7] In the Vilsmeier-Haack reaction, the formylation typically occurs at the electron-rich C4 position.[8][9] However, substitution at the N1, C3, or C5 positions can influence the site of formylation. To improve regioselectivity, consider modifying the substituent on the nitrogen atom or adjusting the reaction temperature and choice of solvent.[7]

Q3: My this compound product appears to be unstable. What are the potential causes?

A3: While the pyrazole ring itself is relatively stable, the aldehyde functional group can be susceptible to oxidation or other side reactions, especially under harsh conditions or upon prolonged exposure to air.[9] Ensure proper storage of the final product, preferably under an inert atmosphere at a low temperature.[10] During workup and purification, avoid excessively high temperatures or prolonged exposure to strong acids or bases.

Q4: What are the key safety precautions to consider when working with the Vilsmeier-Haack reaction at scale?

A4: The Vilsmeier-Haack reaction involves corrosive and reactive reagents like phosphorus oxychloride (POCl₃). The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is often exothermic, so controlled addition of reagents and efficient cooling are crucial, especially on a larger scale. Quenching of the reaction mixture should be done carefully by slowly adding it to ice water to manage the exothermic release of heat and HCl gas.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction.[11] 2. Suboptimal reaction temperature.[11] 3. Inactive Vilsmeier reagent. 4. Poor quality starting materials.[7] 5. Side reactions consuming starting material.[11]1. Monitor reaction progress by TLC or LC-MS to ensure full consumption of starting material. Increase reaction time if necessary.[11] 2. Optimize the reaction temperature. For the Vilsmeier-Haack reaction, heating is often required.[4][5] 3. Prepare the Vilsmeier reagent fresh before use. Ensure anhydrous conditions as the reagent is moisture-sensitive.[4] 4. Verify the purity of the starting pyrazole, DMF, and POCl₃. 5. Analyze crude reaction mixture for byproducts to identify side reactions. Adjust stoichiometry or reaction conditions to minimize them.
Formation of Impurities or Byproducts 1. Competing side reactions (e.g., chlorination).[12] 2. Over-reaction or decomposition of the product. 3. Presence of impurities in starting materials.[7]1. The Vilsmeier-Haack reaction can sometimes lead to chlorination of the pyrazole ring.[12] Careful control of reaction temperature and stoichiometry of the Vilsmeier reagent can minimize this. 2. Avoid excessive heating or prolonged reaction times. 3. Purify starting materials before use.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Formation of a stable emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. After quenching the reaction, adjust the pH to precipitate the product. If the product is water-soluble, consider extraction with a more polar organic solvent. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the chromatography conditions (e.g., solvent system, stationary phase) for better separation. Recrystallization may also be an effective purification method.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Derivatives

MethodStarting MaterialReagentsTypical ConditionsYield (%)Reference
Vilsmeier-HaackHydrazonesPOCl₃, DMF80-90 °C, 4 hGood[4]
Vilsmeier-Haack1-Phenyl-1H-pyrazol-3-ol derivativePOCl₃, DMF70 °C, 12 h60[1][3]
OrganometallicO-benzyl-4-bromo-1-phenyl-1H-pyrazolen-BuLi, DMF-78 °C70[1][3]
Grignard ReactionN-protected 4-iodopyrazoleEtMgBr, DMF0 °CGood[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline based on typical Vilsmeier-Haack procedures.[4][5]

Materials:

  • Substituted Hydrazone (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Crushed ice

  • Dilute sodium hydroxide (B78521) solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydrazone (1.0 mmol) in anhydrous DMF (4 mL).

  • Cool the solution in an ice bath.

  • Add POCl₃ (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a dilute sodium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Hydrazone in Anhydrous DMF cool Cool Solution in Ice Bath start->cool add_pocl3 Dropwise Addition of POCl3 cool->add_pocl3 warm Warm to Room Temperature add_pocl3->warm heat Heat to 80-90°C for 4h warm->heat monitor Monitor by TLC heat->monitor quench Pour onto Crushed Ice monitor->quench Reaction Complete neutralize Neutralize with Dilute NaOH quench->neutralize filter Filter and Dry Crude Product neutralize->filter purify Purify by Column Chromatography filter->purify end Pure this compound purify->end

Caption: Vilsmeier-Haack Synthesis Workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagents Poor Reagent Quality start->bad_reagents wrong_temp Suboptimal Temperature start->wrong_temp side_reactions Side Reactions start->side_reactions monitor_rxn Monitor by TLC/LC-MS Increase Reaction Time incomplete_rxn->monitor_rxn check_reagents Verify Purity of Starting Materials bad_reagents->check_reagents optimize_temp Optimize Reaction Temperature wrong_temp->optimize_temp analyze_byproducts Analyze Byproducts Adjust Conditions side_reactions->analyze_byproducts

Caption: Troubleshooting Logic for Low Yield in Pyrazole Synthesis.

References

Technical Support Center: Enhancing Pyrazole Synthesis Efficiency with Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of pyrazoles. The information is designed to help you optimize your reaction conditions, improve yields, and select the most effective catalyst for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrazole (B372694) synthesis?

A1: The most prevalent methods for synthesizing substituted pyrazoles involve the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative.[1] Key catalytic approaches include:

  • Knorr Pyrazole Synthesis: This classical method utilizes the reaction of a 1,3-dicarbonyl compound with a hydrazine, often catalyzed by a protic acid (e.g., acetic acid) or a mineral acid.[2][3]

  • Paal-Knorr Synthesis: Similar to the Knorr synthesis, this method also employs acid catalysts to facilitate the reaction.[2]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne and can offer high regioselectivity.[1]

  • Multicomponent Reactions (MCRs): These reactions involve three or more starting materials in a one-pot synthesis and can be catalyzed by acids, bases, or metal catalysts.[1][4]

  • Modern Catalytic Systems: A variety of modern catalysts have been developed to improve efficiency and sustainability, including Lewis acids (e.g., lithium perchlorate), nano-catalysts (e.g., nano-ZnO), metal catalysts (e.g., silver, copper), and green catalysts like ionic liquids and enzymes.[2][5][6]

Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[2]

  • Suboptimal Catalyst Choice: The catalyst may not be ideal for your specific substrates.

    • Solution: Experiment with different types of catalysts (e.g., protic acids, Lewis acids, or heterogeneous catalysts). The amount of catalyst can also be critical and may require optimization.[2]

  • Side Reactions and Byproduct Formation: The formation of undesired side products can significantly lower the yield of the desired pyrazole.

    • Solution: Adjusting reaction conditions such as temperature and solvent can help minimize side reactions. Purification techniques like column chromatography can be used to separate the desired product from byproducts.

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower yields.[1]

    • Solution: Ensure the purity of your starting materials before beginning the reaction.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]

    • Solution: Increasing the reaction temperature or adding a dehydrating agent may be necessary to drive the reaction to completion.[1]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to improve regioselectivity in some cases.

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

  • Catalyst Selection: Certain catalysts can promote the formation of a specific regioisomer. For example, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[1]

Q4: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?

A4: While pyrazole rings are generally stable, they can undergo ring-opening under specific conditions. A common cause is the presence of a strong base, which can lead to deprotonation at the C3 position, initiating ring cleavage.[1][7] Additionally, highly reactive functional groups on the pyrazole ring can lead to rearrangements and ring-opening upon heating or under certain catalytic conditions.[1] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.[1]

Troubleshooting Guide: Low Yield in Pyrazole Synthesis

This flowchart provides a logical workflow for troubleshooting low yields in your pyrazole synthesis experiments.

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes complete Reaction Complete incomplete->complete No increase_time_temp->check_completion consider_microwave Consider Microwave Synthesis increase_time_temp->consider_microwave check_catalyst Evaluate Catalyst Choice & Amount complete->check_catalyst optimize_catalyst Optimize Catalyst (Type and Loading) check_catalyst->optimize_catalyst check_side_reactions Analyze for Side Reactions (NMR, MS) optimize_catalyst->check_side_reactions optimize_conditions Optimize Conditions (Solvent, Temperature) check_side_reactions->optimize_conditions check_starting_materials Verify Purity of Starting Materials optimize_conditions->check_starting_materials purify_reagents Purify Starting Materials check_starting_materials->purify_reagents check_intermediates Check for Stable Intermediates purify_reagents->check_intermediates add_dehydrating_agent Add Dehydrating Agent or Increase Temperature check_intermediates->add_dehydrating_agent end Yield Improved add_dehydrating_agent->end KnorrSynthesisWorkflow start Start step1 1. Mix 1,3-dicarbonyl compound and hydrazine derivative in a suitable solvent. start->step1 step2 2. Add a catalytic amount of acid (e.g., acetic acid). step1->step2 step3 3. Heat the reaction mixture (e.g., to reflux). step2->step3 step4 4. Monitor reaction progress by TLC or LC-MS. step3->step4 step5 5. Upon completion, cool the reaction mixture. step4->step5 step6 6. Remove the solvent under reduced pressure. step5->step6 step7 7. Purify the crude product (recrystallization or column chromatography). step6->step7 end End: Pure Pyrazole Product step7->end

References

Technical Support Center: 1H-Pyrazole-4-carbaldehyde Reactions and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the moisture sensitivity of reactions involving 1H-pyrazole-4-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of water or other protic solvents?

A1: this compound exhibits moderate stability in aqueous media. While some reactions, such as certain Knoevenagel condensations, can be performed in water-ethanol mixtures, the presence of water can lead to the formation of a gem-diol (hydrate) by nucleophilic addition to the aldehyde's carbonyl group. This hydrate (B1144303) formation is a reversible equilibrium, but it reduces the concentration of the reactive free aldehyde, potentially slowing down or inhibiting the desired reaction. For reactions sensitive to nucleophilic addition at the carbonyl, such as those involving strong nucleophiles or requiring precise stoichiometry, the presence of water is a significant concern. The compound is generally stable under ordinary conditions and is considered non-hygroscopic, but it is best stored in a cool, dry place.[1]

Q2: Can I store this compound in solvents like methanol (B129727) or ethanol (B145695)?

A2: Storing this compound in protic solvents like methanol or ethanol is generally not recommended for long periods. Similar to hydrate formation with water, aldehydes can form hemiacetals in the presence of alcohols. This is also an equilibrium process that will reduce the amount of free aldehyde available for your reaction. For best results, it is advisable to dissolve the aldehyde in a dry, inert solvent immediately before use.

Q3: What are the visual signs of moisture contamination in my reaction with this compound?

A3: Visual signs can be subtle. In some cases, the starting material may appear clumpy or sticky if it has absorbed significant moisture. During the reaction, you might observe a slower-than-expected reaction rate or the formation of unexpected precipitates if byproducts are insoluble. However, the most reliable way to detect issues is through analytical monitoring, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal incomplete conversion of the starting material or the presence of side products.

Q4: For which reactions of this compound is moisture most critical?

A4: Moisture is most critical for reactions that are irreversible and sensitive to the concentration of the free aldehyde, or those that employ moisture-sensitive reagents. A prime example is the Vilsmeier-Haack reaction used to synthesize pyrazole-4-carbaldehydes, where the Vilsmeier reagent is highly reactive towards water.[2] For reactions using this compound, reductive aminations with moisture-sensitive reducing agents and reactions requiring strong bases that can be quenched by water are highly susceptible to issues caused by moisture.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Symptoms:

  • Low conversion of this compound.

  • The presence of unreacted starting materials after the reaction is complete.

  • Formation of a byproduct corresponding to the reduction of the aldehyde to an alcohol.

Possible Causes and Solutions:

CauseSolution
Hydrate Formation of the Aldehyde: Water in the reaction mixture can lead to the formation of the aldehyde hydrate, reducing the concentration of the reactive carbonyl for imine formation.Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves). If possible, pre-mix the aldehyde and amine in the dry solvent before adding the reducing agent to favor imine formation.
Decomposition of Reducing Agent: Many reducing agents used in reductive amination (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) are sensitive to moisture and can decompose, leading to incomplete reduction.Use freshly opened or properly stored reducing agents. Handle the reducing agent under an inert atmosphere (e.g., nitrogen or argon).
Competitive Aldehyde Reduction: If the reducing agent is too reactive and imine formation is slow, the aldehyde may be directly reduced to the corresponding alcohol.Choose a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium triacetoxyborohydride.
Issue 2: Inconsistent Results in Knoevenagel Condensation

Symptoms:

  • Variable reaction times.

  • Inconsistent product yields.

  • Difficulty in reproducing results from literature where aqueous media were used.

Possible Causes and Solutions:

CauseSolution
Equilibrium Shift Due to Water Content: While some Knoevenagel condensations of pyrazole (B372694) aldehydes can be performed in aqueous media, the exact water-to-organic-solvent ratio can be critical for reaction efficiency.[3]Carefully control the solvent composition. If you are developing a new procedure, screen different water/co-solvent ratios to find the optimal conditions. For sensitive substrates, switching to anhydrous conditions may provide more consistent results.
Catalyst Inefficiency in Aqueous Media: The chosen base catalyst may have different activity depending on the solvent system.If using aqueous media, select a catalyst that is known to be effective in water, such as ammonium (B1175870) carbonate.[3] For anhydrous conditions, bases like piperidine (B6355638) or triethylamine (B128534) are common choices.
Solubility Issues: The solubility of the starting materials and the product can be highly dependent on the solvent mixture, affecting reaction rates and ease of product isolation.[3]Use a co-solvent system (e.g., water-ethanol) to ensure all components remain in solution during the reaction.[3]

Data Presentation

The following tables provide a summary of expected outcomes based on the moisture content in common reactions with this compound. These are representative values based on chemical principles.

Table 1: Effect of Moisture on Reductive Amination Yield

Water Content (% v/v)Expected Yield of Amine ProductKey Observations
< 0.01% (Anhydrous)> 90%Clean reaction profile, minimal side products.
0.1%70-85%Slower reaction rate, potential for small amounts of alcohol byproduct.
1%40-60%Significant reduction in yield, noticeable alcohol byproduct formation.
5%< 20%Reaction may stall, significant decomposition of the reducing agent.

Table 2: Effect of Solvent System on Knoevenagel Condensation Yield

Solvent SystemExpected Yield of Condensation ProductKey Observations
Anhydrous Toluene> 95%High yield, but may require longer reaction times or heating.
Water:Ethanol (1:1)85-95%Good yield, considered a "green" method, but sensitive to the exact solvent ratio.[3]
Water only50-70%Lower yield due to potential solubility issues of the aldehyde.[3]
Ethanol only60-80%Moderate yield, may be less efficient than the mixed solvent system.[3]

Experimental Protocols

Protocol 1: Reductive Amination under Anhydrous Conditions

This protocol describes a typical reductive amination of this compound with a primary amine using sodium triacetoxyborohydride under anhydrous conditions.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the imine is fully consumed (typically 2-4 hours), as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Knoevenagel Condensation in a Water-Ethanol System

This protocol describes a Knoevenagel condensation of this compound with malononitrile (B47326) in an aqueous-ethanolic system, adapted from a green chemistry approach.[3]

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in a 1:1 mixture of water and ethanol.

  • Add ammonium carbonate (0.2 eq) as a catalyst.

  • Stir the mixture at room temperature or gently heat to reflux (depending on the substrate's reactivity).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Visualizations

Moisture_Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_moisture Is moisture a likely issue for this reaction type? start->check_moisture anhydrous_protocol Implement Anhydrous Protocol: - Dry solvents and reagents - Use inert atmosphere check_moisture->anhydrous_protocol Yes reagent_quality Check Reagent Quality: - Use fresh reducing agents/bases - Verify starting material purity check_moisture->reagent_quality No/Unsure hydrate_formation Consider Hydrate/Hemiacetal Formation anhydrous_protocol->hydrate_formation optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Modify catalyst/reagent stoichiometry reagent_quality->optimize_conditions success Problem Resolved optimize_conditions->success increase_equivalents Increase Equivalents of Aldehyde hydrate_formation->increase_equivalents preformation Allow for Imine/Intermediate Pre-formation hydrate_formation->preformation increase_equivalents->success preformation->success Reaction_Pathway_Moisture_Effect cluster_desired Desired Reaction Pathway cluster_side Moisture-Induced Side Pathway aldehyde This compound (Free Aldehyde) product Desired Product (e.g., Amine, Alkene) aldehyde->product + Reagent (Anhydrous) aldehyde_side This compound hydrate Aldehyde Hydrate (Gem-diol) aldehyde_side->hydrate + H2O water H2O

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address solubility challenges with pyrazole (B372694) derivatives in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and formulation of pyrazole derivatives due to their low solubility.

Question: My pyrazole derivative is precipitating prematurely from the reaction mixture. What can I do?

Answer: Premature precipitation of your product can lead to incomplete reactions and purification difficulties. Here are several strategies to address this issue:

  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent to increase the overall solvating power of the reaction medium. The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole derivative.[1] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol.[1]

    • Solvent Screening: If the reaction conditions permit, perform small-scale solvent screening to identify a more suitable solvent or solvent mixture that can maintain all components in solution.[1]

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound.[1][2] However, be mindful of potential side reactions or degradation of your product at elevated temperatures.[1]

  • Change in Reagent Concentration: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating prematurely.[1]

G start Precipitation Issue solvent Modify Solvent System start->solvent Try First temp Adjust Temperature start->temp conc Lower Concentration start->conc solution Resolution solvent->solution temp->solution conc->solution

Caption: Troubleshooting workflow for premature precipitation.

Question: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in common solvents. What are my options?

Answer: Recrystallization can be challenging for poorly soluble compounds. Consider the following approaches:

  • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, use hot filtration to remove insoluble impurities.[1] This involves dissolving the compound in a minimal amount of hot solvent and filtering it quickly.

  • Solvent Mixtures: Employ a binary solvent system for recrystallization.[1] Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then induce crystallization.[1]

  • Alternative Purification Techniques: If recrystallization is ineffective, consider other methods:

    • Column Chromatography: While low solubility can be a challenge for loading the compound onto the column, it can sometimes be overcome by dissolving the crude product in a strong, polar solvent (like DMF or DMSO) and adsorbing it onto a small amount of silica (B1680970) before loading.[1]

    • Solid-Phase Extraction (SPE): SPE can be a viable alternative for purification, especially for removing specific impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What factors influence the solubility of pyrazole derivatives?

A1: The solubility of pyrazole derivatives is influenced by several factors:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[1]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[1]

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[1][3][4]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[1][2]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.[1][2]

G solubility Pyrazole Derivative Solubility mw Molecular Weight solubility->mw cs Crystal Structure solubility->cs sub Substituents solubility->sub imf Intermolecular Forces solubility->imf ph pH solubility->ph G cluster_0 Preparation cluster_1 Application weigh 1. Weigh Drug & Carrier dissolve 2. Dissolve in Organic Solvent weigh->dissolve evaporate 3. Evaporate Solvent (Rotovap) dissolve->evaporate dry 4. Dry under Vacuum evaporate->dry grind 5. Grind into Powder dry->grind use Use in Assays or Dissolution Testing grind->use

References

Validation & Comparative

1H NMR Analysis of 1H-Pyrazole-4-Carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1H-pyrazole-4-carbaldehyde. For comparative purposes, spectral data for the parent pyrazole (B372694) and a common aromatic aldehyde, benzaldehyde (B42025), are also presented. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, aiding in the structural elucidation and purity assessment of pyrazole-based compounds.

Overview of 1H NMR Spectroscopy in Structural Elucidation

1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them. Key parameters in 1H NMR include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, causing them to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting them to a lower chemical shift (upfield).

  • Integration: The area under an NMR signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a single proton signal into multiple lines due to the influence of neighboring protons. The n+1 rule is often used, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the number of bonds separating them.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its comparator molecules. The data for this compound is based on typical values and spectral data from available databases, as a complete, peer-reviewed dataset with all parameters was not found in the searched literature.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Solvent
This compound -CHO~9.8s1H-DMSO-d6
H3/H5~8.3s2H-DMSO-d6
NH~13.5 (broad)br s1H-DMSO-d6
1H-Pyrazole H3/H57.66d2H2.3CDCl3
H46.37t1H2.3CDCl3
NH12.5 (broad)br s1H-CDCl3
Benzaldehyde -CHO~10.0s1H-CDCl3
H-ortho~7.86d2H~7.5CDCl3
H-meta~7.52t2H~7.5CDCl3
H-para~7.62t1H~7.5CDCl3

Note: The chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The data for this compound is an approximation based on available spectra and data for similar compounds.

Spectral Analysis and Comparison

This compound
  • Aldehyde Proton (-CHO): The most downfield signal is attributed to the aldehyde proton, appearing around 9.8 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the C=O double bond. It appears as a singlet as there are no adjacent protons to couple with.

  • Pyrazole Ring Protons (H3/H5): The two protons on the pyrazole ring (H3 and H5) are chemically equivalent due to the tautomerism of the N-H proton. They appear as a single signal around 8.3 ppm. The electron-withdrawing nature of the aldehyde group at the C4 position deshields these protons, causing them to resonate further downfield compared to the H3/H5 protons of unsubstituted pyrazole. The absence of coupling with a proton at the 4-position results in a singlet.

  • N-H Proton: The proton on the nitrogen atom is typically broad and appears at a very downfield chemical shift (around 13.5 ppm). Its broadness is a result of rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atoms.

Comparison with 1H-Pyrazole

In the 1H NMR spectrum of unsubstituted pyrazole, the H3 and H5 protons are equivalent and appear as a doublet at 7.66 ppm, coupled to the H4 proton. The H4 proton appears as a triplet at 6.37 ppm. The introduction of the electron-withdrawing carbaldehyde group at the C4 position in this compound causes a significant downfield shift of the H3/H5 protons to approximately 8.3 ppm.

Comparison with Benzaldehyde

Benzaldehyde serves as a useful comparison for the aldehyde proton signal. The aldehyde proton of benzaldehyde resonates at approximately 10.0 ppm, which is slightly more downfield than that of this compound. This difference can be attributed to the different electronic environments of the pyrazole ring and the benzene (B151609) ring. The aromatic protons of benzaldehyde appear in the range of 7.5-7.9 ppm, showing a complex splitting pattern due to ortho, meta, and para couplings.

Experimental Protocol for 1H NMR Acquisition

The following is a general experimental protocol for acquiring a 1H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If using an internal standard, add a small drop of TMS to the solution.

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm).

    • Set the number of scans (e.g., 16 or 32 for a reasonably concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm) or the TMS signal (0 ppm).

    • Integrate the signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the structure of this compound and a simplified workflow for its 1H NMR analysis.

Caption: Molecular structure of this compound.

G 1H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRacq NMR Data Acquisition (FID) SamplePrep->NMRacq DataProc Data Processing (FT, Phasing, Calibration) NMRacq->DataProc SpecAnalysis Spectral Analysis (δ, Integration, Multiplicity) DataProc->SpecAnalysis Structure Structure Elucidation SpecAnalysis->Structure

Caption: A simplified workflow for 1H NMR analysis.

Mass Spectrometry of 1H-pyrazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 1H-pyrazole-4-carbaldehyde and related pyrazole (B372694) derivatives. The information is intended to aid researchers in the identification and characterization of these important heterocyclic compounds, which are pivotal in the fields of medicinal chemistry and drug discovery.

Introduction to Mass Spectrometry of Pyrazoles

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the context of pyrazole derivatives, electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule, yielding a characteristic pattern of fragment ions that can be used for structural elucidation. Common fragmentation pathways for pyrazoles include the loss of a hydrogen cyanide (HCN) molecule and the expulsion of molecular nitrogen (N₂).

Comparative Mass Spectrometry Data

The following tables summarize the key mass spectrometry data for this compound and selected alternative compounds for comparison.

Table 1: Key Mass Spectrometry Data for this compound and Comparator Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrum Peaks (m/z)
This compoundC₄H₄N₂O96.0996 (M+), 95, 68, 67, 40, 39
1H-Pyrazole[1]C₃H₄N₂68.0868 (M+), 67, 41, 40, 39
1-Methyl-1H-pyrazole-4-carbaldehyde[2]C₅H₆N₂O110.11110 (M+), 109, 81, 54, 42
3-Phenyl-1H-pyrazole-4-carbaldehyde[3]C₁₀H₈N₂O172.18172 (M+), 171, 144, 116, 89, 77

Table 2: Interpretation of Major Fragments

CompoundMolecular Ion (M+)[M-H]+[M-CHO]+[M-HCN]+[M-N₂]+Other Key Fragments
This compound 969567696840 ([C₂H₂N]+), 39 ([C₃H₃]+)
1H-Pyrazole 6867-414039 ([C₃H₃]+)
1-Methyl-1H-pyrazole-4-carbaldehyde 11010981838254 ([C₃H₄N]+), 42 ([C₂H₄N]+)
3-Phenyl-1H-pyrazole-4-carbaldehyde 172171143145144116 ([C₈H₆N]+), 89 ([C₇H₅]+), 77 ([C₆H₅]+)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazole Derivatives

This protocol outlines a general procedure for the analysis of pyrazole derivatives using GC-MS.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the pyrazole derivative in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Vortex the sample to ensure complete dissolution.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-500.

3. Data Analysis:

  • Identify the peak corresponding to the pyrazole derivative in the total ion chromatogram (TIC).

  • Obtain the mass spectrum of the identified peak.

  • Analyze the fragmentation pattern to confirm the structure of the compound. Comparison with library spectra (e.g., NIST, Wiley) is recommended for confirmation.

Visualization of a Drug Discovery Workflow

This compound is a valuable building block in the synthesis of various biologically active molecules, including kinase inhibitors which are crucial in cancer therapy. The following diagram illustrates a typical workflow for the synthesis and evaluation of a pyrazole-based kinase inhibitor.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start 1H-pyrazole-4- carbaldehyde reaction1 Condensation Reaction (e.g., with an amine) start->reaction1 intermediate Pyrazole-based Schiff Base or other intermediate reaction1->intermediate reaction2 Further Functionalization (e.g., cyclization, substitution) intermediate->reaction2 final_compound Final Pyrazole-based Kinase Inhibitor Candidate reaction2->final_compound biochemical_assay Biochemical Kinase Assay (IC50 determination) final_compound->biochemical_assay cell_based_assay Cell-based Assays (e.g., proliferation, apoptosis) biochemical_assay->cell_based_assay in_vivo_testing In Vivo Animal Models cell_based_assay->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization lead_optimization->start Iterative Design & Resynthesis

Caption: Workflow for the synthesis and evaluation of a pyrazole-based kinase inhibitor.

References

A Comparative Guide to the Synthesis of 1H-pyrazole-4-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. This guide provides a detailed comparison of the most common and effective synthetic routes to this versatile molecule, offering an objective analysis of their performance based on experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.

This comparison focuses on three primary synthetic pathways: the Vilsmeier-Haack reaction, the Grignard reaction from 4-iodopyrazole, and the oxidation of (1H-pyrazol-4-yl)methanol. Each route is evaluated based on reaction efficiency, scalability, and the availability of starting materials.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents Reaction Steps Overall Yield Scalability Key Advantages Key Disadvantages
Vilsmeier-Haack Reaction N-protected 1H-pyrazolePOCl₃, DMF3 (Protection, Formylation, Deprotection)ModerateGoodWell-established, reliable for substituted pyrazoles.Requires protection/deprotection steps for unsubstituted pyrazole, increasing step count.
Grignard Reaction 4-Iodo-1H-pyrazoleEthyl vinyl ether, Mg, Ethyl bromide, DMF2 (Protection/Grignard formation, Formylation/Deprotection)Good to ExcellentExcellentHigh-yielding, scalable, and a convenient two-step process.[1]Requires handling of organometallic reagents.
Oxidation (1H-pyrazol-4-yl)methanolMnO₂1ModerateGoodMild reaction conditions, direct conversion of the alcohol.Yield can be moderate, and the starting alcohol needs to be synthesized first.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

G Synthesis Route 1: Vilsmeier-Haack Reaction 1H-pyrazole 1H-pyrazole N-Protected Pyrazole N-Protected Pyrazole 1H-pyrazole->N-Protected Pyrazole Protection N-Protected-1H-pyrazole-4-carbaldehyde N-Protected-1H-pyrazole-4-carbaldehyde N-Protected Pyrazole->N-Protected-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack (POCl3, DMF) This compound This compound N-Protected-1H-pyrazole-4-carbaldehyde->this compound Deprotection G Synthesis Route 2: Grignard Reaction 4-Iodo-1H-pyrazole 4-Iodo-1H-pyrazole N-Protected-4-iodopyrazole N-Protected-4-iodopyrazole 4-Iodo-1H-pyrazole->N-Protected-4-iodopyrazole Protection N-Protected-4-pyrazolylmagnesium_bromide N-Protected-4-pyrazolylmagnesium_bromide N-Protected-4-iodopyrazole->N-Protected-4-pyrazolylmagnesium_bromide Grignard Formation (Mg, EtBr) This compound This compound N-Protected-4-pyrazolylmagnesium_bromide->this compound Formylation (DMF) & Deprotection G Synthesis Route 3: Oxidation Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate (1H-pyrazol-4-yl)methanol (1H-pyrazol-4-yl)methanol Ethyl 1H-pyrazole-4-carboxylate->(1H-pyrazol-4-yl)methanol Reduction (LiAlH4) This compound This compound (1H-pyrazol-4-yl)methanol->this compound Oxidation (MnO2)

References

Unveiling the Potency of 1H-Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1H-pyrazole-4-carbaldehyde derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data and detailed protocols to facilitate further research and development.

The unique structural features of the pyrazole (B372694) ring, coupled with the reactive carbaldehyde group, make these derivatives prime candidates for modification and optimization in drug discovery programs. Extensive research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Several studies have highlighted the significant antibacterial and antifungal properties of this compound derivatives. The data below summarizes the minimum inhibitory concentrations (MIC) of various derivatives against a range of microbial strains.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Compound 4c -----Significant[1]
Compound 4f -----Significant[1]
Compound 3 --0.25---[2]
Compound 4 ------[2]
Compound 2 ----1-[2]
Ampicillin (Standard) ------[3]
Ciprofloxacin (Standard) ------[2]
Clotrimazole (Standard) ------[2]

Note: '-' indicates data not available in the cited sources. Significant activity was noted but quantitative data was not provided.

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)A549 (Lung)HeLa (Cervical)Reference
Compound 43 0.25----[4]
Compound 24 -19.56-8.21-[4]
Compound 33 <23.7<23.7<23.7<23.7-[4]
Compound 34 <23.7<23.7<23.7<23.7-[4]
Doxorubicin (Standard) 24.7 - 64.824.7 - 64.824.7 - 64.824.7 - 64.8-[4]

Note: '-' indicates data not available in the cited sources.

Anti-inflammatory Action: Modulating the Inflammatory Cascade

Certain this compound derivatives have shown promising anti-inflammatory properties, comparable to standard drugs like diclofenac. Their activity is often assessed using the carrageenan-induced paw edema model in rats.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Standard DrugStandard Drug Inhibition (%)Reference
Compound 6b Rat-Comparable to standardDiclofenac-[5]
Compound 4c --SignificantDiclofenac Sodium-[6]
Compound 4d --SignificantDiclofenac Sodium-[6]
Compound 4e --SignificantDiclofenac Sodium-[6]
Compound 4 --Better than standardDiclofenac Sodium-[2]

Note: '-' indicates data not available in the cited sources. 'Significant' and 'Comparable' indicate the findings without specific quantitative values in the source.

Enzyme Inhibition: A Targeted Approach to Disease Modification

The ability of these derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. For instance, some have been identified as potent inhibitors of kinases and carbonic anhydrases.

Table 4: Enzyme Inhibition Activity of Pyrazole Derivatives

Compound ClassTarget EnzymeIC50 / Kᵢ (nM)Reference
Substituted Pyrazoles hCA I5.13 - 16.9 (Kᵢ)[7]
Substituted Pyrazoles hCA II11.77 - 67.39 (Kᵢ)[7]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide HDAC64.95 (IC50)[7]
5-amino-1H-pyrazole-4-carboxamide derivative (10h) FGFR146 (IC50)[8]
5-amino-1H-pyrazole-4-carboxamide derivative (10h) FGFR241 (IC50)[8]
5-amino-1H-pyrazole-4-carboxamide derivative (10h) FGFR399 (IC50)[8]
5-amino-1H-pyrazole-4-carboxamide derivative (10h) FGFR2 V564F mutant62 (IC50)[8]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

A common and efficient method for the synthesis of this compound derivatives is the Vilsmeier-Haack reaction.[4]

Synthesis_Workflow Acetophenone (B1666503) Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Condensation Hydrazide Hydrazide Hydrazide->Hydrazone Pyrazole This compound Derivative Hydrazone->Pyrazole Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Pyrazole

Synthesis of this compound derivatives.

Procedure:

  • Hydrazone Formation: A mixture of a substituted acetophenone and a hydrazide is refluxed in a suitable solvent like ethanol (B145695) to form the corresponding hydrazone.[4]

  • Cyclization (Vilsmeier-Haack Reaction): The synthesized hydrazone is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9]

Antimicrobial_Susceptibility_Workflow Compound_Prep Prepare serial dilutions of test compounds Incubation Inoculate dilutions and incubate at 37°C Compound_Prep->Incubation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Incubation Observation Observe for microbial growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no growth) Observation->MIC_Determination

Workflow for antimicrobial susceptibility testing.

Procedure:

  • Preparation of Compounds: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[10][11]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-48 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation Paw_Edema_Workflow Animal_Grouping Group and fast rats Compound_Admin Administer test compounds or standard drug orally Animal_Grouping->Compound_Admin Carrageenan_Injection Inject carrageenan into the sub-plantar region of the paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at different time intervals Carrageenan_Injection->Paw_Volume_Measurement Inhibition_Calculation Calculate percentage inhibition of edema Paw_Volume_Measurement->Inhibition_Calculation COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

References

A Comparative Guide to 1H-Pyrazole-4-carbaldehyde and 1H-pyrazole-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthesis, properties, and reactivity of two key pyrazole (B372694) isomers, supported by experimental data and protocols.

In the landscape of heterocyclic chemistry, pyrazole carbaldehydes are pivotal building blocks for the synthesis of a wide array of biologically active molecules. Among these, the constitutional isomers 1H-pyrazole-4-carbaldehyde and 1H-pyrazole-3-carbaldehyde are of significant interest to researchers in medicinal chemistry and drug discovery. Their distinct substitution patterns on the pyrazole ring lead to differences in their physicochemical properties, reactivity, and ultimately, the biological profiles of their derivatives. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to aid in the selection of the appropriate building block for specific research and development applications.

Physicochemical and Spectroscopic Properties

The subtle change in the position of the formyl group from C4 to C3 on the pyrazole ring results in measurable differences in the physicochemical and spectroscopic properties of these isomers. A summary of these key properties is presented in the table below.

PropertyThis compound1H-pyrazole-3-carbaldehyde
CAS Number 35344-95-7[1]3920-50-1[2][3]
Molecular Formula C₄H₄N₂OC₄H₄N₂O[2]
Molecular Weight 96.09 g/mol 96.09 g/mol [2]
Appearance SolidBrown powder[2]
Melting Point Not consistently reported149-153 °C[2]
¹H NMR (DMSO-d₆, δ ppm) ~9.8 (s, 1H, CHO), ~8.3 (s, 1H, pyrazole-H), ~8.1 (s, 1H, pyrazole-H)~9.9 (s, 1H, CHO), ~8.0 (d, 1H, pyrazole-H), ~6.7 (d, 1H, pyrazole-H)
¹³C NMR (DMSO-d₆, δ ppm) ~185 (CHO), ~140 (C), ~135 (CH), ~120 (C)~185 (CHO), ~145 (C), ~135 (CH), ~110 (CH)
IR (KBr, cm⁻¹) ~1680 (C=O), ~2800 (C-H, aldehyde)~1670 (C=O), ~2850 (C-H, aldehyde)

Synthesis and Reactivity

The synthetic routes to this compound and 1H-pyrazole-3-carbaldehyde are distinct, reflecting the electronic differences of the C4 and C3 positions of the pyrazole ring.

This compound is most commonly synthesized via the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable hydrazone precursor. The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion).[4][5]

1H-pyrazole-3-carbaldehyde can be synthesized through various methods, including the oxidation of 1H-pyrazole-3-methanol or through formylation of the pyrazole ring using different reagents.[2] The direct formylation of the C3 position is generally more challenging than at the C4 position due to the electronic properties of the ring.

The difference in the position of the electron-withdrawing formyl group influences the reactivity of the pyrazole ring and the aldehyde itself. In the 4-carbaldehyde isomer, the aldehyde group is attached to a carbon atom situated between two nitrogen atoms, which can influence its reactivity in condensation reactions. In contrast, the 3-carbaldehyde isomer has the formyl group adjacent to a ring nitrogen, which can affect both the acidity of the N-H proton and the electrophilicity of the aldehyde carbon.

Experimental Protocols

Synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.

Materials:

Procedure:

  • Hydrazone Formation: A mixture of the substituted acetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.[6]

  • Vilsmeier-Haack Cyclization and Formylation: In a separate flask, the Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (30 mmol) to ice-cold N,N-dimethylformamide (10 mL) with stirring. The previously synthesized hydrazone (10 mmol) is then added portion-wise to the Vilsmeier reagent. The reaction mixture is stirred at 0-5 °C for 30 minutes and then at 60-70 °C for 4-6 hours.[6]

  • Work-up and Purification: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the desired 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde.[6]

Synthesis of 1H-pyrazole-3-carbaldehyde via Oxidation

A general approach for the synthesis of 1H-pyrazole-3-carbaldehyde involves the oxidation of the corresponding alcohol.

Materials:

  • 1H-pyrazole-3-methanol

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Dichloromethane (B109758) (DCM) or other suitable solvent

Procedure:

  • Oxidation: To a solution of 1H-pyrazole-3-methanol (10 mmol) in dichloromethane (50 mL), activated manganese dioxide (50 mmol) is added. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 1H-pyrazole-3-carbaldehyde.

Biological Applications and Comparative Performance

Both this compound and 1H-pyrazole-3-carbaldehyde serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[7][8] The position of the carbaldehyde group is a key determinant of the final structure and, consequently, the biological activity of the resulting derivatives.

While direct comparative biological data on the parent aldehydes is scarce, the choice between the two isomers often depends on the desired substitution pattern of the final therapeutic agent. For instance, derivatives of This compound have been extensively explored for their anti-inflammatory properties, with some compounds showing significant activity.[7] The 4-formyl group provides a convenient handle for elaboration into various pharmacophores.

Derivatives of 1H-pyrazole-3-carbaldehyde have also been investigated for their therapeutic potential. For example, pyrazole-3-carboxamide derivatives have shown promise as anticancer agents.[8] The proximity of the substituent at the 3-position to the N2 atom of the pyrazole ring can be crucial for interactions with biological targets.

Visualizing Synthetic Pathways

To illustrate the synthetic logic, the following diagrams outline the general synthetic routes to these pyrazole carbaldehydes.

Vilsmeier_Haack_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction Acetophenone Acetophenone Hydrazone Hydrazone Acetophenone->Hydrazone Ethanol, Acetic Acid Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone 1H_Pyrazole_4_carbaldehyde This compound Hydrazone->1H_Pyrazole_4_carbaldehyde Vilsmeier Reagent DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent

Caption: General workflow for the synthesis of this compound.

Oxidation_Synthesis Pyrazole_Methanol 1H-Pyrazole-3-methanol Oxidation Oxidation Pyrazole_Methanol->Oxidation e.g., MnO2 Pyrazole_Carbaldehyde 1H-Pyrazole-3-carbaldehyde Oxidation->Pyrazole_Carbaldehyde

Caption: Synthesis of 1H-pyrazole-3-carbaldehyde via oxidation.

Conclusion

Both this compound and 1H-pyrazole-3-carbaldehyde are valuable reagents in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The choice between these two isomers should be guided by the specific synthetic strategy and the desired substitution pattern of the target molecule. This compound is readily accessible through the Vilsmeier-Haack reaction, making it a common choice for introducing functionality at the C4 position. The synthesis of 1H-pyrazole-3-carbaldehyde can be more complex but provides access to a different regioisomeric series of compounds. A thorough understanding of their distinct properties and reactivity profiles is essential for the efficient design and development of new pyrazole-based drugs.

References

A Comparative Crystallographic and Performance Analysis of Pyrazole-Containing Compounds: Celecoxib and a Novel N-Substituted Pyrazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic structures and biological performance of two significant pyrazole-containing compounds: the well-established anti-inflammatory drug, Celecoxib, and a promising N-substituted pyrazoline with demonstrated anticancer potential, 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. This objective analysis, supported by experimental data, aims to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key crystallographic and biological performance data for Celecoxib and the selected N-substituted pyrazoline.

Table 1: Crystallographic Data Comparison

ParameterCelecoxib1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 11.89735.0213
b (Å) 8.83615.6834
c (Å) 21.828618.6368
α (°) 9090
β (°) 103.45490
γ (°) 9090
Volume (ų) 2231.751467.67
Z 44
Reference [1]

Table 2: Biological Performance Comparison - Anticancer Activity (IC₅₀ values in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)
Celecoxib 37.2[2]50-100[3]
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Moderate Activity (IC₅₀ 31.19 µg/ml for a similar N-acetyl pyrazoline)[4][5]Not Reported
Pyrazoline A (analogue) 31.19 µg/mlNot Reported

Note: Direct IC₅₀ values for 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone against HeLa and A549 were not available in the reviewed literature. Data for a structurally similar N-acetyl pyrazoline (Pyrazoline A) is provided for a qualitative comparison.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and structural determination are crucial for reproducibility and further research.

Synthesis and Crystallization of Celecoxib

Synthesis: A common route for the synthesis of Celecoxib involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[6]

  • Step 1: Formation of the Diketone: 4-methylacetophenone is reacted with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium methoxide.

  • Step 2: Cyclization: The resulting diketone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent such as ethanol. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyrazole (B372694) ring.

Crystallization: Single crystals of Celecoxib suitable for X-ray diffraction can be obtained by slow evaporation from a solution in a mixture of solvents like acetone (B3395972) and toluene.[7]

  • Dissolve the crude Celecoxib in a minimal amount of a suitable solvent mixture (e.g., acetone/toluene) at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in a refrigerator or ice bath may promote crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis and Crystallization of 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Synthesis: This N-substituted pyrazoline is synthesized through a cyclocondensation reaction between a chalcone (B49325) and hydrazine (B178648) hydrate (B1144303).[1]

  • Step 1: Chalcone Synthesis: (2E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is prepared via a Claisen-Schmidt condensation of 4-chloro-benzaldehyde and 4-hydroxyacetophenone.

  • Step 2: Pyrazoline Formation: The synthesized chalcone is refluxed with hydrazine hydrate in glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the cyclization reaction.

Crystallization: Single crystals for X-ray analysis are typically grown by the slow evaporation method.[1]

  • Dissolve the purified pyrazoline derivative in a suitable solvent, such as dimethylformamide (DMF).

  • Leave the solution undisturbed in a loosely covered container at room temperature.

  • Slow evaporation of the solvent over several days will yield single crystals suitable for diffraction studies.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized protocol for the collection and analysis of single-crystal X-ray diffraction data, applicable to pyrazole-containing compounds.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[8]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors.[10]

Visualizations: Workflows and Pathways

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a pyrazole-containing compound.

experimental_workflow General Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Pyrazole Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

General Workflow for X-ray Crystallography
Signaling Pathway: Mechanism of Action of Celecoxib

This diagram depicts the primary anti-inflammatory mechanism of Celecoxib through the inhibition of the COX-2 enzyme, as well as its potential anticancer effects.

celecoxib_pathway Mechanism of Action of Celecoxib cluster_inflammation Inflammatory Pathway cluster_cancer Anticancer Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Apoptosis Induction of Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Angiogenesis Inhibition of Angiogenesis Celecoxib Celecoxib Celecoxib->COX2 Inhibition Celecoxib->Apoptosis Celecoxib->Cell_Cycle_Arrest Celecoxib->Angiogenesis

Mechanism of Action of Celecoxib
Logical Relationship: Structure-Activity Insights

This diagram illustrates the logical relationship between the structural features of the two compared pyrazole derivatives and their observed biological activities.

structure_activity Structure-Activity Relationship cluster_celecoxib Celecoxib cluster_pyrazoline N-Substituted Pyrazoline cluster_activity Biological Activity celecoxib_structure Celecoxib Structure - Trifluoromethyl group - p-tolyl group - Sulfonamide group anti_inflammatory Anti-inflammatory (COX-2 Inhibition) celecoxib_structure:head->anti_inflammatory  Key for Activity anticancer Anticancer celecoxib_structure:head->anticancer  Exhibits Activity pyrazoline_structure Pyrazoline Structure - 4-Chlorophenyl group - 4-Fluorophenyl group - N-acetyl group pyrazoline_structure:head->anticancer  Exhibits Activity

References

Purity Assessment of 1H-pyrazole-4-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates necessitate robust analytical methodologies. 1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most prevalent and effective method for assessing the purity of this compound and related pyrazole (B372694) derivatives. This technique offers high resolution, sensitivity, and quantitative accuracy, making it the industry standard for quality control.

A typical RP-HPLC method separates compounds based on their hydrophobicity. This compound, a polar molecule, is well-suited for analysis using a non-polar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative method for the purity analysis of this compound, based on established methods for similar pyrazole derivatives.[1]

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 237 nm
Run Time 15 minutes

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Purity Analysis

The purity of the this compound sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

ParameterResult
Retention Time of this compound ~ 4.5 min (Hypothetical)
Total Peak Area Calculated from the chromatogram
Peak Area of this compound Calculated from the chromatogram
Purity (%) (Peak Area of Main Compound / Total Peak Area) x 100

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard, other techniques can provide complementary or confirmatory data. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or the detection of volatile impurities.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and liquid mobile phase with UV detection.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis.May require reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural information.Provides detailed structural information about the main component and impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard.Lower sensitivity compared to HPLC and GC-MS. Requires a higher concentration of the sample.
Melting Point Determination Measurement of the temperature range over which a solid melts.A simple and rapid method for a preliminary assessment of purity. Pure compounds have a sharp melting point.Impurities can depress and broaden the melting point range, but this method is not specific or quantitative.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std inject Inject into HPLC System dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_methods Analytical Methods Purity Purity Assessment of This compound HPLC HPLC-UV (Quantitative Purity) Purity->HPLC GCMS GC-MS (Volatile Impurities) Purity->GCMS NMR NMR Spectroscopy (Structural Confirmation) Purity->NMR MP Melting Point (Preliminary Check) Purity->MP

Caption: Comparison of analytical methods for purity.

Potential Impurities in this compound

The most common synthetic route to this compound is the Vilsmeier-Haack reaction. Potential impurities arising from this process include:

  • Unreacted Starting Materials: Such as the corresponding hydrazone precursor.

  • Reagents and Byproducts: Residual dimethylformamide (DMF) and byproducts from the phosphorus oxychloride (POCl₃) reagent.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially under improper storage conditions.

A well-developed HPLC method should be able to separate the main peak of this compound from all potential process-related impurities and degradation products, demonstrating its stability-indicating nature.

References

A Comparative Guide to Catalysts in Pyrazole Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazole (B372694) and its derivatives is a cornerstone of medicinal chemistry, with this heterocyclic scaffold being a key component in a wide array of pharmaceuticals. The efficiency of pyrazole synthesis is critically dependent on the choice of catalyst, which can significantly influence reaction times, yields, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst is a pivotal step in optimizing pyrazole synthesis. The following table summarizes quantitative data for a range of catalysts, highlighting their performance in different pyrazole synthesis reactions. This allows for a direct comparison of their efficiency under various conditions.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Catalyst Loading (mol%)Reference
Transition Metal Catalysts
Pd-Nanoparticles (in situ)Terminal alkynes, Aryl hydrazinesPEG-400/H₂ONot SpecifiedNot SpecifiedGood to ExcellentNot Specified[1]
Nickel-based heterogeneousAcetophenone, Hydrazine (B178648), Benzaldehyde (B42025)Ethanol (B145695)Room Temp.3 hGood to Excellent10[2]
Copper(I) iodideAcetylenes, DiamineTHF80Not Specified66-93Not Specified[3]
Nano-Catalysts
nano-ZnOPhenylhydrazine (B124118), Ethyl acetoacetate (B1235776)Not SpecifiedNot SpecifiedShort95Not Specified[1][3]
Non-Metal Catalysts
Molecular IodineSulfonyl hydrazides, 1,3-diketones, Sodium sulfinatesNot SpecifiedMildNot SpecifiedNot SpecifiedNot Specified[1]
Oxone and CTABElectron-deficient terminal olefins, α-diazoesters/amidesNot SpecifiedNot SpecifiedShortModerate to ExcellentNot Specified[1]
Green Catalysts
Ammonium (B1175870) ChlorideAcetyl acetone (B3395972), Hydrazine hydrate (B1144303)EthanolReflux4-6 hNot SpecifiedCatalytic amount[4]
Lewis Acid Catalysts
Al(OTf)₃Alkyl α-diazoesters, YnonesNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Knorr Pyrazole Synthesis using a Green Catalyst (Ammonium Chloride)

This protocol details the synthesis of 3,5-dimethyl pyrazole using ammonium chloride as an inexpensive and environmentally benign catalyst.[4]

Materials:

  • Acetyl acetone (20 mmol)

  • Hydrazine hydrate (40 mmol)

  • Ammonium chloride (2 mmol)

  • Ethanol (100 mL)

  • Glacial acetic acid (optional, few drops)

Procedure:

  • Dissolve acetyl acetone in ethanol in a dry round-bottom flask.

  • Add hydrazine hydrate and ammonium chloride to the solution. A few drops of glacial acetic acid can be optionally added.

  • Stir the mixture thoroughly with a magnetic stirrer for 30-45 minutes.

  • Heat the mixture under reflux for 4-6 hours.

  • After cooling to room temperature, filter the mixture to remove the ammonium chloride precipitate.

  • Concentrate the filtrate using a rotary evaporator.

  • Add distilled water to the residue to dissolve any remaining salts.

  • The crude product can then be purified by crystallization.

Protocol 2: One-Pot Synthesis of Pyrazoles using a Nickel-Based Heterogeneous Catalyst

This protocol describes a one-pot synthesis of pyrazole derivatives at room temperature.[2]

Materials:

  • Acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Solid Nickel-based heterogeneous catalyst (10 mol%)

  • Benzaldehyde (0.1 mol)

  • Ethanol (10 mL)

Procedure:

  • Charge a round-bottom flask with acetophenone, hydrazine, and the nickel-based catalyst in ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature, monitoring the reaction by TLC.

  • Upon completion, wash the product with water and toluene (B28343) to remove unreacted materials.

  • The final product can be purified by recrystallization from methanol (B129727) or by column chromatography.

Protocol 3: Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst

This method provides a highly efficient and environmentally friendly approach to pyrazole synthesis.[1]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • nano-ZnO catalyst

Procedure:

  • The condensation of phenylhydrazine and ethyl acetoacetate is carried out in the presence of a catalytic amount of nano-ZnO.

  • The specific reaction conditions (solvent, temperature, and reaction time) should be optimized for the specific substrates, but are generally mild with short reaction times.

  • The work-up procedure is typically straightforward, leading to high yields of the desired 1,3,5-substituted pyrazole.

Visualizing the Process

To better understand the experimental workflow and the relationships between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (e.g., 1,3-dicarbonyl, hydrazine) Mixing Mix Reactants, Catalyst, Solvent Reactants->Mixing Catalyst Choose Catalyst (e.g., Metal, Nano, Green) Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Apply Heat (if required) Mixing->Heating Monitoring Monitor Progress (TLC, etc.) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction/Filtration Quenching->Extraction Purification Purification (Crystallization, Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for catalyzed pyrazole synthesis.

Catalyst_Comparison_Logic cluster_catalyst_types Catalyst Types cluster_performance Performance Characteristics Transition_Metals Transition Metals (Pd, Ni, Cu) High_Yield High Yield Transition_Metals->High_Yield High_Turnover High Turnover/Reusability Transition_Metals->High_Turnover Nano_Catalysts Nano-Catalysts (nano-ZnO) Nano_Catalysts->High_Yield Mild_Conditions Mild Conditions Nano_Catalysts->Mild_Conditions Short_Reaction_Time Short Reaction Time Nano_Catalysts->Short_Reaction_Time Non_Metal_Catalysts Non-Metal Catalysts (Iodine, Oxone) Non_Metal_Catalysts->Mild_Conditions Non_Metal_Catalysts->Short_Reaction_Time Green_Catalysts Green Catalysts (NH4Cl) Cost_Effective Cost-Effective Green_Catalysts->Cost_Effective Environmentally_Friendly Environmentally Friendly Green_Catalysts->Environmentally_Friendly

References

The Tale of Two Environments: Correlating In Vitro Efficacy with In Vivo Outcomes for Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the critical transition from laboratory benchtop to preclinical models in the development of pyrazole-based therapeutics. This report details a comparative analysis of in vitro and in vivo studies, presenting key quantitative data, experimental protocols, and visual workflows to illuminate the path from cellular assays to whole-organism responses.

The journey of a drug from conception to clinic is a meticulous process of validation, where promising results in the controlled environment of a petri dish must translate to tangible therapeutic effects in a complex living system. For pyrazole-based compounds, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities, this transition is a critical juncture.[1] This guide provides an objective comparison of in vitro and in vivo studies for this important class of drugs, with a focus on their well-established anti-inflammatory and anticancer properties. By presenting quantitative data from various studies in a standardized format and detailing the experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for their own discovery and development endeavors.

From Cellular Targets to Systemic Effects: A Comparative Data Overview

The initial assessment of a drug candidate's potential typically begins with in vitro assays, which offer a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action at a molecular level. However, the true test of a drug's therapeutic value lies in its in vivo performance, where factors such as absorption, distribution, metabolism, and excretion (ADME) come into play. The following tables summarize quantitative data from both in vitro and in vivo studies of representative pyrazole-based drugs, highlighting the frequent correlation—and occasional divergence—between the two testing environments.

In Vitro vs. In Vivo Anti-Inflammatory Activity of Pyrazole (B372694) Derivatives

Pyrazole-based compounds have long been recognized for their potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2] Celecoxib, a well-known selective COX-2 inhibitor, serves as a prime example of a pyrazole-containing drug with a strong correlation between its in vitro enzymatic inhibition and its in vivo efficacy in animal models of inflammation.[1][3]

CompoundIn Vitro TargetIn Vitro AssayIC50 (µM)In Vivo ModelIn Vivo OutcomeReference
CelecoxibCOX-2Enzyme Inhibition Assay0.045Carrageenan-induced Paw Edema (Rat)Significant inhibition of paw edema[4]
Asparacosin ACOX-2Enzyme Inhibition Assay-Carrageenan-induced Paw Edema (Rat)Significant inhibition of paw edema at 20 and 40 mg/kg[3]
Compound 33COX-2Enzyme Inhibition Assay0.039Carrageenan-induced Paw Edema (Rat)Confirmed in vivo activity[4]
Compound 34COX-2Enzyme Inhibition Assay0.034Carrageenan-induced Paw Edema (Rat)Confirmed in vivo activity[4]
Compound 35aCOX-2Colorimetric Enzyme Assay0.55Carrageenan-induced Paw Edema (Rat)91.11% edema inhibition[4]
Compound 35bCOX-2Colorimetric Enzyme Assay0.61Carrageenan-induced Paw Edema (Rat)-[4]
In Vitro vs. In Vivo Anticancer Efficacy of Pyrazole-Based Kinase Inhibitors

In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5] The translation of in vitro cytotoxicity against cancer cell lines to in vivo tumor growth inhibition is a key milestone in the development of these targeted therapies.

CompoundIn Vitro TargetIn Vitro Cell LineIC50 (µM)In Vivo ModelIn Vivo OutcomeReference
RuxolitinibJAK1/2--Tumor Xenograft (Mouse)Inhibition of tumor growth[1]
Compound 21Aurora-A kinaseHCT1160.39--[6]
MCF-70.46[6]
Compound 29Aurora A/B kinaseU937, K562, HT29, A549, LoVo---[6]
Compound 30BRAF (V600E)WM266.40.19--[6]
Compound 35-HCT-1161.1--[6]
Huh-71.6[6]
MCF-73.3[6]
Compound 41-HCT-116-Xenografted model of HCT-116Noteworthy antitumor potential[6]
Compound 42-WM 266.40.12--[6]
MCF-70.16[6]
Compound 50EGFR/VEGFR-2HepG20.71--[5]
Compound 3iVEGFR-2PC-31.24Tumor Xenograft (Mice)49.8% inhibition of tumor proliferation[7]

Illuminating the Path: Experimental Protocols and Workflows

Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments cited in this guide, offering a transparent view of how the comparative data was generated.

In Vitro Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay:

The efficacy of pyrazole compounds as COX-1 and COX-2 inhibitors is assessed using an in vitro enzyme immunoassay (EIA) or a colorimetric assay.[4] The general principle involves incubating the respective enzyme (COX-1 or COX-2) with the test compound at various concentrations. Arachidonic acid, the substrate for COX enzymes, is then added to initiate the reaction. The amount of prostaglandin (B15479496) E2 (PGE2) produced, a primary product of the COX pathway, is then quantified. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is subsequently calculated.

Cancer Cell Line Cytotoxicity Assay (MTT Assay):

The cytotoxic effects of pyrazole derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

In Vivo Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2][3]

  • Animal Model: Male Wistar rats are typically used.[3]

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the hind paw of the rats.[3]

  • Treatment: The test compound (e.g., Celecoxib, Asparacosin A) or vehicle is administered orally at various doses prior to the carrageenan injection.[3]

  • Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.

Tumor Xenograft Study in Mice:

This model is crucial for assessing the in vivo anticancer efficacy of pyrazole-based compounds.[1]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., HCT-116, PC-3) are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The pyrazole-based inhibitor (e.g., Ruxolitinib) or a vehicle is administered according to a predetermined schedule (e.g., daily oral gavage).[1]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.[1]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specific size. The tumors are then excised, weighed, and may be used for further analysis. The percentage of tumor growth inhibition is calculated.

Visualizing the Mechanisms and Methodologies

To further clarify the complex processes involved in pyrazole-based drug action and evaluation, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Anti-inflammatory Action of Celecoxib Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB_Complex NF-κB / IκBα Complex (Inactive) Inflammatory_Stimuli->NF_kB_Complex Activates NF_kB_Active Active NF-κB NF_kB_Complex->NF_kB_Active Releases IκBα Nucleus Nucleus NF_kB_Active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription COX2_iNOS COX-2, iNOS, Cytokines Gene_Transcription->COX2_iNOS Arachidonic_Acid Arachidonic Acid COX2_iNOS->Arachidonic_Acid Acts on Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid->Prostaglandins Converted by COX-2 Celecoxib_Inhibits_NFkB Celecoxib Celecoxib_Inhibits_NFkB->NF_kB_Complex Inhibits Activation Celecoxib_Inhibits_COX2 Celecoxib Celecoxib_Inhibits_COX2->Prostaglandins Inhibits Conversion

Caption: Celecoxib inhibits COX-2 and the NF-κB signaling pathway.[1]

G cluster_1 In Vivo Xenograft Experimental Workflow Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (e.g., Oral Gavage) Randomization->Drug_Administration Monitoring Regular Monitoring of Tumor Volume & Body Weight Drug_Administration->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weighing, and Analysis Endpoint->Analysis

Caption: General workflow for an in vivo tumor xenograft study.[1]

Conclusion

The development of pyrazole-based drugs, whether for inflammation or cancer, relies on a systematic and rigorous evaluation process that bridges the gap between in vitro and in vivo studies. While in vitro assays provide essential information on a compound's specific molecular interactions and potency, in vivo models are indispensable for understanding its overall efficacy, safety, and pharmacokinetic profile in a physiological context. The data and protocols presented in this guide underscore the importance of this dual approach. A strong correlation between in vitro and in vivo results, as often observed with successful pyrazole-based drugs, provides a solid foundation for further clinical development. Conversely, discrepancies can offer valuable insights into potential challenges such as poor bioavailability or off-target effects, guiding further optimization of the drug candidate. Ultimately, a comprehensive understanding of both the in vitro and in vivo characteristics of pyrazole-based compounds is paramount for translating promising laboratory findings into effective clinical therapies.

References

Pyrazole Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comparative analysis of pyrazole derivatives as potent kinase inhibitors, a class of drugs pivotal in oncology and inflammation research.[3] We will delve into the structure-activity relationships (SAR) of these compounds, present quantitative data from key studies, and provide detailed experimental protocols to support further research and development.

Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

The potency and selectivity of pyrazole derivatives as kinase inhibitors are intricately linked to the nature and position of substituents on the pyrazole ring.[4][5] The pyrazole core can effectively mimic the purine (B94841) base of ATP, enabling it to bind to the ATP-binding pocket of kinases.[3] The nitrogen atoms of the pyrazole ring often act as hydrogen bond donors or acceptors, forming crucial interactions with the hinge region of the kinase.[2][6]

Substitutions at various positions on the pyrazole ring allow for the fine-tuning of inhibitory activity and selectivity. For instance, bulky substituents at the N1 position can enhance potency and modulate selectivity across different kinase families. Aryl groups at the C3 and C5 positions are common, and their substitution patterns significantly influence binding affinity through hydrophobic and electronic interactions.[7] The exploration of different functional groups, such as amides, sulfonamides, and ureas, attached to the pyrazole core has led to the discovery of highly potent and selective inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and Cyclin-Dependent Kinases (CDKs).[2][8][9]

Comparative Analysis of Pyrazole Derivatives as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer.[10] The following table summarizes the in vitro inhibitory activity of a series of novel pyrazole derivatives against CDK2/cyclin A2, highlighting the impact of different substitutions on their potency.

Compound IDR1R2R3CDK2 IC50 (µM)[11]
4 HH4-Fluorophenyl3.82[11]
7a HH4-Chlorophenyl2.0[11]
7d HH4-Bromophenyl1.47[11]
9 HH4-Nitrophenyl0.96[11]
Roscovitine (Reference) ---0.99[3]

This table presents a selection of compounds for comparative purposes and is not exhaustive.

The data clearly indicates that the nature of the substituent on the phenyl ring at the C4 position of the pyrazole core significantly influences the inhibitory activity against CDK2. A progressive increase in potency is observed with the introduction of electron-withdrawing groups, with the nitro-substituted compound 9 exhibiting the highest potency, comparable to the well-known CDK inhibitor, Roscovitine.[3][11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK2/cyclin A2)

This protocol outlines a typical procedure for determining the in vitro kinase inhibitory activity of pyrazole derivatives against CDK2/cyclin A2 using an ADP-Glo™ Kinase Assay kit.[1]

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • ATP, substrate (e.g., Histone H1)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test pyrazole derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Add the test compounds, a positive control inhibitor (e.g., Roscovitine), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Add the CDK2/cyclin A2 enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to its Km value for CDK2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which correlates with the amount of ADP produced and thus the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treat the cells with various concentrations of the pyrazole derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizations

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Cyclin A Cyclin A Cyclin A->CDK2 pRb pRb CDK4/6->pRb phosphorylates CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits E2F->S Phase promotes Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->CDK2 inhibit

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives Purification Purification Synthesis of Pyrazole Derivatives->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Structural Analysis (NMR, MS)->In Vitro Kinase Assay (IC50) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) In Vitro Kinase Assay (IC50)->Cell Viability Assay (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (e.g., MTT)->Mechanism of Action Studies SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis Design of New Analogs Design of New Analogs SAR Analysis->Design of New Analogs Design of New Analogs->Synthesis of Pyrazole Derivatives

Caption: Experimental workflow for pyrazole derivative drug discovery.

References

A Spectroscopic Showdown: Distinguishing Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of pyrazole (B372694) and its common methylated isomers—1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole—supported by experimental data and protocols.

The subtle differences in the atomic arrangement of these isomers result in distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous structural elucidation. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Chemical Shifts and Coupling

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the pyrazole ring and the location of the methyl substituent.

¹H NMR Spectroscopy

The ¹H NMR spectra of pyrazole and its methyl-substituted isomers reveal characteristic chemical shifts and splitting patterns. In deuterated chloroform (B151607) (CDCl₃), pyrazole itself exhibits a triplet for the H4 proton and a doublet for the H3/H5 protons due to tautomerism. The introduction of a methyl group breaks this symmetry and provides a clear diagnostic marker.

Table 1: ¹H NMR Spectroscopic Data for Pyrazole Isomers (in CDCl₃)

CompoundProtonChemical Shift (δ) [ppm]Multiplicity
PyrazoleH3/H5~7.66d
H4~6.37t
NH~12.7 (broad)s
1-MethylpyrazoleH3~7.3d
H5~6.2d
H4~7.5t
N-CH₃~3.8s
3-MethylpyrazoleC5-H~7.48d
C4-H~6.06d
C3-CH₃~2.34s
N-H~10.88 (broad)s
4-MethylpyrazoleH3/H5~7.4s
C4-CH₃~2.1s
NH~11.5 (broad)s

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shift of the methyl carbon and the ring carbons being particularly informative for isomer identification.

Table 2: ¹³C NMR Spectroscopic Data for Pyrazole Isomers (in CDCl₃)

CompoundCarbonChemical Shift (δ) [ppm]
PyrazoleC3/C5~134.7
C4~105.7
1-MethylpyrazoleC3~138
C5~129
C4~105
N-CH₃~39
3-MethylpyrazoleC3~145
C5~135
C4~105
C3-CH₃~11-13
4-MethylpyrazoleC3/C5~134.9
C4~112.9
C4-CH₃~9.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational Spectroscopy: The IR Signature

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The C-H, N-H, and C=N stretching and bending frequencies provide characteristic bands for pyrazole and its isomers.

Table 3: Key IR Absorption Bands for Pyrazole Isomers (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C=N StretchC-N Stretch
Pyrazole~3140 (broad)~3050~1530~1290[1]
1-Methylpyrazole-~3100-3000~1520~1300
3-Methylpyrazole~3200-3400 (broad)~3100-3000~1550~1280
4-Methylpyrazole~3200-3400 (broad)~3100-3000~1540~1295

Mass Spectrometry: Fragmentation Patterns as Clues

Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. While all methylpyrazole isomers have the same molecular weight (82.10 g/mol ), their fragmentation patterns can differ, aiding in their differentiation.

Table 4: Mass Spectrometry Data for Pyrazole Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrazole68[2]41, 39
1-Methylpyrazole82[3]81, 54, 42[3][4]
3-Methylpyrazole8281, 54, 53
4-Methylpyrazole8281, 54, 53

The fragmentation of methylpyrazoles often involves the loss of a hydrogen atom to form a stable cation (m/z 81) or the loss of HCN or a methyl radical followed by rearrangement.

Experimental Protocols

Accurate spectroscopic data acquisition is contingent on standardized experimental procedures.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 10-20 mg of the pyrazole isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Utilize a standard single-pulse experiment with a 90° pulse angle. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples (1-methylpyrazole), a thin film can be prepared between two KBr or NaCl plates. For solid samples (pyrazole, 3-methylpyrazole, 4-methylpyrazole), a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample holder (salt plates or KBr pellet). Then, record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like pyrazole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating ions from these molecules.

  • Mass Analysis : A quadrupole or time-of-flight mass analyzer separates the ions based on their mass-to-charge ratio.

Visualization of the Analytical Workflow

The logical process for distinguishing pyrazole isomers based on their spectroscopic data can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Pyrazole Isomer Mixture NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Characteristic Bands (N-H, C-H, C=N) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Pyrazole Pyrazole NMR_Data->Pyrazole Methylpyrazole_1 1-Methylpyrazole NMR_Data->Methylpyrazole_1 Methylpyrazole_3 3-Methylpyrazole NMR_Data->Methylpyrazole_3 Methylpyrazole_4 4-Methylpyrazole NMR_Data->Methylpyrazole_4 IR_Data->Pyrazole IR_Data->Methylpyrazole_1 IR_Data->Methylpyrazole_3 IR_Data->Methylpyrazole_4 MS_Data->Pyrazole MS_Data->Methylpyrazole_1 MS_Data->Methylpyrazole_3 MS_Data->Methylpyrazole_4

Caption: Workflow for pyrazole isomer identification.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between pyrazole and its methylated isomers, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and materials science.

References

A Comparative Guide to Modern Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of this heterocycle is therefore of paramount importance. This guide provides an objective comparison of traditional and emerging methods for pyrazole synthesis, supported by experimental data to inform synthetic strategy.

At a Glance: Benchmarking Pyrazole Synthesis Strategies

The selection of a synthetic route to pyrazoles depends on factors such as desired substitution patterns, scalability, and the need for "green" protocols. This guide compares the classical Knorr synthesis with three modern approaches: a one-pot synthesis from ketones and acid chlorides, microwave-assisted synthesis from α,β-unsaturated carbonyls, and a continuous flow synthesis from ynones.

Data Presentation: A Comparative Overview

The following table summarizes key performance indicators for representative examples of each synthetic method, allowing for a direct comparison of their efficiency and reaction conditions.

MethodStarting MaterialsKey Reagents/ConditionsTemperatureTimeYield (%)
Classical: Knorr Synthesis Ethyl acetoacetate (B1235776), PhenylhydrazineAcetic acid (catalyst)135-145 °C1 hour~90%
Modern: One-Pot Synthesis Ketone, Acid chloride, Hydrazine (B178648) hydrate (B1144303)LiHMDS, Toluene (B28343), Acetic acid, Ethanol (B145695)0 °C to reflux~10 minutes75-95%
Modern: Microwave-Assisted Chalcone, Hydrazine hydrateEthanol, Acetic acid (catalyst)120 °C7-10 minutes68-86%[1]
Modern: Flow Chemistry Terminal alkyne, Acyl chloride, Hydrazinen-BuLi, Copper catalystRoom Temp. to 120 °C~70 min (residence)54-90%[2]

Experimental Protocols

Detailed methodologies for the key compared synthetic routes are provided below.

Classical Method: Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[3]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, carefully add the ethyl acetoacetate followed by the phenylhydrazine. Note that this addition is exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it in an ice-water bath.

  • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.

  • Collect the solid by vacuum filtration and wash thoroughly with diethyl ether.

  • The pure product can be obtained by recrystallization from ethanol.

Modern Method: One-Pot Synthesis from Ketones and Acid Chlorides

This protocol provides a rapid and general one-pot synthesis of 3,5-disubstituted pyrazoles.[4][5]

Materials:

  • Ketone (2 mmol)

  • Acid chloride (1 mmol)

  • Hydrazine hydrate (2 mL) or substituted hydrazine (5 mmol)

  • Toluene (5 mL, dry)

  • LiHMDS (2.1 mL, 1.0 M in THF)

  • Acetic acid (2 mL)

  • Ethanol (10 mL)

  • THF (5 mL)

Procedure:

  • Dissolve the ketone (2 mmol) in 5 mL of dry toluene in a screw-cap vial under a nitrogen atmosphere and cool to 0 °C.

  • Add LiHMDS (2.1 mL, 1.0 M in THF, 2.1 mmol) quickly via syringe with stirring. Let the resulting anion form for approximately 1 minute.

  • Add the acid chloride (1 mmol) in one portion via syringe with stirring.

  • Remove the vial from the ice bath and allow it to stand for 1 minute.

  • Add 2 mL of acetic acid with stirring, followed by 10 mL of ethanol and 5 mL of THF to create a homogeneous mixture.

  • Add hydrazine hydrate (2 mL) or a substituted hydrazine (5 mmol). The mixture will auto-reflux. Hold at this temperature for 5 minutes.

  • Pour the resulting solution into a 1.0 M NaOH solution and extract with ethyl acetate.

  • Wash the organic fraction with brine, dry over Na2SO4, and evaporate under reduced pressure to yield the pyrazole product.

Modern Method: Microwave-Assisted Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This protocol describes the synthesis of quinolin-2(1H)-one-based pyrazole derivatives.[1]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol)

  • Arylhydrazine (1.2 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a microwave reactor vessel, combine the α,β-unsaturated ketone (1 mmol) and the arylhydrazine (1.2 mmol) in glacial acetic acid (5 mL).

  • Seal the vessel and irradiate in a microwave reactor at 360 W and 120 °C for 7–10 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Modern Method: Continuous Flow Synthesis of 3,5-Disubstituted Pyrazoles

This two-step flow process synthesizes 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine.[2]

System Setup:

  • Two syringe pumps

  • T-mixer

  • Two heated reactor coils (Coil 1 for homocoupling, Coil 2 for hydroamination)

  • Back pressure regulator

Procedure:

  • Stream 1: A solution of the terminal alkyne and a copper catalyst (e.g., CuBr2) in a suitable solvent (e.g., DMSO) is loaded into the first syringe pump.

  • Stream 2: A solution of hydrazine monohydrate in the same solvent is loaded into the second syringe pump.

  • The two streams are pumped through a T-mixer and into the first heated reactor coil to facilitate the copper-mediated homocoupling of the alkyne to form a 1,3-diyne intermediate.

  • The output from the first coil is then passed through the second heated coil where the Cope-type hydroamination with hydrazine occurs to form the pyrazole ring.

  • The product stream is collected after the back pressure regulator. The total residence time is typically around 70 minutes.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the compared pyrazole synthesis methods.

G cluster_0 Classical vs. Modern Pyrazole Synthesis Workflows cluster_1 Knorr Synthesis cluster_2 One-Pot Synthesis A1 1,3-Dicarbonyl C1 Condensation & Cyclization (Reflux, 1 hr) A1->C1 B1 Hydrazine B1->C1 D1 Pyrazole C1->D1 A2 Ketone C2 In situ Diketone Formation (LiHMDS, 0°C) A2->C2 B2 Acid Chloride B2->C2 D2 Hydrazine Addition (Auto-reflux, 5 min) C2->D2 E2 Pyrazole D2->E2 G cluster_0 Advanced Pyrazole Synthesis Workflows cluster_1 Microwave-Assisted Synthesis cluster_2 Flow Chemistry A1 α,β-Unsaturated Carbonyl C1 Microwave Irradiation (120°C, 7-10 min) A1->C1 B1 Hydrazine B1->C1 D1 Pyrazole C1->D1 A2 Terminal Alkyne C2 Pump & Mix A2->C2 B2 Hydrazine B2->C2 D2 Heated Coil 1 (Diyne Formation) C2->D2 E2 Heated Coil 2 (Cyclization) D2->E2 F2 Pyrazole Collection E2->F2

References

Evaluating the Cytotoxicity of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a cornerstone of modern medicine, with pyrazole-containing compounds emerging as a particularly promising class due to their diverse biological activities, including potent anticancer properties.[1] Effective preclinical evaluation of these compounds necessitates rigorous assessment of their cytotoxic effects. This guide provides a comparative overview of common cytotoxicity assays, presenting experimental data for a selection of novel pyrazole (B372694) derivatives and detailing the methodologies for key experiments.

Comparative Cytotoxicity Data

The cytotoxic potential of novel pyrazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. The following tables summarize the cytotoxic activities of various pyrazole derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity (IC50/CC50 in µM) of Selected Pyrazole Compounds

CompoundTarget/ClassCell LineCancer TypeIC50/CC50 (µM)Reference
Compound 6h Pyrazole-oxindole conjugateJurkatAcute T cell leukemia4.36 ± 0.2[2]
Compound 7a Pyrazole-indole hybridHepG2Liver Carcinoma6.1 ± 1.9[3]
Compound 7b Pyrazole-indole hybridHepG2Liver Carcinoma7.9 ± 1.9[3]
Compound 5f Pyrazole-indole hybridHepG2Liver Carcinoma23.7 ± 3.1[3]
Compound 5 Pyrazole derivativeMCF-7Breast Cancer8.03[4]
Compound 5 Pyrazole derivativeHepG2Liver Carcinoma13.14[4]
PTA-1 Pyrazole derivativeCCRF-CEMLeukemia10 (24h CC50)[5]
Fluorinated Pyrazole 3a Pyrazole-based heterocycleMCF-7Breast Cancer0.64 - 7.73 (range)[6]
Fluorinated Pyrazole 10b Pyrazole-based heterocycleMCF-7Breast Cancer0.64 - 7.73 (range)[6]
Fluorinated Pyrazole 11a Pyrazole-based heterocycleMCF-7Breast Cancer0.64 - 7.73 (range)[6]
Compound 1 Pyrazole derivativeA549Lung Cancer613.22[7]
Compound 2 Pyrazole derivativeA549Lung Cancer220.20[7]

Note: The activity of Doxorubicin, a standard chemotherapy agent, against HepG2 cells was reported with an IC50 of 24.7 ± 3.2 µM[3].

Key Cytotoxicity Assays: A Comparative Overview

Several assays are routinely employed to assess the cytotoxicity of novel compounds. The choice of assay can depend on the compound's mechanism of action and potential for interference with assay components.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.[1][8]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[9]
LDH Release Assay Quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[10][11]A good alternative when compounds interfere with the MTT assay. Measures membrane integrity.Less sensitive than MTT for early-stage cytotoxicity. Can be affected by LDH present in serum.[11]
Apoptosis Assays (e.g., Annexin V/PI) Detects markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).[2][12]Provides mechanistic insights into the mode of cell death (apoptosis vs. necrosis).More complex and time-consuming than viability assays. Requires specialized equipment (flow cytometer).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. The following sections provide protocols for commonly used assays in the evaluation of pyrazole compounds.

Preparation of Pyrazole Compound Stock and Working Solutions

Proper preparation of the test compounds is critical for accurate and reproducible results.[1]

  • Stock Solution Preparation: Dissolve the pyrazole compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1] Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[1]

Cell Viability - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][13]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1][8]

  • DMSO[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1][13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazole compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][13] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[1]

Membrane Integrity - Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10][11]

Principle:

LDH, a stable cytosolic enzyme, is released into the cell culture medium upon damage to the plasma membrane.[11][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[11]

General Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the pyrazole compound as described for the MTT assay. Include appropriate controls: a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a no-cell background control.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains the substrate (lactate) and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).[11]

  • Stop Reaction and Measure Absorbance: Add a stop solution to terminate the reaction. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Apoptosis Detection - Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12]

Principle:

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at the desired concentrations for the specified time. Include untreated and vehicle controls.[1]

  • Cell Harvesting: After treatment, collect both adherent and floating cells.[1]

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for a specified time.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of four cell populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

G cluster_prep Compound & Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Prepare Pyrazole Stock & Working Solutions treat_cells Treat Cells with Pyrazole Compounds compound_prep->treat_cells cell_culture Culture & Seed Cancer Cells cell_culture->treat_cells mtt MTT Assay (Viability) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh apoptosis Apoptosis Assay (Mechanism) treat_cells->apoptosis data_analysis Determine IC50/CC50 & Elucidate Mechanism mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General workflow for evaluating the cytotoxicity of novel pyrazole compounds.

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic and/or extrinsic pathways.[12][15][16]

G cluster_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway pyrazole_ext Pyrazole Compound death_receptor Death Receptor pyrazole_ext->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 pyrazole_int Pyrazole Compound ros ROS Generation pyrazole_int->ros bax Bax (Pro-apoptotic) pyrazole_int->bax bcl2 Bcl-2 (Anti-apoptotic) pyrazole_int->bcl2 Inhibits mitochondrion Mitochondrion ros->mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

A Comparative Guide to the Efficacy of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic applications.[1][2][3] Its synthetic accessibility and versatile structure allow for the development of potent and selective inhibitors for a wide range of enzyme targets, particularly kinases and cyclooxygenases.[1][4] This guide provides a comparative analysis of the efficacy of various pyrazole-based inhibitors, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Activity

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following tables summarize the inhibitory activities of several key pyrazole-based compounds against different enzyme families.

Table 1: Janus Kinase (JAK) Inhibitory Activity

The Janus kinase (JAK) family of enzymes is central to signaling pathways for numerous cytokines and growth factors, making them key targets for inflammatory diseases and cancers.[5][6][7]

CompoundTarget(s)IC50 (nM)Notes
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)The first FDA-approved JAK inhibitor for myelofibrosis.[8] It is a selective JAK1/JAK2 inhibitor.[1]
Tofacitinib JAK1, JAK2, JAK315.1 (JAK1), 77.4 (JAK2), 55.0 (JAK3)An inhibitor of JAK1/2/3 used for treating autoimmune diseases.[8]
AZ960 JAK2< 3A potent pyrazolo-nicotinonitrile compound.[8]
Aminopyrazole Analogue JAK2, JAK32.2 (JAK2), 3.5 (JAK3)A potent inhibitor containing a chloride atom substitution.[8]

Table 2: Cyclooxygenase (COX) Inhibitory Activity

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, responsible for the synthesis of prostaglandins.[9][10] Pyrazole-based inhibitors, like Celecoxib, are designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[11]

CompoundTarget(s)IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.04 - 0.2~375
Deracoxib COX-20.08 - 0.3~30 - 100
SC-558 COX-20.001>1000
Phenylbutazone COX-1, COX-22.8 (COX-1), 1.5 (COX-2)~0.5

Data compiled from multiple sources for illustrative comparison. Actual values may vary based on specific assay conditions.[11][12][13][14]

Table 3: Other Kinase Inhibitory Activity

The pyrazole scaffold is integral to inhibitors targeting a diverse range of other protein kinases involved in cell proliferation and survival, making them valuable in oncology research.[15][16]

CompoundTarget(s)IC50 (nM)Notes
Afuresertib (GSK2110183) Akt10.08 (Ki value)A potent, ATP-competitive pyrazole-based Akt inhibitor.[1][15]
Compound 2 (Afuresertib Analogue) Akt11.3A rigid analogue of Afuresertib with high potency.[15]
Crizotinib ALK~20-50An FDA-approved drug for ALK-positive non-small cell lung cancer.[15][17]
Compound 8a (Macrocycle) BMPR2506A selective, macrocyclic inhibitor of Bone Morphogenetic Protein Receptor Type 2.[18]
Compound 9 (Pyrazole Derivative) CDK2960A novel pyrazole derivative showing strong CDK2 inhibition.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of these inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK P_JAK P-JAK (Active) JAK->P_JAK Autophosphorylation STAT STAT P_STAT P-STAT P_JAK->STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor Pyrazole-Based JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->P_JAK Inhibits

Caption: Pyrazole-based inhibitors block the JAK-STAT pathway.

COX_Pathway Cyclooxygenase (COX) Inflammatory Pathway cluster_cox COX Enzymes cluster_prostaglandins Prostanoids PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Cleavage COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PG_Homeostatic Homeostatic PGs (Stomach lining, Platelets) PGH2->PG_Homeostatic PG_Inflammatory Inflammatory PGs (Pain, Fever, Inflammation) PGH2->PG_Inflammatory Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental_Workflow General Enzyme Inhibition Assay Workflow prep 1. Preparation - Prepare buffer, enzyme, substrate - Serially dilute pyrazole inhibitor setup 2. Assay Setup (96-well plate) - Add buffer, inhibitor, and enzyme - Incubate for pre-determined time prep->setup init 3. Reaction Initiation - Add substrate to all wells setup->init detect 4. Detection - Measure reaction rate (e.g., change in absorbance/fluorescence) init->detect analyze 5. Data Analysis - Plot enzyme activity vs. inhibitor concentration - Calculate IC50 value detect->analyze

Caption: Workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

A standardized and reproducible protocol is essential for the comparative evaluation of enzyme inhibitors. Below is a generalized methodology for an in- vitro enzyme inhibition assay, which can be adapted for specific kinases or other enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Specific enzyme substrate

  • Optimized assay buffer (pH and ionic strength)

  • Synthesized pyrazole inhibitor compound

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplates (e.g., black plates for fluorescence assays)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control (a known inhibitor for the target enzyme)

  • Negative control (DMSO vehicle)

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the pyrazole inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of test concentrations (e.g., 100 µM to 0.01 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer at predetermined optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the serially diluted inhibitor solutions to the experimental wells.

    • Add the positive control and negative control (DMSO vehicle) to their respective wells.

    • Add the enzyme solution to all wells except for the "no enzyme" blank controls.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.[20]

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the signal (absorbance, fluorescence, or luminescence) over time. The rate of signal change is proportional to the enzyme activity.[20]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration from the kinetic reads.

    • Normalize the data by setting the activity in the negative control (DMSO) wells to 100% and the activity in the "no enzyme" or positive control wells to 0%.

    • Plot the normalized enzyme activity (as a percentage) against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[20]

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Pyrazole-4-Carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1H-pyrazole-4-carbaldehyde, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4Exclamation MarkWarningH302: Harmful if swallowed
Skin Corrosion/Irritation2Exclamation MarkWarningH315: Causes skin irritation
Sensitization, Skin1Exclamation MarkWarningH317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation1CorrosionDangerH318: Causes serious eye damage
Specific target organ toxicity, single exposure3Exclamation MarkWarningH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2][3]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[2] In cases of potential significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[2][3][4][5] If ventilation is inadequate, a suitable respirator should be worn.[2]

When handling the compound, avoid contact with skin and eyes, and do not ingest.[4] Do not eat, drink, or smoke in the work area.[2][3] Keep containers tightly closed when not in use.[2][3][4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal program.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container designated for solid chemical waste.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as solid hazardous waste.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Corrosive," "Irritant").

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4] Keep containers tightly closed.[3][4][5]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Sweep or shovel the absorbed material into a suitable container for disposal.[4][5]

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and contact your institution's emergency response team or EHS department.

    • Prevent the spill from entering drains or waterways.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][4][5] If skin irritation or a rash occurs, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4][5] If the person feels unwell, seek medical advice.[4]

  • Ingestion: If swallowed, rinse the mouth with water.[3][4] Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Waste Generated? ppe->waste_gen spill Spill Occurs? ppe->spill waste_gen->ppe No solid_waste Solid Waste (Unused chemical, contaminated items) waste_gen->solid_waste Yes liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes containerize_solid Collect in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Waste Area containerize_solid->storage containerize_liquid->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End disposal->end spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->storage

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1H-pyrazole-4-carbaldehyde (CAS No. 35344-95-7). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, leads to serious eye damage, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedMust be tightly fitting with side-shields to protect against chemical splashes.[2]
Hand Protection Chemical-resistant glovesConforming to EU Directive 89/686/EEC and the standard EN 374To prevent skin contact and irritation. Gloves must be inspected before use.[2]
Body Protection Flame-resistant lab coatFull coverage of armsTo protect skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodStandard laboratory ventilationAll handling of the solid compound and its solutions should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
Foot Protection Closed-toe shoesStandard laboratory footwearTo protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Work in a certified chemical fume hood prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 handle2 Dissolve in the appropriate solvent handle1->handle2 handle3 Perform the chemical reaction handle2->handle3 clean1 Quench the reaction and work up as required handle3->clean1 clean2 Segregate all waste streams clean1->clean2 clean3 Decontaminate glassware and work surfaces clean2->clean3 clean4 Doff PPE in the correct order clean3->clean4 clean5 Dispose of waste through approved channels clean4->clean5

Caption: Logical workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure that a certified chemical fume hood is in operation.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling and Experimentation:

    • Carefully weigh the required amount of this compound. Avoid generating dust.[4]

    • If dissolving, add the solid to the solvent slowly.

    • Conduct the experiment, keeping all apparatus within the fume hood.

  • Cleanup:

    • Upon completion of the experiment, safely quench the reaction if necessary.

    • Segregate waste into appropriate, labeled containers (e.g., solid waste, liquid waste).

    • Thoroughly decontaminate all glassware and work surfaces.

    • Remove PPE in the reverse order of donning to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Plan for this compound

Waste TypeContainerDisposal Procedure
Solid Waste Labeled hazardous solid waste containerIncludes excess solid compound, contaminated weighing papers, gloves, and other disposable labware.
Liquid Waste Labeled hazardous liquid waste containerIncludes reaction mixtures and waste solvents. Do not mix with incompatible waste streams.
Sharps Waste Puncture-proof sharps containerIncludes any contaminated needles or other sharp objects.

Disposal Workflow

cluster_segregation Waste Segregation cluster_collection Collection start Waste Generation solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Sharps Waste start->sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container end Dispose via Institutional EHS solid_container->end liquid_container->end sharps_container->end

Caption: Waste disposal workflow for this compound.

Key Disposal Principles:

  • Do not dispose of this compound down the drain.

  • All waste must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

References

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Retrosynthesis Analysis

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1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1H-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.